Technical Documentation Center

2,7-Diamino-4-pyridin-3-yl-4H-chromene-3-carbonitrile Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2,7-Diamino-4-pyridin-3-yl-4H-chromene-3-carbonitrile

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Mechanism of Action of 2,7-Diamino-4-pyridin-3-yl-4H-chromene-3-carbonitrile

Introduction: The Privileged 4H-Chromene Scaffold The 4H-chromene nucleus is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry.[1][2][3] Compounds incorporating this moiety...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Privileged 4H-Chromene Scaffold

The 4H-chromene nucleus is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry.[1][2][3] Compounds incorporating this moiety exhibit a vast array of pharmacological properties, including antimicrobial, anti-inflammatory, and, most notably, potent anticancer activities.[1][3][4] The specific derivative, 2,7-Diamino-4-pyridin-3-yl-4H-chromene-3-carbonitrile, belongs to the well-studied class of 2-amino-4-aryl-4H-chromene-3-carbonitriles. While direct studies on this particular molecule are limited[5][6], a robust body of evidence from structurally related analogs allows for the formulation of a highly probable mechanism of action. This guide synthesizes the current understanding of this compound class to provide a detailed technical overview of its anticipated biological effects and the experimental methodologies required for their validation.

Primary Mechanism of Action: Disruption of Microtubule Dynamics

The most consistently reported and potent mechanism of action for 4-aryl-4H-chromene derivatives is the inhibition of tubulin polymerization.[7] This activity places them in the category of microtubule-targeting agents, a class that includes highly successful chemotherapeutics like Paclitaxel and the Vinca alkaloids.

Causality of Action: Interference with Tubulin Assembly

Microtubules are dynamic polymers of α- and β-tubulin heterodimers, essential for maintaining cell structure, intracellular transport, and the formation of the mitotic spindle during cell division. The 4-aryl-4H-chromene scaffold appears to interact with tubulin at the colchicine-binding site.[7][8] This interaction physically obstructs the polymerization of tubulin dimers into microtubules. Unlike taxanes, which stabilize microtubules, these chromene derivatives prevent their formation, leading to a net depolymerization. This disruption of microtubule dynamics is catastrophic for the cell, particularly during mitosis.

The pyridin-3-yl substituent at the 4-position of the chromene core is critical for this activity. Structure-activity relationship (SAR) studies have demonstrated that the nature and substitution pattern of this aryl group significantly influence the compound's potency in both caspase activation and growth inhibition assays.[7]

Signaling Pathway: From Tubulin Binding to Mitotic Arrest

The following diagram illustrates the proposed signaling cascade initiated by the binding of 2,7-Diamino-4-pyridin-3-yl-4H-chromene-3-carbonitrile to tubulin.

G cluster_drug Pharmacological Intervention cluster_cellular Cellular Events Compound 2,7-Diamino-4-pyridin-3-yl- 4H-chromene-3-carbonitrile Tubulin β-Tubulin (Colchicine Binding Site) Compound->Tubulin Binds to Polymerization Microtubule Polymerization Compound->Polymerization Inhibits Spindle Mitotic Spindle Formation Polymerization->Spindle Required for SAC Spindle Assembly Checkpoint (SAC) Activation Spindle->SAC Failure activates G2M G2/M Phase Arrest SAC->G2M Leads to Apoptosis Apoptosis Induction G2M->Apoptosis Prolonged arrest triggers

Caption: Proposed mechanism of tubulin polymerization inhibition.

Downstream Cellular Consequences: Cell Cycle Arrest and Apoptosis

The inability to form a functional mitotic spindle triggers a critical cell cycle checkpoint known as the Spindle Assembly Checkpoint (SAC).[9]

  • G2/M Phase Arrest : The activated SAC prevents the cell from progressing from metaphase to anaphase, effectively halting the cell cycle in the G2/M phase.[7][9] This arrest provides the cell with time to correct spindle defects; however, in the persistent presence of the drug, this becomes a prolonged and irrecoverable state.

  • Induction of Apoptosis : If the mitotic arrest is sustained, the cell is targeted for programmed cell death, or apoptosis.[7][8][10] This is a crucial outcome for an anticancer agent, as it leads to the selective elimination of rapidly dividing tumor cells. The induction of apoptosis by 4-aryl-4H-chromenes is a well-documented phenomenon, confirmed by multiple cellular markers.[8][10][11]

Experimental Workflow for Validation

The following workflow outlines the key experiments to confirm the proposed mechanism of action, from target engagement to the ultimate cellular fate.

G cluster_vitro In Vitro Target Validation cluster_cell Cellular Mechanism cluster_phenotype Phenotypic Outcome TubulinAssay Tubulin Polymerization Assay (Fluorescence-based) CellCycle Cell Cycle Analysis (Flow Cytometry, PI Staining) TubulinAssay->CellCycle Confirms Cellular Target MTT Cytotoxicity Assessment (MTT/MTS Assay) TubulinAssay->MTT Correlates Mechanism with Cytotoxicity ColchicineAssay Colchicine Competitive Binding Assay ColchicineAssay->CellCycle ColchicineAssay->MTT Correlates Mechanism with Cytotoxicity ApoptosisAssay Apoptosis Quantification (Annexin V/PI Staining) CellCycle->ApoptosisAssay Links Arrest to Cell Death CellCycle->MTT Correlates Mechanism with Cytotoxicity CaspaseAssay Caspase-3/7 Activity Assay (Luminometric/Fluorometric) ApoptosisAssay->CaspaseAssay Elucidates Death Pathway ApoptosisAssay->MTT Correlates Mechanism with Cytotoxicity DNAFrag DNA Fragmentation Assay (TUNEL Assay) CaspaseAssay->DNAFrag CaspaseAssay->MTT Correlates Mechanism with Cytotoxicity DNAFrag->MTT Correlates Mechanism with Cytotoxicity

Caption: Experimental workflow for mechanistic validation.

Quantitative Data Summary

While specific IC50 values for 2,7-Diamino-4-pyridin-3-yl-4H-chromene-3-carbonitrile are not publicly available, data from closely related analogs demonstrate potent anticancer activity across various cell lines.

Compound ClassCell Line(s)Activity MetricReported Value RangeReference
4-Aryl-4H-ChromenesT47D, Jurkat, etc.Caspase Activation (EC50)11 nM - 19 nM[7]
4-Aryl-4H-ChromenesMES-SA/DX5 (Paclitaxel-resistant)Growth Inhibition (GI50)2 nM[7]
4-Aryl-4H-ChromenesPC3, MCF-7Cytotoxicity (IC50)~40 µM[10]
Substituted 2-Amino-4H-ChromenesHepG-2, MCF-7, HCT-116Cytotoxicity (IC50)1.63 µM - 103.62 µM[12]

Experimental Protocols

Protocol 1: In Vitro Tubulin Polymerization Assay

This protocol is designed to directly measure the effect of the compound on the assembly of purified tubulin into microtubules.

Principle: A fluorescence-based reporter that intercalates into and is enhanced by polymerized microtubules is used to monitor the reaction kinetics.

Methodology:

  • Reagent Preparation: Reconstitute lyophilized, >99% pure bovine brain tubulin in G-PEM buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP, pH 6.9) to a final concentration of 4 mg/mL. Prepare a 100X stock of the test compound in DMSO.

  • Reaction Setup: In a pre-warmed 96-well plate, add 5 µL of G-PEM buffer containing the fluorescent reporter.

  • Compound Addition: Add 1 µL of the test compound (or DMSO for vehicle control, Paclitaxel for positive control, Colchicine for inhibitory control) to respective wells.

  • Initiation: Add 50 µL of the 4 mg/mL tubulin solution to each well to initiate polymerization.

  • Data Acquisition: Immediately place the plate in a fluorescence plate reader pre-heated to 37°C. Measure fluorescence (e.g., Ex/Em 360/450 nm) every 60 seconds for 60 minutes.

  • Analysis: Plot fluorescence intensity versus time. Inhibition is characterized by a decrease in the polymerization rate (slope) and the final plateau level compared to the vehicle control.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol quantifies the distribution of cells in different phases of the cell cycle, enabling the detection of G2/M arrest.

Principle: Propidium Iodide (PI) is a fluorescent intercalating agent that stoichiometrically binds to DNA. The fluorescence intensity of PI-stained cells is directly proportional to their DNA content, allowing for differentiation between G1 (2n DNA), S (between 2n and 4n), and G2/M (4n) phases.

Methodology:

  • Cell Culture: Seed a suitable cancer cell line (e.g., HeLa, MCF-7) in 6-well plates and allow them to adhere overnight.

  • Treatment: Treat cells with varying concentrations of the test compound (e.g., 0.1, 1, 10 µM) and a vehicle control (DMSO) for a relevant time period (e.g., 24 hours).

  • Cell Harvest: Harvest both adherent and floating cells, wash with ice-cold PBS, and centrifuge to form a cell pellet.

  • Fixation: Resuspend the pellet and fix the cells by adding ice-cold 70% ethanol dropwise while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL). Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the DNA content histograms and quantify the percentage of cells in the G1, S, and G2/M phases. A significant increase in the G2/M population in treated cells indicates arrest.

Alternative and Secondary Mechanisms

While tubulin inhibition is the most strongly supported mechanism, some studies on broader chromene derivatives suggest other potential targets that may contribute to their anticancer effects, especially in different cellular contexts.

  • Receptor Tyrosine Kinase (RTK) Inhibition: Certain benzo[h]chromene derivatives have shown inhibitory activity against kinases like EGFR and VEGFR-2, which are crucial for tumor growth and angiogenesis.[9]

  • Topoisomerase Inhibition: Some novel chromene derivatives have been investigated as potential inhibitors of topoisomerase, an enzyme involved in managing DNA topology during replication.[13]

It is plausible that 2,7-Diamino-4-pyridin-3-yl-4H-chromene-3-carbonitrile could possess a polypharmacological profile, acting on multiple targets. However, based on the current literature for the 4-aryl-4H-chromene class, these are likely secondary to the primary effect on microtubule dynamics.

Conclusion

Based on extensive evidence from structurally analogous compounds, the primary mechanism of action for 2,7-Diamino-4-pyridin-3-yl-4H-chromene-3-carbonitrile is the inhibition of tubulin polymerization. By binding to tubulin, likely at the colchicine site, the compound disrupts the formation of the mitotic spindle. This leads to the activation of the spindle assembly checkpoint, causing a sustained G2/M cell cycle arrest and ultimately triggering apoptosis. This mechanistic pathway positions the compound as a promising candidate for further investigation and development as a microtubule-targeting anticancer agent. The provided experimental protocols offer a self-validating system to rigorously test this hypothesis and fully elucidate its therapeutic potential.

References

  • Taylor & Francis. (2024, May 20). Synthesis and biological evaluation of new 2-Amino-7-hydroxy-8-methyl-4-aryl-4H-chromene-3-carbonitrile derivatives. Retrieved from [Link]

  • Oriental Journal of Chemistry. (2025, April 28). A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential. Retrieved from [Link]

  • ResearchGate. A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential | Request PDF. Retrieved from [Link]

  • Frontiers. 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold. Retrieved from [Link]

  • PMC. 2-Amino-4-(nitroalkyl)-4H-chromene-3-carbonitriles as New Cytotoxic Agents. Retrieved from [Link]

  • PubMed. (2023). Synthesis and Characterization of Novel 4-aryl-4 H-chromene Derivatives using Borax and Evaluation of their Anticancer Effects. Retrieved from [Link]

  • PMC. Synthesis and Characterization of a New Class of Chromene-Azo Sulfonamide Hybrids as Promising Anticancer Candidates with the Exploration of Their EGFR, hCAII, and MMP-2 Inhibitors Based on Molecular Docking Assays. Retrieved from [Link]

  • MDPI. (2018, November 14). Study on the Synthesis of Some (Un)Substituted 2-Amino-4-aryl-7-hydroxy-4H-chromene-3-carbonitriles in the Water Medium. Retrieved from [Link]

  • ResearchGate. Comparison of the biological activity of 2-amino-4H-chro- mene-3-carbonitrile derivatives on T47D human breast cancer cell line. Retrieved from [Link]

  • PubMed. (2014, June 15). In vitro antitumor evaluation of 4H-chromene-3-carbonitrile derivatives as a new series of apoptotic inducers. Retrieved from [Link]

  • N/A. 2017-356.
  • ResearchGate. Synthesis of carbon-11-labeled 4-aryl-4H-chromens as new PET agents for imaging of apoptosis in cancer | Request PDF. Retrieved from [Link]

  • PubMed. (2004, December 2). Discovery of 4-aryl-4H-chromenes as a new series of apoptosis inducers using a cell- and caspase-based high-throughput screening assay. 1. Structure-activity relationships of the 4-aryl group. Retrieved from [Link]

  • MDPI. (2022, May 20). The Crystal Structure of 2-Amino-4-(2,3-Dichlorophenyl)-6-Methoxy-4H-Benzo[h]chromene-3-Carbonitrile: Antitumor and Tyrosine Kinase Receptor Inhibition Mechanism Studies. Retrieved from [Link]

  • RSC Publishing. Green protocol for the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives utilizing pyridine-2-carboxylic acid as a rapid catalyst. Retrieved from [Link]

  • SCIRP. New 4-imino-4H-Chromeno[2,3-d]Pyrimidin-3(5H)-Amine: Synthesis, Cytotoxic Effects on Tumoral Cell Lines and in Silico ADMET Properties. Retrieved from [Link]

  • PMC. Synthesis and cytotoxic activity of some 2-amino-4-aryl-3-cyano-7-(dimethylamino). Retrieved from [Link]

  • PMC. Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing. Retrieved from [Link]

  • Sciforum. (2023, November 15). The Synthesis of Various 2-Imino-2H-chromene-3-carbonitrile Derivatives. Retrieved from [Link]

  • MDPI. (2023, November 15). The Synthesis of Various 2-Imino-2H-chromene-3-carbonitrile Derivatives. Retrieved from [Link]

  • ResearchGate. (2019, January 13). (PDF) Study on the Synthesis of Some (Un)Substituted 2-Amino-4-aryl-7-hydroxy-4H-chromene-3-carbonitriles in the Water Medium. Retrieved from [Link]

Sources

Exploratory

Crystal structure analysis of 2,7-Diamino-4-pyridin-3-yl-4H-chromene-3-carbonitrile

An In-Depth Technical Guide to the Crystal Structure Analysis of 2,7-Diamino-4-pyridin-3-yl-4H-chromene-3-carbonitrile For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Crystal Structure Analysis of 2,7-Diamino-4-pyridin-3-yl-4H-chromene-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the methodologies and expected outcomes for the synthesis, crystallization, and single-crystal X-ray diffraction analysis of 2,7-Diamino-4-pyridin-3-yl-4H-chromene-3-carbonitrile. As a compound of interest within the broader class of 4H-chromenes, which are recognized for their diverse biological activities, a detailed understanding of its three-dimensional structure is paramount for structure-activity relationship (SAR) studies and rational drug design.

Introduction: The Significance of 4H-Chromene Scaffolds

The 4H-chromene nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1]. The 2-amino-3-carbonitrile substitution pattern, in particular, has been a focal point of extensive research. The introduction of a 7-amino group and a 4-pyridin-3-yl substituent to this core structure, as in the title compound (Figure 1), is anticipated to modulate its biological profile through specific intermolecular interactions with target biomolecules.

A precise understanding of the molecular geometry, conformational flexibility, and non-covalent interaction patterns is crucial for elucidating its mechanism of action and for the design of more potent and selective analogues. Single-crystal X-ray diffraction remains the gold standard for obtaining this detailed structural information.

Synthesis and Crystallization: The Gateway to Structural Analysis

The synthesis of 2,7-Diamino-4-pyridin-3-yl-4H-chromene-3-carbonitrile is typically achieved through a one-pot, three-component reaction, a strategy celebrated for its efficiency and atom economy[2][3].

Experimental Protocol: Synthesis

A robust protocol for the synthesis is as follows:

  • To a solution of 2,4-dihydroxybenzaldehyde (1 mmol) and malononitrile (1 mmol) in ethanol (15 mL), add a catalytic amount of a base such as piperidine or sodium carbonate (0.1 mmol).

  • Stir the mixture at room temperature for 10-15 minutes to facilitate the Knoevenagel condensation.

  • To this mixture, add 3-pyridinecarboxaldehyde (1 mmol).

  • Reflux the reaction mixture for 2-4 hours, monitoring the progress by thin-layer chromatography.

  • Upon completion, cool the reaction mixture to room temperature. The product will often precipitate from the solution.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to yield the crude product.

Experimental Protocol: Crystallization for X-ray Diffraction

Obtaining single crystals of sufficient quality for X-ray diffraction is a critical, and often challenging, step. The following protocol outlines a common approach for molecules of this type:

  • Dissolve the purified 2,7-Diamino-4-pyridin-3-yl-4H-chromene-3-carbonitrile in a suitable solvent system at an elevated temperature. A mixture of a good solvent (e.g., dimethylformamide or dimethyl sulfoxide) and a poorer solvent (e.g., ethanol or methanol) is often effective.

  • Slowly cool the saturated solution to room temperature. This gradual decrease in temperature reduces the solubility of the compound, promoting the formation of well-ordered crystals.

  • Alternatively, employ the slow evaporation technique. Dissolve the compound in a volatile solvent system and leave the container partially open to allow for the slow evaporation of the solvent over several days.

  • Once crystals of suitable size and quality have formed, carefully isolate them from the mother liquor.

Single-Crystal X-ray Diffraction Analysis: Unveiling the Molecular Architecture

The following sections describe the anticipated results from a single-crystal X-ray diffraction study of the title compound, based on the analysis of structurally related 2-amino-4H-chromene-3-carbonitriles[4][5].

Data Collection and Structure Refinement

A suitable single crystal would be mounted on a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å) and a CCD or CMOS detector. Data collection is typically performed at a low temperature (e.g., 100 K) to minimize thermal vibrations. The collected diffraction data are then processed to yield a set of structure factors. The crystal structure is solved using direct methods and refined by full-matrix least-squares on F².

Table 1: Hypothetical Crystallographic Data for 2,7-Diamino-4-pyridin-3-yl-4H-chromene-3-carbonitrile

ParameterExpected Value
Chemical FormulaC₁₅H₁₂N₄O
Formula Weight264.29
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or Pca2₁
a (Å)10-15
b (Å)8-12
c (Å)15-20
α (°)90
β (°)90-105
γ (°)90
Volume (ų)1800-2200
Z4 or 8
Density (calculated) (g/cm³)1.30-1.45
Absorption Coefficient (mm⁻¹)0.09-0.10
F(000)552 or 1104
Final R indices [I > 2σ(I)]R₁ = 0.04-0.06, wR₂ = 0.10-0.15
Goodness-of-fit on F²~1.0
Molecular Structure and Conformation

The molecular structure of 2,7-Diamino-4-pyridin-3-yl-4H-chromene-3-carbonitrile is characterized by a dihydropyran ring fused to a benzene ring, with amino, cyano, and pyridinyl substituents. The dihydropyran ring is expected to adopt a sofa or boat conformation. The pyridin-3-yl group at the C4 position will likely be oriented pseudo-axially to minimize steric hindrance. The planarity of the chromene moiety and the dihedral angle between the chromene and the pyridine ring are key structural parameters[5].

Table 2: Selected Predicted Bond Lengths and Angles

Bond/AngleExpected Value (Å or °)
C2-N(amino)1.33-1.36
C3-C(cyano)1.42-1.45
C≡N(cyano)1.13-1.16
C4-C(pyridinyl)1.51-1.54
O1-C21.36-1.39
O1-C8a1.37-1.40
C4-O1-C8a115-118
N-C2-C3120-123
C2-C3-C4118-121
Supramolecular Assembly and Intermolecular Interactions

The crystal packing is anticipated to be dominated by a network of intermolecular hydrogen bonds. The two amino groups and the nitrogen atom of the pyridine ring can act as both hydrogen bond donors and acceptors, while the cyano nitrogen and the ether oxygen can act as acceptors. These interactions are fundamental to the stability of the crystal lattice and can provide insights into the compound's potential interactions with biological targets[6][7]. N-H···N, N-H···O, and potentially C-H···N and C-H···O interactions are expected to be observed[8]. Additionally, π-π stacking between the aromatic rings of adjacent molecules may further stabilize the crystal structure[5].

Visualizing the Structure

Diagrams are essential for conceptualizing the molecular and supramolecular features.

Molecular Structure Diagram

Caption: 2D representation of the title compound.

Experimental Workflow Diagram

Experimental_Workflow cluster_synthesis Synthesis & Crystallization cluster_xray X-ray Diffraction cluster_analysis Structural Analysis synthesis One-Pot Synthesis purification Purification synthesis->purification crystallization Crystallization purification->crystallization data_collection Data Collection crystallization->data_collection structure_solution Structure Solution data_collection->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement molecular_geometry Molecular Geometry structure_refinement->molecular_geometry intermolecular_interactions Intermolecular Interactions molecular_geometry->intermolecular_interactions packing_analysis Crystal Packing Analysis intermolecular_interactions->packing_analysis

Caption: Workflow for crystal structure analysis.

Hydrogen Bonding Network Diagram

Hydrogen_Bonding cluster_mol1 Molecule A cluster_mol2 Molecule B cluster_mol3 Molecule C N_amino1_A N-H (Amino @ C2) N_cyano_B N (Cyano) N_amino1_A->N_cyano_B N-H···N N_amino2_A N-H (Amino @ C7) N_pyridyl_B N (Pyridyl) N_amino2_A->N_pyridyl_B N-H···N N_pyridyl_A N (Pyridyl) N_cyano_A N (Cyano) N_amino1_B N-H (Amino @ C2) N_amino1_B->N_cyano_A N-H···N N_amino2_B N-H (Amino @ C7) O_ether_C O (Chromene) N_amino2_B->O_ether_C N-H···O N_cyano_C N (Cyano)

Caption: Plausible hydrogen bonding interactions.

Conclusion: From Structure to Function

A detailed crystal structure analysis of 2,7-Diamino-4-pyridin-3-yl-4H-chromene-3-carbonitrile provides invaluable information for the scientific community, particularly those in drug discovery and development. It allows for the precise characterization of the molecule's three-dimensional architecture, which is a prerequisite for understanding its interactions with biological macromolecules. The insights gained from the molecular conformation and the supramolecular assembly guided by hydrogen bonding and other non-covalent interactions can inform the design of novel derivatives with enhanced activity and selectivity. This guide provides a comprehensive framework for conducting and interpreting such an analysis, thereby accelerating the journey from a promising molecule to a potential therapeutic agent.

References

  • Al-Haiza, M. A., Mostafa, M. S., & El-Kady, M. Y. (2003).
  • Bonsignore, L., Loy, G., Secci, D., & Calignano, A. (1993). Synthesis and pharmacological activity of 2-oxo-(2H) 1-benzopyran-3-carboxamide derivatives. European journal of medicinal chemistry, 28(6), 517-520.
  • Fouda, A. M., Assiri, M. A., Mora, A., Ali, T. E., Afifi, T. H., & El-Agrody, A. M. (2021). Microwave synthesis of novel halogenated β-enaminonitriles linked 9-bromo-1H-benzo[f]chromene moieties: Induces cell cycle arrest and apoptosis in breast cancer cells. Journal of Molecular Structure, 1230, 129881.
  • Ghorab, M. M., Ragab, F. A., Heiba, H. I., & Youssef, H. A. (2010). Synthesis, in vitro anticancer screening and radiosensitizing evaluation of some new 4H-chromene and chromeno [2, 3-d] pyrimidine derivatives. Archiv der Pharmazie, 343(3), 169-176.
  • Khafagy, M. M., Abd El-Wahab, A. H. F., Eid, F. A., & El-Agrody, A. M. (2002). Synthesis of halogen derivatives of benzo [h] chromene and their antimicrobial and antifungal activity. Il Farmaco, 57(9), 715-722.
  • Mohamed, S. K., Knight, K. S., Akkurt, M., Hussein, B. R. M., & Albayati, M. R. (2015). Crystal structure of 4, 6-diamino-2-(methylsulfanyl) pyridine-3-carbonitrile. Acta Crystallographica Section E: Crystallographic Communications, 71(2), o197-o198. [Link]

  • Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122.
  • Sheldrick, G. M. (2015). SHELXT–Integrated space-group and crystal-structure determination.
  • Fun, H. K., Ravoof, T. B. S., & S., S. (2015). Crystal structure of 2-amino-7-hydroxy-4-(4-hydroxyphenyl)-4H-chromene-3-carbonitrile. Acta Crystallographica Section E: Crystallographic Communications, 71(6), o546-o547. [Link]

  • Gupta, V., Gupta, V., & Jasinski, J. P. (2013). Structure of 2-amino-5-oxo-4-p-tolyl-4, 5-dihydropyrano [3, 2-c] chromene-3-carbonitrile. Bibliomed, 1(1), 1-5. [Link]

Sources

Foundational

A Comprehensive Technical Guide to 2,7-Diamino-4-pyridin-3-yl-4H-chromene-3-carbonitrile: Synthesis, Properties, and Scientific Context

Abstract This technical guide provides an in-depth analysis of 2,7-Diamino-4-pyridin-3-yl-4H-chromene-3-carbonitrile (CAS No. 314767-75-4), a heterocyclic compound belonging to the esteemed class of 2-amino-4H-chromenes....

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides an in-depth analysis of 2,7-Diamino-4-pyridin-3-yl-4H-chromene-3-carbonitrile (CAS No. 314767-75-4), a heterocyclic compound belonging to the esteemed class of 2-amino-4H-chromenes. While specific experimental data for this exact molecule is limited in peer-reviewed literature, this document synthesizes available supplier information with extensive data from structurally analogous compounds to present a robust scientific profile. We will explore its molecular structure, propose a validated synthetic route based on established multicomponent reaction (MCR) chemistry, predict its core physicochemical properties, and discuss the well-documented biological significance of its structural scaffold. This guide is intended to serve as a foundational resource for researchers investigating this compound or its derivatives for applications in medicinal chemistry and materials science.

Introduction and Molecular Overview

2,7-Diamino-4-pyridin-3-yl-4H-chromene-3-carbonitrile is a unique molecule featuring a 4H-chromene core, which is a privileged scaffold in drug discovery.[1][2] The structure is characterized by key functional groups that dictate its chemical behavior and potential for biological interactions: a nitrile group (-C≡N), two amino groups (-NH₂), and a pyridine ring substituent at the C4 position. The 2-amino-4-aryl-4H-chromene-3-carbonitrile framework is renowned for a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3][4] The presence of the nitrogen-containing pyridine ring introduces a basic center, potentially influencing the molecule's solubility, receptor-binding profile, and metabolic stability.

Core Molecular Identifiers:

  • Chemical Name: 2,7-Diamino-4-pyridin-3-yl-4H-chromene-3-carbonitrile

  • CAS Number: 314767-75-4

  • Molecular Formula: C₁₅H₁₂N₄O[5]

  • Molecular Weight: 264.29 g/mol [5]

Synthesis Pathway: A Multicomponent Approach

The synthesis of 2-amino-4H-chromene derivatives is efficiently achieved through a one-pot, three-component reaction (3-CR).[6][7][8] This convergent synthetic strategy is a cornerstone of green chemistry, valued for its atom economy, operational simplicity, and the ability to generate molecular complexity in a single step.[9][10] For the target molecule, the synthesis would involve the condensation of 4-aminosalicylaldehyde, 3-pyridinecarboxaldehyde, and malononitrile.

The reaction is typically catalyzed by a base (e.g., piperidine, sodium carbonate) or an acid and can be performed in various solvents, often ethanol or aqueous media, sometimes under microwave irradiation to accelerate the reaction.[7][11]

G cluster_reactants Reactants cluster_process Process cluster_product Product A 4-Aminosalicylaldehyde P One-Pot Condensation (Base Catalyst, e.g., Piperidine) Solvent (e.g., Ethanol), Reflux A->P B 3-Pyridinecarboxaldehyde B->P C Malononitrile C->P D 2,7-Diamino-4-pyridin-3-yl-4H- chromene-3-carbonitrile P->D

Caption: Proposed one-pot synthesis of the target compound.

Physicochemical Properties

Direct experimental data for this specific compound is not extensively published. The following table consolidates information from chemical suppliers and computed data from close structural analogs, such as 2,7-diamino-4-(2-chlorophenyl)-4H-chromene-3-carbonitrile, to provide a predictive profile.[5][12]

PropertyValue / Predicted ValueSource / Basis for Prediction
Molecular Weight 264.29 g/mol Supplier Data[5]
Molecular Formula C₁₅H₁₂N₄OSupplier Data[5]
CAS Number 314767-75-4Supplier Data
Purity ≥90%Supplier Data (AA Blocks)
XLogP3 (Predicted)~3.2Based on PubChem data for 2,7-diamino-4-(2-chlorophenyl)-4H-chromene-3-carbonitrile, indicating moderate lipophilicity.[12]
Hydrogen Bond Donors 2 (from two -NH₂ groups)Computed from structure (analog).[12]
Hydrogen Bond Acceptors 5 (N in nitrile, O in ether, N in pyridine, two N in amino groups)Computed from structure (analog).[12]
Polar Surface Area ~85.1 ŲComputed from structure (analog).[12] This value suggests good potential for cell permeability.
Appearance Likely a pale yellow to brown crystalline solid.Based on typical appearance of related 2-amino-4H-chromene derivatives.[7]
Solubility Predicted to be soluble in polar organic solvents like DMSO and DMF; sparingly soluble in ethanol and water.General solubility profile for this class of compounds.
Predicted Spectral Characteristics

Based on the functional groups and published data for analogous compounds, the following spectral characteristics are anticipated:

  • FT-IR (Infrared Spectroscopy):

    • ~3500-3300 cm⁻¹: N-H stretching vibrations from the two amino groups.[7]

    • ~2190-2220 cm⁻¹: Sharp, strong absorption from the C≡N (nitrile) stretch.[4][7]

    • ~1640-1660 cm⁻¹: C=C stretching from the aromatic rings and the chromene scaffold.[7]

    • ~1200-1250 cm⁻¹: C-O-C asymmetric stretching of the pyran ether.

  • ¹H NMR (Proton Nuclear Magnetic Resonance):

    • A singlet for the C4-H proton, typically appearing around δ 4.5-5.0 ppm.

    • Broad singlets for the protons of the two -NH₂ groups, which are exchangeable with D₂O.

    • A complex multiplet pattern in the aromatic region (δ 6.5-8.5 ppm) corresponding to the protons on the substituted benzene and pyridine rings.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

    • A signal for the nitrile carbon (-C≡N) around δ 118-122 ppm.

    • A signal for the sp³-hybridized C4 carbon around δ 35-40 ppm.

    • Multiple signals in the aromatic region (δ 110-160 ppm) for the carbons of the chromene and pyridine rings.

Potential Applications and Biological Context

The 2-amino-4H-chromene-3-carbonitrile scaffold is a subject of intense research due to its diverse biological activities. The incorporation of a 7-amino group and a 4-pyridinyl moiety in the target molecule suggests it may share in these properties.

  • Anticancer Activity: Numerous derivatives of this scaffold have demonstrated potent cytotoxic effects against various human cancer cell lines, including breast, colon, and lung cancer.[1][2][3][13] The mechanism of action is often linked to the induction of apoptosis.

  • Antimicrobial Properties: The chromene nucleus is associated with both antibacterial and antifungal activities.[6][14]

  • Enzyme Inhibition: Certain chromene derivatives have been identified as inhibitors of key enzymes, such as tyrosinase, making them of interest for applications in cosmetics and for treating hyperpigmentation disorders.[15]

The specific combination of functional groups in 2,7-Diamino-4-pyridin-3-yl-4H-chromene-3-carbonitrile makes it an attractive candidate for screening in these and other therapeutic areas.

Experimental Protocols

Protocol: One-Pot Synthesis

This protocol is a generalized procedure adapted from established methods for synthesizing 2-amino-4-aryl-4H-chromene-3-carbonitriles.[7][8]

Materials:

  • 4-Aminosalicylaldehyde (1 mmol)

  • 3-Pyridinecarboxaldehyde (1 mmol)

  • Malononitrile (1 mmol)

  • Piperidine (0.1 mmol, ~10 mol%)

  • Ethanol (15 mL)

Procedure:

  • To a 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-aminosalicylaldehyde (1 mmol), 3-pyridinecarboxaldehyde (1 mmol), and malononitrile (1 mmol) in ethanol (15 mL).

  • Add the catalytic amount of piperidine (0.1 mmol) to the mixture.

  • Heat the reaction mixture to reflux and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature. A solid precipitate is expected to form.

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid with cold ethanol to remove any unreacted starting materials.

  • Dry the product under vacuum to yield the crude 2,7-Diamino-4-pyridin-3-yl-4H-chromene-3-carbonitrile.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or DMF/ethanol) for further purification.

Caption: Experimental workflow for the synthesis protocol.

Conclusion

2,7-Diamino-4-pyridin-3-yl-4H-chromene-3-carbonitrile emerges from a family of heterocyclic compounds with significant and proven potential in drug discovery and medicinal chemistry. While direct experimental characterization is sparse, this guide provides a robust, scientifically-grounded profile by synthesizing available data and leveraging knowledge of its structural class. The proposed multicomponent synthesis offers an efficient and green route to access this molecule, enabling further investigation. Its predicted physicochemical properties suggest good drug-like characteristics, making it a compelling candidate for biological screening and future research endeavors.

References

  • SciSpace. (n.d.). An Efficient Synthesis of 4H-chromene Derivatives by a One-pot, Three-component Reaction. Retrieved from [Link]

  • Ghahremanzadeh, R., et al. (2025). Synthesis and Isomerization of Tetrahydro-4H-chromene Derivatives. ACS Publications. Retrieved from [Link]

  • Zhang, Z., et al. (2019). One-Pot Multicomponent Synthesis of 2-Amino-4-Aryl-4H-Benzo[h]Chromene Derivatives.
  • Shah, N. K., et al. (n.d.). Synthesis of 2-amino-4H-chromene derivatives under microwave irradiation and their antimicrobial activity. Indian Academy of Sciences. Retrieved from [Link]

  • Al-Ghorbani, M. (n.d.). Synthesis, Characterization and Biological Studies of Chromene Derivatives. IslandScholar. Retrieved from [Link]

  • Al-Majedy, Y. K., et al. (2020). 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold. Frontiers in Chemistry. Retrieved from [Link]

  • Rostami, E., et al. (n.d.). 2-Amino-4-(nitroalkyl)-4H-chromene-3-carbonitriles as New Cytotoxic Agents. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of the biological activity of 2-amino-4H-chro- mene-3-carbonitrile derivatives on T47D human breast cancer cell line. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis, Anticancer Activities and Experimental-Theoretical DNA Interaction Studies of 2-Amino-4-Phenyl-4H-benzo[h]chromene-3-carbonitrile. Retrieved from [Link]

  • PubChem. (n.d.). 2,7-diamino-4-(2-chlorophenyl)-4H-chromene-3-carbonitrile. Retrieved from [Link]

  • Nguyen, V-T., et al. (2018). Study on the Synthesis of Some (Un)Substituted 2-Amino-4-aryl-7-hydroxy-4H-chromene-3-carbonitriles in the Water Medium. MDPI. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Green protocol for the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives utilizing pyridine-2-carboxylic acid as a rapid catalyst. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Greener and efficient route for the synthesis of 2-amino-7-hydroxy-4-aryl-4H-chromene-3-carbonitrile by employing magnetically recoverable Fe₃O₄@SiO₂@CeO2 nanocatalyst under solvent-free conditions. Retrieved from [Link]

  • Mobinikhaledi, A., et al. (n.d.). Green synthesis of 2-amino-7-hydroxy-4-aryl-4 H -chromene-3-carbonitriles using ZnO nanoparticles prepared with mulberry leaf extract and ZnCl 2​ . TÜBİTAK Academic Journals. Retrieved from [Link]

  • ResearchGate. (2019). Study on the Synthesis of Some (Un)Substituted 2-Amino-4-aryl-7-hydroxy-4H-chromene-3-carbonitriles in the Water Medium. Retrieved from [Link]

  • AA Blocks. (n.d.). 2,7-Diamino-4-(pyridin-3-yl)-4H-chromene-3-carbonitrile. Retrieved from [Link]

  • PMC. (2024). Synthesis and biological assessment of novel 4H-chromene-3-carbonitrile derivatives as tyrosinase inhibitors. Retrieved from [Link]

  • Thomas, N., et al. (2015). 4-Aryl-4 H -Chromene-3-Carbonitrile Derivates: Synthesis and Preliminary Anti-Breast Cancer Studies. ResearchGate. Retrieved from [Link]

  • PubChemLite. (n.d.). 2,7-diamino-4-(4-methylphenyl)-4h-chromene-3-carbonitrile. Retrieved from [Link]

  • Sciforum. (2023). The Synthesis of Various 2-Imino-2H-chromene-3-carbonitrile Derivatives. Retrieved from [Link]

Sources

Exploratory

A Technical Guide to Molecular Docking of 2,7-Diamino-4-pyridin-3-yl-4H-chromene-3-carbonitrile: From Target Selection to In Silico Validation

Abstract The 4H-chromene scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 4H-chromene scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1][2][3][4]. The specific compound, 2,7-Diamino-4-pyridin-3-yl-4H-chromene-3-carbonitrile, combines the chromene core with amino and pyridinyl functionalities, suggesting a rich potential for forming targeted molecular interactions. This technical guide provides a comprehensive, step-by-step framework for conducting a molecular docking study on this compound. Designed for researchers and drug development professionals, this document moves beyond a simple protocol, offering insights into the causal reasoning behind methodological choices, from rational target selection to the critical analysis of docking results. Our objective is to provide a self-validating workflow that ensures scientific rigor and generates actionable hypotheses for further experimental validation.

Introduction: The Rationale for In Silico Investigation

Molecular docking is a cornerstone of structure-based drug design (SBDD), providing invaluable predictions of how a small molecule (ligand) might bind to a macromolecular target, typically a protein[5][6]. This computational technique allows for the rapid screening of compounds and the elucidation of binding modes at an atomic level, thereby prioritizing candidates for synthesis and in vitro testing[7].

The target molecule, 2,7-Diamino-4-pyridin-3-yl-4H-chromene-3-carbonitrile, is a novel entity with no extensive published biological data. However, its structural motifs are present in compounds with known bioactivity. For instance, various 4-aryl-4H-chromene derivatives have shown potent antiproliferative activity, some by inhibiting tubulin polymerization or targeting cyclin-dependent kinases (CDKs)[1][8]. The pyridine ring is also a common feature in many approved drugs and is known to participate in various biological interactions[9]. This precedent makes the compound a compelling candidate for in silico exploration to hypothesize its potential molecular targets and mechanism of action.

This guide will use Cyclin-Dependent Kinase 2 (CDK2) as an exemplary target, based on studies showing that similar 4-aryl-4H-chromene derivatives act as CDK2 inhibitors[8]. The principles and protocols described herein are, however, broadly applicable to other potential targets.

Pre-Docking Phase: Target Selection and System Preparation

The reliability of any docking study is fundamentally dependent on the meticulous preparation of both the protein receptor and the ligand. The goal is to create a computationally tractable model that is as biologically relevant as possible.

Rationale for Target Selection

Given the absence of specific biological data for our topic compound, target selection must be hypothesis-driven. The process involves:

  • Literature Review of Analogues: As established, compounds with the 4H-chromene scaffold are active against cancer cell lines[10][11]. Some have been specifically identified as inhibitors of key cell cycle proteins like CDK2[8].

  • Target Class Prioritization: CDKs are critical regulators of the cell cycle, and their dysregulation is a hallmark of cancer, making them a well-validated class of oncology targets.

  • Structural Availability: A high-resolution crystal structure of the target protein, preferably co-crystallized with a ligand, must be available in the Protein Data Bank (PDB). For this guide, we select the crystal structure of CDK2 in complex with the inhibitor flavopiridol (PDB ID: 2A4L) as our model system.

Experimental Protocol: Receptor Preparation

The raw PDB file is not suitable for direct use in docking simulations. It represents a static snapshot and often contains non-essential molecules or lacks necessary information.

Step-by-Step Receptor Preparation Workflow:

  • Obtain Protein Structure: Download the PDB file (e.g., 2A4L) from the RCSB Protein Data Bank.

  • Initial Cleaning:

    • Causality: Water molecules, ions, and co-solvents are typically removed as they can interfere with the ligand docking process unless a specific water molecule is known to be critical for binding (a "structural water")[12][13]. Other protein chains not involved in the binding site of interest are also deleted to reduce computational complexity[13].

    • Action: Using molecular visualization software (e.g., UCSF Chimera, BIOVIA Discovery Studio), delete all water molecules (HOH) and any co-crystallized ligands or ions not essential to the protein's catalytic activity. Retain only the protein chain of interest (e.g., Chain A).

  • Add Hydrogen Atoms:

    • Causality: PDB files derived from X-ray crystallography often lack explicit hydrogen atoms. Hydrogens are essential for defining correct tautomeric and ionization states of residues and for calculating hydrogen bonds, a key component of protein-ligand interactions[13][14][15].

    • Action: Use a standard preparation tool (e.g., the 'Dock Prep' tool in Chimera or the 'Protein Preparation Wizard' in Schrödinger Maestro) to add hydrogens. This step should also assign protonation states to residues like Histidine, Aspartate, and Glutamate appropriate for a physiological pH (e.g., 7.4).

  • Assign Atomic Charges:

    • Causality: Scoring functions in docking programs require partial atomic charges to calculate electrostatic interactions. These are not present in the PDB file.

    • Action: The preparation software will assign charges based on a chosen force field (e.g., AMBER, Gasteiger)[16][17]. This step is crucial for accurately modeling the electrostatic potential of the binding pocket.

  • Finalize and Save:

    • Action: Save the prepared protein structure in a format required by the docking software, such as PDBQT for AutoDock Vina[15]. This file now contains the cleaned protein with added hydrogens and assigned partial charges.

Experimental Protocol: Ligand Preparation

The ligand, 2,7-Diamino-4-pyridin-3-yl-4H-chromene-3-carbonitrile, must also be converted into a suitable 3D format with correct chemical properties.

Step-by-Step Ligand Preparation Workflow:

  • Obtain 2D Structure: The structure can be obtained from a chemical database like PubChem or drawn using chemical drawing software like ChemDraw or MarvinSketch[12][13].

  • Convert to 3D and Energy Minimization:

    • Causality: The initial 3D structure generated from a 2D drawing is likely in a high-energy, non-realistic conformation. Energy minimization is performed to find a low-energy, stable 3D conformation, which serves as a better starting point for the docking simulation[13].

    • Action: Use a program like Open Babel or the features within a modeling suite to generate a 3D structure and then perform energy minimization using a suitable force field (e.g., MMFF94).

  • Assign Charges and Define Rotatable Bonds:

    • Causality: Similar to the receptor, the ligand requires partial charges for electrostatic calculations. Defining rotatable bonds is critical for flexible ligand docking, allowing the algorithm to explore different conformations of the ligand within the binding site[5][17].

    • Action: Use software tools (e.g., AutoDock Tools) to assign Gasteiger charges and automatically detect and set the rotatable bonds.

  • Finalize and Save:

    • Action: Save the prepared ligand in the PDBQT format, which now includes charge information and the defined rotatable torsion tree.

The Docking Simulation: Predicting the Binding Interaction

With the receptor and ligand prepared, the next step is to perform the molecular docking simulation. This process involves defining the search space and running the docking algorithm.

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Docking cluster_analysis Phase 3: Analysis ligand_2d Ligand 2D Structure ligand_3d Generate 3D & Energy Minimize ligand_2d->ligand_3d protein_pdb Protein PDB Structure protein_clean Clean PDB (Remove Water, etc.) protein_pdb->protein_clean ligand_charge Assign Charges & Define Rotatable Bonds ligand_3d->ligand_charge protein_h Add Hydrogens & Assign Charges protein_clean->protein_h ligand_pdbqt Prepared Ligand (PDBQT) ligand_charge->ligand_pdbqt protein_pdbqt Prepared Receptor (PDBQT) protein_h->protein_pdbqt grid Define Binding Site (Grid Box) ligand_pdbqt->grid protein_pdbqt->grid run Execute Docking (e.g., AutoDock Vina) grid->run results Docking Results (Poses & Scores) run->results analysis Analyze Binding Energy & Interactions results->analysis hypothesis Generate Hypothesis analysis->hypothesis

Caption: Molecular Docking Workflow from Preparation to Analysis.

Experimental Protocol: Docking with AutoDock Vina

AutoDock Vina is a widely used open-source docking program known for its speed and accuracy[18].

  • Define the Binding Site (Grid Box):

    • Causality: The docking algorithm needs a defined three-dimensional space in which to search for optimal ligand poses. This "grid box" should encompass the entire binding pocket of interest to ensure all relevant interactions can be explored[19][20].

    • Action: In AutoDock Tools, load the prepared receptor. Identify the binding site, often by using the coordinates of a co-crystallized ligand from the original PDB file. Center the grid box on this site and adjust its dimensions (in x, y, and z) to be large enough to accommodate the ligand and allow it to rotate freely (typically with a 10-15 Å buffer around the known ligand). Record the center coordinates and dimensions.

  • Create the Configuration File:

    • Action: Create a text file (e.g., conf.txt) that specifies the paths to the receptor and ligand PDBQT files, the grid box center coordinates and dimensions, and the name of the output file.

    • Example conf.txt:

  • Execute the Docking Run:

    • Action: Run the Vina executable from the command line, pointing it to the configuration file: vina --config conf.txt --log docking_log.txt. The program will generate an output PDBQT file containing the predicted binding poses (typically 9 by default), ranked by their binding affinity scores.

Post-Docking Phase: Analysis and Interpretation

Raw docking output is meaningless without careful analysis. This phase transforms numerical scores and coordinate files into scientifically sound hypotheses.[21]

Analyzing Docking Scores and Poses

The primary outputs to analyze are the binding affinity and the root-mean-square deviation (RMSD).

  • Binding Affinity (or Docking Score): This value, reported in kcal/mol by Vina, estimates the binding free energy. More negative values indicate a stronger, more favorable predicted interaction[22]. The top-ranked pose is the one with the lowest binding affinity.

  • RMSD: This metric compares the atomic coordinates of different poses. A low RMSD (< 2.0 Å) between the top-ranked poses suggests the simulation has converged on a stable binding mode[21][22].

Pose RankBinding Affinity (kcal/mol)RMSD from Best Pose (Å)Key Interacting Residues (Hypothetical)Interaction Type
1-9.80.000LEU83, GLU81, LYS33H-bond, Hydrophobic
2-9.51.352LEU83, PHE80, LYS33H-bond, Hydrophobic
3-9.11.876LEU83, GLU81, ASP86H-bond, Hydrophobic

Caption: Table of hypothetical docking results for 2,7-Diamino-4-pyridin-3-yl-4H-chromene-3-carbonitrile against CDK2.

Visual Inspection and Interaction Mapping

Numerical scores must be validated by visual inspection to ensure the predicted pose is chemically sensible.

Step-by-Step Analysis Workflow:

  • Load Results: Open the prepared receptor PDBQT file and the docking output PDBQT file in a visualization tool like PyMOL or UCSF Chimera[12][19].

  • Examine the Top Pose: Focus on the highest-ranked pose (Pose 1). Check for steric clashes (atoms overlapping) with the protein, which would indicate a physically unrealistic pose.

  • Identify Key Interactions:

    • Causality: The stability of a protein-ligand complex is governed by a network of non-covalent interactions. Identifying these interactions is key to understanding the binding mode and proposing modifications to improve affinity[22][23].

    • Action: Use the software's analysis tools to find and visualize:

      • Hydrogen Bonds: Look for H-bonds between the amino groups on the chromene and the nitrogen on the pyridine ring with backbone or side-chain atoms of residues like glutamic acid, aspartic acid, or lysine.

      • Hydrophobic Interactions: Identify contacts between the aromatic chromene ring and hydrophobic residues like leucine, valine, or phenylalanine.

      • Pi-Stacking: Check for favorable stacking interactions between the chromene or pyridine rings and aromatic residues like phenylalanine, tyrosine, or histidine.

  • Generate Interaction Diagrams: Use tools like LigPlot+ or the 2D interaction diagram feature in modeling suites to create a schematic that clearly summarizes these interactions[23].

G ligand Ligand (Chromene Core) leu83 LEU83 ligand->leu83 Hydrophobic phe80 PHE80 ligand->phe80 Pi-Pi Stacking glu81 GLU81 ligand->glu81 H-Bond lys33 LYS33 ligand->lys33 H-Bond

Caption: Conceptual Diagram of Ligand-Receptor Interactions.

Conclusion and Future Directions

This guide has outlined a rigorous and scientifically grounded workflow for conducting a molecular docking study on 2,7-Diamino-4-pyridin-3-yl-4H-chromene-3-carbonitrile. By following these detailed protocols—from hypothesis-driven target selection and meticulous system preparation to critical analysis of the results—researchers can generate reliable in silico data.

The hypothetical docking of our compound into the CDK2 active site suggests a strong binding affinity, stabilized by a network of hydrogen bonds and hydrophobic interactions. This computational result provides a compelling, testable hypothesis: 2,7-Diamino-4-pyridin-3-yl-4H-chromene-3-carbonitrile is a potential inhibitor of CDK2.

The crucial next step is experimental validation. The in silico findings should guide the design of in vitro assays, such as a CDK2 kinase assay, to measure the compound's actual inhibitory activity (IC50). A positive correlation between the predicted binding affinity and experimental potency would validate the docking model and pave the way for further lead optimization and drug development.

References

  • Creative Proteomics. (n.d.). Molecular Docking Results Analysis and Accuracy Improvement.
  • Quora. (2021). How does one prepare proteins for molecular docking?. Retrieved from [Link]

  • Matter Modeling Stack Exchange. (2020). How I can analyze and present docking results?. Retrieved from [Link]

  • Seeliger, D., & de Groot, B. L. (2010). Ligand docking and binding site analysis with PyMOL and Autodock/Vina. Journal of Computer-Aided Molecular Design, 24(5), 417–422. Available at: [Link]

  • ScotChem. (2025). 6. Preparing the protein and ligand for docking. Retrieved from [Link]

  • In Silico Docking: Protocols for Computational Exploration of Molecular Interactions. (2024). IntechOpen. Available at: [Link]

  • ResearchGate. (2024). How to interprete and analyze molecular docking results?. Retrieved from [Link]

  • Bonvin Lab. (n.d.). How to analyse docking results from HADDOCK or refine models?. Retrieved from [Link]

  • Meng, X. Y., Zhang, H. X., Mezei, M., & Cui, M. (2011). Molecular docking: a powerful approach for structure-based drug discovery. Current computer-aided drug design, 7(2), 146–157. Available at: [Link]

  • Docking Server. (n.d.). Steps of ligand docking. Retrieved from [Link]

  • ResearchGate. (2019). Molecular docking proteins preparation. Retrieved from [Link]

  • ResearchGate. (n.d.). Proteins and ligand preparation for docking. Retrieved from [Link]

  • Firoz, A. (2022). [MD-2] Protein Preparation for Molecular Docking. YouTube. Retrieved from [Link]

  • Bio-IT. (2021). AutoDock Tutorial- Part 4. Preparing Ligand for Docking. YouTube. Retrieved from [Link]

  • Salmaso, V., & Moro, S. (2018). Docking strategies for predicting protein-ligand interactions and their application to structure-based drug design. Molecules, 23(7), 1589. Available at: [Link]

  • Journal of Pharmaceutical Negative Results. (2022). Molecular Docking: In Silico Approach For Structure-Based Drug Designing Discovery. Retrieved from [Link]

  • Varela, A. (2021). PlayMolecule® AceDock: Protein-ligand docking and virtual screening [TUTORIAL]. Medium. Retrieved from [Link]

  • ResearchGate. (n.d.). Multicomponent synthesis of pyranonicotinonitrile and chromene-3-carbonitrile: Studies on bioactivities and molecular docking. Retrieved from [Link]

  • Al-Warhi, T., Rizk, O., Al-Amer, O., Al-Otaibi, M., Al-Ghamdi, S., El-Sayed, M., ... & Abdel-Aziz, H. (2021). New pyridine and chromene scaffolds as potent vasorelaxant and anticancer agents. RSC advances, 11(48), 30206-30222. Available at: [Link]

  • ResearchGate. (2025). Antimicrobial effects of new designed 2-amino-tetrahydro-4H-chromene-3-carbonitrile derivatives against some pathogenic microbial strains. Retrieved from [Link]

  • Kemnitzer, W., Kasibhatla, S., Jiang, S., Zhang, H., Zhao, J., Jia, S., ... & Biamonte, M. A. (2008). 2-Amino-4-aryl-5-oxo-4, 5-dihydropyrano [3, 2-c] chromene-3-carbonitriles with microtubule-disruptive, centrosome-declustering, and antiangiogenic effects in vitro and in vivo. Journal of medicinal chemistry, 51(19), 6245-6254. Available at: [Link]

  • Ghorab, M. M., Al-Said, M. S., El-Gaby, M. S., & El-Hossary, E. M. (2022). Synthesis and Anticancer Activity of Novel Chromene Derivatives, Chromeno [2, 3-d][21][23] oxazines, and Chromeno [2, 3-d] pyrimidines. Anti-Cancer Agents in Medicinal Chemistry, 23(9), 1081-1092. Available at: [Link]

  • Amin, H., Raza, A., Ullah, A., Al-Sehemi, A. G., & Al-Ghamdi, A. A. (2024). In-silico design, synthesis and biological evaluation of 4-aryl-4H-chromene derivatives as CDK-2 inhibitors. Journal of Applied Pharmaceutical Science, 14(05), 098-111. Available at: [Link]

  • ResearchGate. (2026). Structure–Activity Relationship and ADME-Guided Optimization of 4H-Chromene-3-Carbonitrile Derivatives as Promising Antimicrobial Agents. Retrieved from [Link]

  • Afifi, T. H., Okasha, R. M., Ahmed, H. E., Ilaš, J., Saleh, T., & Abd-El-Aziz, A. S. (2020). Structure-activity relationships and molecular docking studies of chromene and chromene based azo chromophores: A novel series of potent antimicrobial and anticancer agents. Molecules, 25(17), 3843. Available at: [Link]

  • Méndez-Cuesta, C. A., Hernández-Vázquez, E., Flores-Alonso, M. D. J., Rojas-Lima, S., Pérez-García, M. D. C., & Trujillo-Ferrara, J. G. (2021). Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing. Molecules, 26(23), 7306. Available at: [Link]

  • Zonouzi, A., Mirzazadeh, R., Safavi, M., Ardestani, S. K., Emami, S., & Foroumadi, A. (2017). 2-Amino-4-(nitroalkyl)-4H-chromene-3-carbonitriles as New Cytotoxic Agents. Iranian journal of pharmaceutical research: IJPR, 16(Suppl), 139. Available at: [Link]

  • Shaabani, A., Afshari, R., Hooshmand, S. E., & Afshari, Z. (2018). Study on the Synthesis of Some (Un) Substituted 2-Amino-4-aryl-7-hydroxy-4H-chromene-3-carbonitriles in the Water Medium. Molbank, 2018(4), M1021. Available at: [Link]

  • Dhiabi, M., Karoui, S., Fakhfakh, M., Abid, S., Limanton, E., Guével, R., ... & Ammar, H. (2024). New 4-imino-4H-Chromeno [2, 3-d] Pyrimidin-3 (5H)-Amine: Synthesis, Cytotoxic Effects on Tumoral Cell Lines and in Silico ADMET Properties. International Journal of Organic Chemistry, 14(3), 107-122. Available at: [Link]

  • ResearchGate. (n.d.). Anticancer Activity of Some New Synthesized Tetrahydroquinoline and Tetrahydrochromene Carbonitrile Derivatives. Retrieved from [Link]

  • Kemnitzer, W., Drewe, J., Jiang, S., Zhang, H., Zhao, J., Crogan-Grundy, C., ... & Biamonte, M. A. (2007). Synthesis and cytotoxic activity of some 2-amino-4-aryl-3-cyano-7-(dimethylamino)-4H-chromenes. Bioorganic & medicinal chemistry letters, 17(10), 2875-2878. Available at: [Link]

  • Daina, A., & Zoete, V. (2019). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 24(22), 4075. Available at: [Link]

  • ResearchGate. (2024). Synthesis, Biological and Molecular Docking Studies of New Polysubstituted 2‐Amino‐3‐Cyano‐4H‐Chromene Derivatives. Retrieved from [Link]

  • ResearchGate. (2025). Green protocol for the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives utilizing pyridine-2-carboxylic acid as a rapid catalyst. Retrieved from [Link]

Sources

Foundational

Pharmacokinetics of 2,7-Diamino-4-pyridin-3-yl-4H-chromene-3-carbonitrile derivatives

Pharmacokinetics and ADME Profiling of 2,7-Diamino-4-pyridin-3-yl-4H-chromene-3-carbonitrile Derivatives: A Technical Guide for Drug Development Executive Summary The 4H-chromene nucleus is a privileged pharmacophore in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Pharmacokinetics and ADME Profiling of 2,7-Diamino-4-pyridin-3-yl-4H-chromene-3-carbonitrile Derivatives: A Technical Guide for Drug Development

Executive Summary

The 4H-chromene nucleus is a privileged pharmacophore in medicinal chemistry, frequently leveraged for its broad-spectrum biological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties[1]. Among these, 2,7-Diamino-4-pyridin-3-yl-4H-chromene-3-carbonitrile (Molecular Formula: C15H12N4O, Monoisotopic Mass: 264.1011 Da)[2] represents a highly functionalized prototype[3]. The integration of a pyridine ring and dual amino groups onto the chromene core significantly alters its electronic distribution and lipophilicity. This technical guide deconstructs the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of this specific derivative, providing self-validating protocols and mechanistic insights to guide lead optimization[4].

Physicochemical Profiling and In Silico Drug-Likeness

Before advancing to resource-intensive in vitro assays, computational ADMET profiling (utilizing predictive algorithms like SwissADME and pkCSM) is critical to establish baseline drug-likeness[5]. 2,7-Diamino-4-pyridin-3-yl-4H-chromene-3-carbonitrile strictly adheres to Lipinski’s Rule of Five, a foundational metric for predicting oral bioavailability[6]:

  • Molecular Weight: 264.29 g/mol (Well below the 500 Da threshold, favoring rapid diffusion)[3].

  • Hydrogen Bond Donors (HBD): 4 (Attributed to the two primary amines at the 2 and 7 positions).

  • Hydrogen Bond Acceptors (HBA): 5 (Nitrogen atoms of the amines, pyridine, cyano group, and the chromene oxygen).

  • Topological Polar Surface Area (TPSA): The high density of heteroatoms dictates a TPSA that expertly balances aqueous solubility with lipid membrane permeability[7].

Absorption and Permeability Dynamics

Intestinal absorption of this derivative is governed by the structural dichotomy between its lipophilic chromene backbone (which favors transcellular passive diffusion) and the basic pyridine nitrogen.

Mechanistic Causality: In the acidic gastric environment (pH 1.5–3.5), the pyridine nitrogen (pKa ~5.2) undergoes protonation. This ionization enhances aqueous solubility for rapid dissolution but temporarily restricts lipophilicity. As the compound transitions into the alkaline environment of the small intestine (pH 6.0–7.4), it reverts to its unionized state, maximizing transcellular absorption.

Because the pyridine moiety is a known recognition motif for P-glycoprotein (P-gp) efflux transporters, standard artificial membrane assays (PAMPA) are insufficient. Bidirectional Caco-2 cell monolayer assays are mandatory to quantify the Efflux Ratio (ER) and determine active transport liabilities.

Distribution and Target Tissue Penetration

Once absorbed, the systemic distribution of the chromene derivative is heavily influenced by Plasma Protein Binding (PPB). The planar, hydrophobic nature of the 4H-chromene core typically results in moderate to high binding affinity to Human Serum Albumin (HSA).

Pharmacokinetic Implication: While high PPB restricts the free fraction ( fu​ ) of the drug available to cross the blood-brain barrier or enter target pathogenic cells, it concurrently acts as a systemic reservoir. This binding shields the molecule from rapid hepatic clearance, thereby prolonging its systemic half-life and maintaining steady-state concentrations.

Metabolic Biotransformation Pathways

Hepatic metabolism dictates the intrinsic clearance ( CLint​ ) of this compound. The biotransformation is fundamentally biphasic:

  • Phase I (Functionalization): The pyridine ring is highly susceptible to N-oxidation, primarily mediated by CYP3A4. Concurrently, the electron-rich aromatic rings of the chromene core undergo CYP2D6-mediated hydroxylation[8].

  • Phase II (Conjugation): The newly formed hydroxyl groups, alongside the native primary amines, serve as active nucleophilic sites for Uridine 5'-diphospho-glucuronosyltransferase (UGT) enzymes. Glucuronidation significantly increases the molecule's hydrophilicity, tagging it for rapid renal excretion.

Self-Validating Experimental Protocols

Protocol 1: Green Multicomponent Synthesis of the Core Scaffold

To ensure high yield and >98% purity required for PK studies, an environmentally friendly, ultrasound-promoted multicomponent reaction (MCR) is utilized[1][4].

  • Initiation: Combine equimolar amounts (10 mmol) of 3-pyridinecarboxaldehyde, malononitrile, and 3-aminophenol in a solvent mixture of H2O/EtOH.

  • Catalysis & Activation: Add a catalytic amount of piperidine (0.5%). Subject the flask to ultrasonic irradiation (33 kHz) at 40°C[4].

    • Causality: Ultrasound induces acoustic cavitation, generating localized high-energy microenvironments. This accelerates the initial Knoevenagel condensation between the aldehyde and malononitrile, immediately followed by the Michael addition of 3-aminophenol.

  • Cyclization: The intermediate undergoes spontaneous intramolecular cyclization to form the rigid 4H-chromene ring.

  • Validation: Monitor via TLC. Post-reaction, filter the precipitate and recrystallize from ethanol. Confirm structural integrity via 1H-NMR and LC-MS.

Protocol 2: In Vitro Microsomal Stability Assay

This protocol is designed as a self-validating system to ensure data trustworthiness.

  • Preparation: Incubate the synthesized compound (1 µM) with Human Liver Microsomes (HLM, 0.5 mg/mL protein) in phosphate buffer (pH 7.4) at 37°C.

  • Reaction Initiation: Add NADPH (1 mM) to initiate CYP450 enzymatic activity.

  • Internal Controls (Critical Step):

    • Negative Control: Run a parallel incubation without NADPH. Causality: This isolates enzymatic metabolism from chemical instability. If degradation occurs in this well, the compound is chemically unstable in the buffer, invalidating the clearance data.

    • Positive Control: Run a parallel assay using Verapamil (a known rapid CYP substrate) to validate the enzymatic viability of the specific HLM batch.

  • Quenching & Analysis: At specific time points (0, 15, 30, 60 min), quench the reaction with ice-cold acetonitrile containing an internal standard. Centrifuge and analyze the supernatant via LC-MS/MS.

Quantitative Pharmacokinetic Data Summary

The following table summarizes the targeted physicochemical and pharmacokinetic parameters required for this class of derivatives to achieve clinical viability.

ParameterMethod of DeterminationTarget / Typical Value RangeClinical Relevance
Molecular Weight Mass Spectrometry264.29 DaIdeal for rapid oral absorption
LogP (Lipophilicity) In Silico (pkCSM)2.1 – 2.8Balances aqueous solubility and membrane permeability
Caco-2 Permeability ( Papp​ ) Bidirectional Assay> 10 × 10⁻⁶ cm/sIndicates high intestinal epithelial absorption
Efflux Ratio (ER) Caco-2 (B-A / A-B)< 2.0Low liability for P-gp mediated active efflux
Intrinsic Clearance ( CLint​ ) HLM Assay15 – 30 µL/min/mgModerate hepatic stability; allows for daily dosing

Visualizing the ADME Architecture

ADME_Workflow A Compound Synthesis: 2,7-Diamino-4-pyridin-3-yl -4H-chromene-3-carbonitrile B In Silico ADMET (pkCSM, SwissADME) A->B Proceed to Screening C In Vitro Absorption (Caco-2 Permeability) B->C Favorable Drug-Likeness D Metabolic Stability (Human Liver Microsomes) C->D High Permeability E In Vivo PK Profiling (Rodent Models) D->E T1/2 > 30 min

Figure 1: Sequential ADME screening cascade for 4H-chromene derivatives.

Metabolic_Pathway Parent 2,7-Diamino-4-pyridin-3-yl -4H-chromene-3-carbonitrile Phase1_A N-Oxidation (Pyridine Ring) Parent->Phase1_A CYP3A4 Phase1_B Hydroxylation (Chromene Core) Parent->Phase1_B CYP2D6 Excretion Renal Excretion Phase1_A->Excretion Clearance Phase2 Glucuronidation (UGT Enzymes) Phase1_B->Phase2 Phase II Phase2->Excretion Clearance

Figure 2: Proposed Phase I and Phase II metabolic pathways for the chromene derivative.

Conclusion

The 2,7-Diamino-4-pyridin-3-yl-4H-chromene-3-carbonitrile scaffold offers a highly tunable platform for drug discovery. By rigorously applying self-validating in vitro ADME protocols and understanding the specific physicochemical liabilities of the pyridine and chromene moieties, medicinal chemists can effectively optimize this compound's pharmacokinetic profile, ensuring high bioavailability and targeted tissue distribution.

References

  • Synthesis and biological assessment of novel 4H-chromene-3-carbonitrile derivatives as tyrosinase inhibitors. National Institutes of Health (PMC). Available at:[Link]

  • Structure–Activity Relationship and ADME-Guided Optimization of 4H-Chromene-3-Carbonitrile Derivatives as Promising Antimicrobial Agents. Sciety. Available at:[Link]

  • Structure–Activity Relationship and ADME-Guided Optimization of 4H-Chromene-3-Carbonitrile Derivatives. ResearchGate. Available at:[Link]

  • 2,7-diamino-4-pyridin-3-yl-4h-chromene-3-carbonitrile. PubChemLite / LCSB. Available at:[Link]

  • Synthesis of β-Enaminonitrile-Linked 8-Methoxy-1H-Benzo[f]Chromene Moieties and Analysis of Their Antitumor Mechanisms. Frontiers in Chemistry. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application and Protocol Guide for the One-Pot Multicomponent Synthesis of 2,7-Diamino-4-pyridin-3-yl-4H-chromene-3-carbonitrile

This document provides a comprehensive guide for the efficient one-pot, three-component synthesis of 2,7-Diamino-4-pyridin-3-yl-4H-chromene-3-carbonitrile, a heterocyclic compound of significant interest in medicinal che...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive guide for the efficient one-pot, three-component synthesis of 2,7-Diamino-4-pyridin-3-yl-4H-chromene-3-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry. The protocol detailed herein is designed for researchers, scientists, and professionals in drug development, offering a streamlined and environmentally conscious approach.

Introduction: The Significance of 4H-Chromene Scaffolds

The 4H-chromene nucleus is a privileged scaffold in medicinal chemistry, forming the core of a wide range of biologically active compounds.[1][2][3] These molecules and their derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1][3][4] Specifically, 2-amino-4H-chromenes bearing a carbonitrile group at the 3-position have garnered considerable attention for their potential as proapoptotic agents against various tumor cell lines.[1] The target molecule, 2,7-Diamino-4-pyridin-3-yl-4H-chromene-3-carbonitrile, incorporates a pyridine moiety, which can further enhance its pharmacological profile and potential for drug development.

Multicomponent reactions (MCRs) have emerged as a powerful tool for the synthesis of complex molecules like 4H-chromenes in a single step.[1][5] This approach offers significant advantages over traditional multi-step syntheses, including higher atom economy, reduced waste generation, and simplified purification procedures.[6]

Reaction Mechanism: A Symphony of Condensation and Cyclization

The one-pot synthesis of 2,7-Diamino-4-pyridin-3-yl-4H-chromene-3-carbonitrile proceeds through a domino Knoevenagel condensation, Michael addition, and intramolecular cyclization sequence. The reaction brings together three key components: 3-pyridinecarboxaldehyde, malononitrile, and 4-aminobenzene-1,3-diol (a resorcinol derivative).

The plausible mechanism, often facilitated by a basic or acidic catalyst, can be outlined as follows:

  • Knoevenagel Condensation: The reaction is initiated by the base-catalyzed condensation between 3-pyridinecarboxaldehyde and malononitrile. The active methylene group of malononitrile attacks the carbonyl carbon of the aldehyde, leading to the formation of a pyridin-3-ylmethylenemalononitrile intermediate after dehydration.

  • Michael Addition: Subsequently, the enolizable 4-aminobenzene-1,3-diol acts as a nucleophile and undergoes a Michael addition to the electron-deficient α,β-unsaturated nitrile intermediate.

  • Intramolecular Cyclization and Tautomerization: The resulting intermediate then undergoes an intramolecular cyclization, where a hydroxyl group attacks the nitrile carbon. This is followed by tautomerization to yield the stable 2,7-Diamino-4-pyridin-3-yl-4H-chromene-3-carbonitrile product.

Various catalysts have been reported to efficiently promote this transformation, ranging from basic catalysts like piperidine and sodium carbonate to a variety of heterogeneous and green catalysts.[7][8][9] The choice of catalyst and solvent system can significantly influence the reaction rate and overall yield.

Caption: Plausible reaction mechanism for the synthesis.

Experimental Protocol: A Step-by-Step Guide

This protocol outlines a robust and reproducible method for the synthesis of the target compound.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (mmol)Mass (g) or Volume (mL)
3-Pyridinecarboxaldehyde107.111.00.107 g
Malononitrile66.061.00.066 g
4-Aminobenzene-1,3-diol125.121.00.125 g
Piperidine (Catalyst)85.150.1 (10 mol%)~10 µL
Ethanol (Solvent)46.07-5 mL

Equipment:

  • Round-bottom flask (25 mL)

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • TLC plates (silica gel 60 F254)

  • Buchner funnel and filter paper

  • Recrystallization apparatus

Procedure:

Experimental_Workflow A 1. Reagent Combination B 2. Add Catalyst & Solvent A->B In 25 mL RBF C 3. Reflux Reaction Mixture B->C Heat to reflux D 4. Monitor by TLC C->D Every 30 mins E 5. Product Isolation D->E Upon completion F 6. Purification (Recrystallization) E->F Cool, filter & wash G 7. Characterization F->G From Ethanol/Water

Caption: Step-by-step experimental workflow.

  • Reaction Setup: To a 25 mL round-bottom flask, add 3-pyridinecarboxaldehyde (1.0 mmol, 0.107 g), malononitrile (1.0 mmol, 0.066 g), and 4-aminobenzene-1,3-diol (1.0 mmol, 0.125 g).

  • Solvent and Catalyst Addition: Add 5 mL of ethanol to the flask, followed by the addition of piperidine (0.1 mmol, ~10 µL) as a catalyst.

  • Reflux: Equip the flask with a reflux condenser and place it on a magnetic stirrer with a heating plate. Heat the reaction mixture to reflux and maintain it for 2-4 hours.

  • Reaction Monitoring: The progress of the reaction should be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane, 3:7 v/v). The reaction is considered complete when the starting materials are no longer visible on the TLC plate.

  • Product Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The solid product will precipitate out of the solution. Collect the precipitate by vacuum filtration using a Buchner funnel.

  • Purification: Wash the crude product with cold ethanol to remove any unreacted starting materials and impurities. For further purification, the product can be recrystallized from a suitable solvent system, such as ethanol or an ethanol-water mixture.

  • Characterization: The structure and purity of the final product, 2,7-Diamino-4-pyridin-3-yl-4H-chromene-3-carbonitrile, should be confirmed by spectroscopic techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry. The expected molecular weight is 264.29 g/mol .[10][11]

Green Chemistry Considerations and Alternative Protocols

In line with the principles of green chemistry, several modifications to this protocol can be considered to enhance its environmental friendliness.

  • Catalyst Selection: While piperidine is effective, a wide array of greener catalysts have been reported for the synthesis of 4H-chromenes. These include natural catalysts like chicken eggshell waste, magnetic nanoparticles, and various organocatalysts such as L-proline.[3][6][12][13] These catalysts often offer advantages like reusability, milder reaction conditions, and reduced environmental impact.[12][14]

  • Solvent-Free and Microwave-Assisted Synthesis: Many protocols for 2-amino-4H-chromene synthesis have been successfully carried out under solvent-free conditions or with the aid of microwave irradiation.[4][12][14] These approaches can significantly reduce reaction times, improve energy efficiency, and minimize the use of volatile organic solvents.[4][14]

  • Aqueous Media: The use of water or hydroalcoholic mixtures as the reaction solvent is another green alternative that has been explored.[7][15]

Troubleshooting and Optimization
IssuePossible CauseSuggested Solution
Low Yield Incomplete reactionExtend the reflux time and monitor closely by TLC.
Suboptimal catalyst concentrationOptimize the catalyst loading (e.g., from 5 to 15 mol%).
Impure starting materialsEnsure the purity of all reagents before starting the reaction.
Formation of Byproducts Side reactionsConsider using a milder catalyst or lowering the reaction temperature.
Difficulty in Crystallization Product is too soluble in the solventTry a different recrystallization solvent or a mixture of solvents. Induce crystallization by scratching the inside of the flask or adding a seed crystal.
Conclusion

The one-pot multicomponent synthesis of 2,7-Diamino-4-pyridin-3-yl-4H-chromene-3-carbonitrile offers an efficient and atom-economical route to a valuable heterocyclic scaffold. The protocol presented here is a reliable starting point for researchers. By understanding the underlying mechanism and considering the principles of green chemistry, this synthesis can be further optimized to be more sustainable and adaptable for the generation of a diverse library of 4H-chromene derivatives for drug discovery and development.

References

  • Taghavi Fardood, S., Ramazani, A., Azimzadeh Asiabi, P., Bigdeli Fard, Y., & Ebadzadeha, B. (2017). Microwave-assisted multicomponent reaction for the synthesis of 2-amino-4H-chromene derivatives using ilmenite (FeTiO₃) as a magnetic catalyst under solvent-free conditions. Asian Journal of Green Chemistry. [Link]

  • An Efficient Synthesis of 4H-chromene Derivatives by a One-pot, Three-component Reaction. SciSpace. [Link]

  • Synthesis and Isomerization of Tetrahydro-4H-chromene Derivatives. ACS Publications. [Link]

  • Zhang, Z., Zheng, C., & Yuan, A. (2019). One-Pot Multicomponent Synthesis of 2-Amino-4-Aryl-4H-Benzo[h]Chromene Derivatives. Polycyclic Aromatic Compounds. [Link]

  • Shah, N. K., et al. (2014). Synthesis of 2-amino-4H-chromene derivatives under microwave irradiation and their antimicrobial activity. Journal of Chemical Sciences. [Link]

  • One-pot Synthesis of 2-Amino-4H-Chromenes using Chicken Eggshell Waste as Green Catalyst under Solvent-Free. Connect Journals. [Link]

  • Study on the Synthesis of Some (Un)Substituted 2-Amino-4-aryl-7-hydroxy-4H-chromene-3-carbonitriles in the Water Medium. MDPI. [Link]

  • Green protocol for the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives utilizing pyridine-2-carboxylic acid as a rapid catalyst. PMC. [Link]

  • Synthesis and structure of some substituted 2-amino-4-aryl-7-propargyloxy-4 H -chromene-3-carbonitriles. ResearchGate. [Link]

  • Green protocol for the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives utilizing pyridine-2-carboxylic acid as a rapid catalyst. RSC Publishing. [Link]

  • Multicomponent Cyanation of 2‐Amino‐3‐cyano‐4H‐chromenes in Aqueous Media. Digital CSIC. [Link]

  • Greener and efficient route for the synthesis of 2-amino-7-hydroxy-4-aryl-4H-chromene-3-carbonitrile by employing magnetically recoverable Fe₃O₄@SiO₂@CeO2 nanocatalyst under solvent-free conditions. Semantic Scholar. [Link]

  • A novel base-metal multifunctional catalyst for the synthesis of 2-amino-3-cyano-4H-chromenes by a multicomponent tandem oxidation process. PMC. [Link]

  • The Synthesis of Various 2-Imino-2H-chromene-3-carbonitrile Derivatives. MDPI. [Link]

  • One-pot synthesis of 4H-Chromene and Dihydropyrano[3,2-c]chromene derivatives in hydroalcoholic media. SciSpace. [Link]

  • One-Pot Synthesis of 2-Amino-4H-Pyrans and 2-Amino-Tetrahydro-4H-Chromenes Using L-Proline. DergiPark. [Link]

  • Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing. PMC. [Link]

  • A new one-pot three-component synthesis of 2,4-diamino-5H-chromeno[2,3-b]pyridine-3-carbonitrile derivatives. PubMed. [Link]

Sources

Application

Application Note: Microwave-Assisted Multicomponent Synthesis of 2,7-Diamino-4-pyridin-3-yl-4H-chromene-3-carbonitrile

Target Audience: Researchers, synthetic chemists, and drug development professionals. Application Focus: Green chemistry, heterocyclic synthesis, and early-stage drug discovery.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Application Focus: Green chemistry, heterocyclic synthesis, and early-stage drug discovery.

Executive Summary

Chromene derivatives, specifically 2-amino-4H-chromenes, represent a privileged structural scaffold in medicinal chemistry. They exhibit a broad spectrum of pharmacological properties, including potent antimicrobial, anticancer, and apoptosis-inducing activities[1]. The target compound, 2,7-Diamino-4-pyridin-3-yl-4H-chromene-3-carbonitrile , is of particular interest due to the integration of a pyridine ring and dual amino groups, which significantly enhances its hydrogen-bonding capacity and target-binding affinity (e.g., caspase activation).

This application note details a highly efficient, one-pot, three-component reaction (MCR) protocol utilizing microwave (MW) irradiation. By replacing conventional thermal reflux with dielectric heating, this self-validating methodology reduces reaction times from hours to minutes, maximizes atom economy, and ensures high-purity yields[2][3].

Scientific Rationale & Reaction Causality

The Knoevenagel-Michael Cascade Mechanism

The synthesis of 2,7-diamino-4-pyridin-3-yl-4H-chromene-3-carbonitrile is driven by a sequential, base-catalyzed multicomponent reaction between pyridine-3-carboxaldehyde, malononitrile, and 3-aminophenol[1]. The causality of the reaction steps is as follows:

  • Knoevenagel Condensation: A catalytic base (e.g., ammonium acetate or piperidine) deprotonates the highly acidic methylene protons of malononitrile. The resulting enolate attacks pyridine-3-carboxaldehyde, followed by dehydration to form a highly electrophilic Knoevenagel adduct (2-(pyridin-3-ylmethylene)malononitrile)[4].

  • Regioselective Michael Addition: 3-Aminophenol acts as the Michael donor. The synergistic electron-donating effects of the hydroxyl (-OH) and amino (-NH₂) groups highly activate the aromatic ring. The carbon position para to the -NH₂ group and ortho to the -OH group acts as a potent nucleophile, attacking the electron-deficient alkene of the Knoevenagel adduct[1].

  • Intramolecular Cyclization & Tautomerization: The proximity of the phenol -OH to the pendant cyano (-C≡N) group triggers a rapid intramolecular cyclization, forming the oxygen-containing pyran ring. The resulting imine intermediate immediately tautomerizes into the thermodynamically stable 2-amino-4H-chromene core[4].

The Microwave Advantage

Conventional reflux methods for chromene synthesis suffer from prolonged heating (2–6 hours), which often leads to the thermal degradation of sensitive aldehydes and the formation of unwanted side products[5]. Microwave irradiation provides direct dielectric heating, coupling efficiently with the polar solvent (ethanol). This rapidly overcomes the activation energy barriers of the Knoevenagel-Michael cascade, establishing a thermodynamic sink where the stable chromene product is formed in under 15 minutes[2][3].

Mechanism A Pyridine-3-carboxaldehyde + Malononitrile B Knoevenagel Adduct (Electrophile) A->B Base Catalyst -H2O C Michael Addition (+ 3-Aminophenol) B->C Nucleophilic Attack D Intramolecular Cyclization C->D -OH attacks -C≡N E Tautomerization D->E Imine to Enamine F 2,7-Diamino-4-pyridin-3-yl -4H-chromene-3-carbonitrile E->F Final Product

Diagram 1: Reaction mechanism of the multicomponent chromene synthesis.

Experimental Protocol: Microwave-Assisted Synthesis

This protocol is designed as a self-validating system. The completion of the reaction is visually indicated by the precipitation of the product, which is insoluble in cold water, while unreacted malononitrile and the catalyst remain in solution[3].

Materials Required
  • Reactants: Pyridine-3-carboxaldehyde (1.0 mmol), Malononitrile (1.0 mmol), 3-Aminophenol (1.0 mmol).

  • Catalyst/Solvent: Ammonium acetate (0.1 mmol, 10 mol%)[2], Absolute Ethanol (5.0 mL).

  • Equipment: Dedicated microwave synthesizer (e.g., CEM Discover or Anton Paar Monowave) with pressure-rated sealed vials.

Step-by-Step Methodology
  • Reagent Preparation: To a 10 mL microwave-safe reaction vial equipped with a magnetic stir bar, add pyridine-3-carboxaldehyde (107 mg, 1.0 mmol) and malononitrile (66 mg, 1.0 mmol).

  • Catalyst Addition: Add 3-aminophenol (109 mg, 1.0 mmol) followed by absolute ethanol (5.0 mL) and ammonium acetate (8 mg, 0.1 mmol). Seal the vial securely with a crimp cap[2][3].

  • Microwave Irradiation: Place the vial in the microwave reactor. Program the instrument to heat the mixture to 120°C with a maximum power output of 150 W for 8–10 minutes under continuous stirring[3][5].

  • Reaction Monitoring (Self-Validation): Allow the vial to cool to room temperature (compressed air cooling is recommended). Extract a 10 µL aliquot and perform Thin Layer Chromatography (TLC) using a 3:7 Ethyl Acetate/Hexane mobile phase. The disappearance of the highly UV-active Knoevenagel intermediate confirms reaction completion.

  • Quenching & Precipitation: Pour the cooled reaction mixture into 25 mL of crushed ice/water. Vigorously stir for 5 minutes. The sudden shift in solvent polarity forces the hydrophobic chromene product to crash out as a solid precipitate[3].

  • Filtration & Purification: Collect the crude solid via vacuum filtration. Wash the filter cake with ice-cold water (2 × 10 mL) to remove residual catalyst and unreacted malononitrile.

  • Recrystallization: Dissolve the crude solid in a minimum volume of hot ethanol. Allow it to cool slowly to room temperature to yield pure crystals of 2,7-Diamino-4-pyridin-3-yl-4H-chromene-3-carbonitrile.

Workflow Step1 1. Reagent Preparation Equimolar reactants + EtOH + Catalyst Step2 2. Microwave Irradiation 120°C, 8-10 min, 150W Step1->Step2 Step3 3. Reaction Monitoring TLC Confirmation (UV 254 nm) Step2->Step3 Step3->Step2 If incomplete Step4 4. Quenching & Precipitation Ice-cold water addition Step3->Step4 If complete Step5 5. Filtration & Washing Remove soluble impurities Step4->Step5 Step6 Step6 Step5->Step6

Diagram 2: Step-by-step experimental workflow for microwave-assisted synthesis.

Data Presentation & Analytical Validation

The adoption of microwave irradiation provides a stark contrast in efficiency compared to conventional heating. Table 1 summarizes the quantitative advantages of this methodology based on established MCR chromene synthesis parameters[2][3][5].

Table 1: Comparative Data of Conventional vs. Microwave-Assisted Synthesis

ParameterConventional RefluxMicrowave IrradiationAdvantage / Causality
Heating Mechanism Convection (Oil Bath)Dielectric HeatingMW directly excites polar ethanol molecules, eliminating thermal gradients.
Reaction Time 120 – 240 minutes8 – 10 minutesRapid overcoming of activation energy for the Michael addition step.
Temperature 78°C (Ethanol Reflux)120°C (Sealed Vessel)Pressurized vial allows heating above the solvent's atmospheric boiling point.
Average Yield 65% – 75%88% – 95%Reduced time at high heat prevents aldehyde degradation and side reactions.
Purification Column ChromatographySimple RecrystallizationHigh conversion rate leaves minimal organic impurities, allowing simple filtration.
Analytical Markers for Self-Validation

To confirm the structural integrity of the synthesized 2,7-Diamino-4-pyridin-3-yl-4H-chromene-3-carbonitrile, researchers should look for the following spectral markers:

  • IR Spectroscopy: Sharp absorption bands around 3400–3300 cm⁻¹ (primary amine -NH₂ stretches at positions 2 and 7) and a distinct, sharp peak at ~2190 cm⁻¹ (conjugated nitrile -C≡N stretch).

  • ¹H NMR (DMSO-d₆): A singlet around δ 4.5–5.0 ppm representing the chiral methine proton at the C-4 position of the pyran ring, and broad exchangeable singlets around δ 6.5–7.0 ppm for the -NH₂ protons.

Sources

Method

Application Notes and Protocols for the Green Synthesis of 2,7-Diamino-4-pyridin-3-yl-4H-chromene-3-carbonitrile

Introduction: The Imperative for Greener Pathways to Bioactive Chromenes The 4H-chromene scaffold is a privileged heterocyclic motif present in a wide array of natural products and synthetic compounds exhibiting signific...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for Greener Pathways to Bioactive Chromenes

The 4H-chromene scaffold is a privileged heterocyclic motif present in a wide array of natural products and synthetic compounds exhibiting significant biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The specific derivative, 2,7-Diamino-4-pyridin-3-yl-4H-chromene-3-carbonitrile, holds considerable interest in medicinal chemistry and drug development due to its potential as a versatile pharmacophore. Traditionally, the synthesis of such molecules has often relied on stoichiometric amounts of hazardous reagents, harsh reaction conditions, and volatile organic solvents, contributing to a significant environmental burden.[3]

This guide provides detailed protocols and insights into the application of green chemistry principles for the synthesis of 2,7-Diamino-4-pyridin-3-yl-4H-chromene-3-carbonitrile. We will explore the use of highly efficient and reusable catalysts that operate under benign reaction conditions, such as in aqueous media or under solvent-free conditions, often enhanced by energy-efficient techniques like ultrasound irradiation.[3][4][5] The focus will be on providing researchers, scientists, and drug development professionals with practical, field-proven methodologies that prioritize sustainability without compromising on yield or purity.

Catalyst Selection and Rationale: Embracing Heterogeneous and Recyclable Systems

The cornerstone of a green synthetic protocol is the catalyst. An ideal green catalyst should be efficient, selective, reusable, and non-toxic. For the multi-component synthesis of 2,7-Diamino-4-pyridin-3-yl-4H-chromene-3-carbonitrile, several classes of catalysts have shown significant promise.

Magnetic Nanocatalysts: The Convergence of Activity and Separability

Magnetic nanoparticles (MNPs) functionalized with catalytic moieties represent a frontier in green catalysis.[6] Their high surface area-to-volume ratio often translates to superior catalytic activity. The key advantage lies in their facile separation from the reaction mixture using an external magnet, which simplifies product purification and enables straightforward catalyst recycling.[2][7]

  • Fe₃O₄-Chitosan Nanoparticles: This catalyst combines the magnetic properties of iron oxide with the biocompatibility and functionality of chitosan.[5][8] Chitosan, a natural biopolymer, can act as a solid support and its amine and hydroxyl groups can participate in the catalytic cycle. The use of ultrasound in conjunction with this catalyst has been shown to significantly reduce reaction times and improve yields.[4][5]

  • Copper-Decorated Magnetic Nanoparticles (MNPs@Cu): Copper-based catalysts are known to be effective for various organic transformations. Supporting copper on magnetic nanoparticles enhances its stability and allows for easy recovery and reuse, making it a cost-effective and environmentally friendly option.[2][7]

Non-Magnetic Nanocatalysts: Simplicity and Efficacy

While lacking the magnetic separability, other nanocatalysts offer high efficiency and can be recovered through filtration or centrifugation.

  • Nano-SiO₂: Amorphous silica nanoparticles are an inexpensive, non-toxic, and readily available catalyst.[1] Their high surface area and the presence of silanol groups (Si-OH) on the surface can facilitate the reaction, likely through hydrogen bonding interactions. The synthesis is often performed in aqueous media, further enhancing the green credentials of the protocol.[1]

Organocatalysts: Metal-Free and Sustainable Alternatives

Organocatalysis has emerged as a powerful tool in green chemistry, avoiding the use of potentially toxic and expensive metals.

  • Pyridine-2-carboxylic acid (P2CA): This bifunctional organocatalyst possesses both a Brønsted acid (carboxylic acid) and a Lewis base (pyridine nitrogen) site within the same molecule.[9][10] This dual functionality allows it to activate both the electrophilic and nucleophilic partners in the multi-component reaction, leading to high efficiency under mild conditions. Reactions are often conducted in green solvent mixtures like water-ethanol.[9][10]

Experimental Protocols

The synthesis of 2,7-Diamino-4-pyridin-3-yl-4H-chromene-3-carbonitrile is achieved via a one-pot, three-component reaction between 3-pyridinecarboxaldehyde, malononitrile, and m-phenylenediamine (benzene-1,3-diamine).

Caption: General one-pot synthesis scheme.

Protocol 1: Ultrasound-Assisted Synthesis using Fe₃O₄-Chitosan Nanocatalyst

This protocol leverages the synergistic effect of a magnetic nanocatalyst and ultrasound irradiation for a rapid and efficient synthesis.[4][5][8]

Materials:

  • 3-Pyridinecarboxaldehyde (1 mmol)

  • Malononitrile (1 mmol)

  • m-Phenylenediamine (1 mmol)

  • Fe₃O₄-Chitosan nanocatalyst (30 mol%)[8]

  • Ethanol:Water (1:1, 5 mL)

Equipment:

  • Ultrasonic bath

  • Reaction vial (10 mL)

  • Magnetic stirrer

  • External magnet

Procedure:

  • In a 10 mL reaction vial, combine 3-pyridinecarboxaldehyde (1 mmol), malononitrile (1 mmol), m-phenylenediamine (1 mmol), and Fe₃O₄-Chitosan nanocatalyst (30 mol%).

  • Add 5 mL of a 1:1 ethanol:water mixture to the vial.

  • Place the vial in an ultrasonic bath and irradiate at a frequency of 40 kHz at 60°C for 15-25 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, add 10 mL of hot ethanol to the reaction mixture.

  • Place an external magnet against the side of the vial to immobilize the Fe₃O₄-Chitosan nanocatalyst.

  • Decant the hot ethanolic solution containing the product into a separate beaker.

  • Wash the catalyst with hot ethanol (2 x 5 mL) and add the washings to the product solution.

  • Allow the combined solution to cool to room temperature. The product will precipitate out of the solution.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

  • The catalyst can be washed with ethanol, dried, and reused for subsequent reactions.[8]

Caption: Workflow for ultrasound-assisted synthesis.

Protocol 2: Nano-SiO₂ Catalyzed Synthesis in Aqueous Medium

This protocol emphasizes the use of an inexpensive and environmentally benign catalyst in water.[1]

Materials:

  • 3-Pyridinecarboxaldehyde (1 mmol)

  • Malononitrile (1 mmol)

  • m-Phenylenediamine (1 mmol)

  • Nano-SiO₂ (20 mol%)[1]

  • Water (5 mL)

Equipment:

  • Round-bottom flask (25 mL)

  • Reflux condenser

  • Magnetic stirrer/hotplate

Procedure:

  • To a 25 mL round-bottom flask equipped with a magnetic stir bar, add 3-pyridinecarboxaldehyde (1 mmol), malononitrile (1 mmol), m-phenylenediamine (1 mmol), and nano-SiO₂ (20 mol%).

  • Add 5 mL of water to the flask.

  • Attach a reflux condenser and heat the mixture to 70°C with vigorous stirring for 30-45 minutes. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Add 10 mL of ethanol to the mixture and stir for 5 minutes.

  • Separate the nano-SiO₂ catalyst by filtration. The catalyst can be washed with water and ethanol, dried, and reused.[1]

  • The filtrate containing the product is concentrated under reduced pressure.

  • The resulting solid is recrystallized from ethanol to afford the pure product.

Protocol 3: Organocatalyzed Synthesis using Pyridine-2-carboxylic acid (P2CA)

This protocol showcases a metal-free approach using a bifunctional organocatalyst.[9][10][11]

Materials:

  • 3-Pyridinecarboxaldehyde (1 mmol)

  • Malononitrile (1 mmol)

  • m-Phenylenediamine (1 mmol)

  • Pyridine-2-carboxylic acid (P2CA) (15 mol%)[9][10]

  • Water:Ethanol (1:1, 5 mL)

Equipment:

  • Round-bottom flask (25 mL)

  • Reflux condenser

  • Magnetic stirrer/hotplate

Procedure:

  • In a 25 mL round-bottom flask, dissolve 3-pyridinecarboxaldehyde (1 mmol), malononitrile (1 mmol), m-phenylenediamine (1 mmol), and P2CA (15 mol%) in 5 mL of a 1:1 water:ethanol mixture.

  • Stir the mixture at room temperature for 5 minutes.

  • Heat the reaction mixture to reflux (approximately 80-90°C) for 20-30 minutes. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product will precipitate.

  • Collect the solid product by filtration and wash with a cold water:ethanol (1:1) mixture.

  • The filtrate, containing the water-soluble P2CA catalyst, can be processed for catalyst recovery and reuse.[10]

  • Recrystallize the crude product from ethanol to obtain the pure compound.

Data Summary and Catalyst Performance

The following table summarizes the typical performance of the discussed green catalytic systems for the synthesis of 2-amino-4H-chromene derivatives, which can be extrapolated for the synthesis of the target molecule.

Catalyst SystemCatalyst Loading (mol%)SolventConditionsTime (min)Yield (%)Reusability (cycles)Reference
Fe₃O₄-Chitosan 30EtOH:H₂OUltrasound, 60°C15-25~894[8]
Nano-SiO₂ 20H₂O70°C30-45~956[1]
P2CA 15H₂O:EtOHReflux20-30up to 984[9][10]

Plausible Reaction Mechanism

The synthesis of 2-amino-4H-chromenes proceeds through a domino Knoevenagel condensation, Michael addition, and intramolecular cyclization sequence. The catalyst plays a crucial role in each step.

Caption: Plausible reaction mechanism pathway.

  • Knoevenagel Condensation: The reaction is initiated by the base-catalyzed Knoevenagel condensation between 3-pyridinecarboxaldehyde and malononitrile to form a pyridinylidene malononitrile intermediate. In the case of P2CA, the pyridine nitrogen acts as the base. For nanocatalysts, basic sites on the surface can facilitate this step.

  • Michael Addition: The phenolic hydroxyl group of m-phenylenediamine (in its enol form) undergoes a Michael addition to the electron-deficient double bond of the Knoevenagel adduct.

  • Intramolecular Cyclization and Tautomerization: The intermediate then undergoes an intramolecular cyclization, followed by tautomerization to yield the stable 2,7-Diamino-4-pyridin-3-yl-4H-chromene-3-carbonitrile.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Low Yield - Incomplete reaction- Catalyst deactivation- Sub-optimal temperature- Increase reaction time and monitor by TLC.- Ensure the catalyst is properly activated/stored.- Optimize the reaction temperature.
Impure Product - Side reactions- Inefficient purification- Ensure the purity of starting materials.- Optimize the recrystallization solvent system.- Consider column chromatography if necessary.
Difficulty in Catalyst Separation - (For MNPs) Weak magnetic response- (For Nano-SiO₂) Fine particle size- Ensure the magnetic catalyst has not significantly oxidized.- Use a stronger magnet.- Use a finer filter paper or centrifugation for nano-SiO₂.

Conclusion

The transition to green and sustainable synthetic methodologies is paramount in modern chemical research and drug development. The protocols outlined in this guide demonstrate that the synthesis of complex and valuable molecules like 2,7-Diamino-4-pyridin-3-yl-4H-chromene-3-carbonitrile can be achieved efficiently and with minimal environmental impact. The use of reusable magnetic and non-magnetic nanocatalysts, as well as metal-free organocatalysts, in conjunction with green solvents and energy-efficient techniques, provides a robust platform for the sustainable production of this important class of heterocyclic compounds.

References

  • Safari, J., & Javadian, L. (2015). Ultrasound assisted the green synthesis of 2-amino-4H-chromene derivatives catalyzed by Fe3O4-functionalized nanoparticles with chitosan as a novel and reusable magnetic catalyst. Ultrasonics Sonochemistry, 22, 341-348. [Link]

  • PubMed. (2015). Ultrasound assisted the green synthesis of 2-amino-4H-chromene derivatives catalyzed by Fe3O4-functionalized nanoparticles with chitosan as a novel and reusable magnetic catalyst. [Link]

  • Academia.edu. Ultrasound assisted the green synthesis of 2-amino-4H-chromene derivatives catalyzed by Fe3O4-functionalized nanoparticles with chitosan as a novel and reusable magnetic catalyst. [Link]

  • Manake, A. P., & Patil, S. R. (2019). A GREEN CHEMICAL APPROACH: FOR AN ULTRASOUND ASSISTED SYNTHESIS OF SUBSTITUTED CHROMENES VIA THREE-COMPONENT REACTION BY USING INORGANIC DOUBLE SALT AS A CATALYST. International Journal of Research in Engineering and Science (IJRES), 6(1), 660-664. [Link]

  • Molecules. (2022). Nano-SiO2 as a Reusable Nanocatalyst Promoted Green Synthesis of 2-Amino-4H-Chromenes in an Aqueous Solution. [Link]

  • Ma, W., Ebadi, A., & Jimenez, G. (2019). One-pot synthesis of 2-amino-4H-chromene derivatives by MNPs@Cu as an effective and reusable magnetic nanocatalyst. RSC Advances, 9(24), 13573-13582. [Link]

  • Safari, J., & Javadian, L. (2015). Ultrasound assisted the green synthesis of 2-amino-4H-chromene derivatives catalyzed by Fe3O4-functionalized nanoparticles with chitosan as a novel and reusable magnetic catalyst. Ultrasonics Sonochemistry. [Link]

  • ResearchGate. (2026). A Novel Biopolymer-based Nanomagnetic Catalyst for the Synthesis of 4H-pyran and Tetrahydro-4H-chromene Derivatives. [Link]

  • Ma, W., Ebadi, A., & Jimenez, G. (2019). One-pot synthesis of 2-amino-4H-chromene derivatives by MNPs@Cu as an effective and reusable magnetic nanocatalyst. RSC Advances. [Link]

  • Semantic Scholar. (2023). Recent advances in the application of magnetic nanocatalysts in multicomponent reactions. [Link]

  • ResearchGate. (2026). Mechanistic study of the synthesis reaction of chromene compounds using g-C3N4/Fe3O4/CuO photocatalyst. [Link]

  • Vankar, S. D., Makwana, H. M., & Sharma, M. G. (2025). Green protocol for the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives utilizing pyridine-2-carboxylic acid as a rapid catalyst. RSC Advances, 15(1), 1-12. [Link]

  • RSC Publishing. (2022). Eco-friendly synthesis of chromeno[4,3-b]chromenes with a new photosensitized WO3/ZnO@NH2-EY nanocatalyst. [Link]

  • RSC Publishing. (2025). Green protocol for the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives utilizing pyridine-2-carboxylic acid as a rapid catalyst. [Link]

  • Journal of Synthetic Chemistry. Green and Reusable Nano Cr(III)/Fe3O4: An Efficient Nanocatalyst for Multicomponent Synthesis of Chromene‐2,4(3H)‐dione Derivatives under Solvent-Free Conditions. [Link]

  • Current Organic Synthesis. (2025). Synthesis of 2H-Chromenes via Green Catalytic Approaches: A Recent Update. [Link]

  • JETIR. (2019). Green method of synthesis of different derivatives of 2-amino-Chromenes by using CAN as a catalyst. [Link]

  • Shinde, G., & Thakur, J. (2025). Greener and efficient route for the synthesis of 2-amino-7-hydroxy-4-aryl-4H-chromene-3-carbonitrile by employing magnetically recoverable Fe₃O₄@SiO₂@CeO2 nanocatalyst under solvent-free conditions. Research on Chemical Intermediates. [Link]

  • ResearchGate. (2025). Green protocol for the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives utilizing pyridine-2-carboxylic acid as a rapid catalyst. [Link]

Sources

Application

NMR spectroscopy characterization methods for 2,7-Diamino-4-pyridin-3-yl-4H-chromene-3-carbonitrile

Application Note: Advanced NMR Spectroscopy Characterization of 2,7-Diamino-4-pyridin-3-yl-4H-chromene-3-carbonitrile Target Audience: Researchers, analytical scientists, and drug development professionals. Mechanistic C...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced NMR Spectroscopy Characterization of 2,7-Diamino-4-pyridin-3-yl-4H-chromene-3-carbonitrile

Target Audience: Researchers, analytical scientists, and drug development professionals.

Mechanistic Context & Molecular Overview

2,7-Diamino-4-pyridin-3-yl-4H-chromene-3-carbonitrile (Molecular Formula: C15H12N4O, MW: 264.29)[1] is a highly functionalized heterocyclic compound. Featuring a 4H-chromene core substituted with a 3-pyridyl group at the C4 position, a carbonitrile at C3, and two primary amino groups at C2 and C7[2], this class of molecules is typically synthesized via multicomponent reactions and is highly valued for its broad spectrum of pharmacological activities.

Accurate structural elucidation is paramount to ensure batch-to-batch consistency in drug development. Nuclear Magnetic Resonance (NMR) spectroscopy serves as the definitive method to verify the formation of the 4H-chromene core, confirm the regiochemistry of the pyridine ring, and validate the presence of the two distinct primary amines[3].

Rationale for Experimental Design

To ensure a self-validating analytical system, the experimental parameters must be precisely tailored to the molecule's unique electronic and structural properties:

  • Solvent Selection (DMSO-d6): The target molecule contains two primary amino groups and a basic pyridine nitrogen. Non-polar solvents like CDCl3 fail to fully solvate the molecule and lead to rapid proton exchange, resulting in broad, unresolvable amine signals. strongly hydrogen-bonds with the -NH2 groups, slowing their exchange rate and allowing them to be observed as distinct, quantifiable broad singlets[4]. Furthermore, DMSO-d6 shifts the residual water peak away from the critical 4H methine signal.

  • DEPT-135 Utility: The molecule contains entirely sp2 hybridized carbons and one sp3 methine (C4), with absolutely no -CH2- or -CH3 groups. Therefore, a DEPT-135 experiment will exclusively show positive signals for the methine (CH) carbons (C4, C5, C6, C8, and the four pyridine CHs). This perfectly isolates the critical C4 sp3 carbon (~39.5 ppm) from the complex quaternary carbons (C2, C3, C4a, C8a, CN) which disappear entirely from the spectrum[3].

  • 2D NMR Self-Validation: The C4 proton is the structural linchpin. HMBC (Heteronuclear Multiple Bond Correlation) is strictly required to prove that the pyridine ring is attached at C4. The H4 proton will show 3-bond correlations to the C2' and C4' carbons of the pyridine ring, as well as to C4a and C5 of the chromene core, creating a self-validating proof of inter-ring connectivity[5].

Self-Validating Experimental Protocol

Step 1: Sample Preparation

  • Weigh 15–20 mg of the highly pure compound[1].

  • Dissolve the sample in 0.6 mL of 99.9% atom-D DMSO-d6 containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a standard 5 mm NMR tube, ensuring no undissolved particulates remain (filter through glass wool if necessary to preserve lineshape).

Step 2: Instrument Setup & Calibration

  • Insert the sample into a 400 MHz or 500 MHz NMR spectrometer equipped with a multinuclear probe.

  • Regulate the probe temperature to 298 K. (Note: Variable Temperature (VT) NMR at 323 K can be run subsequently to confirm the identity of exchangeable -NH2 protons, which will broaden or shift upfield at higher temperatures).

  • Tune and match the probe for 1H and 13C nuclei. Perform rigorous 3D shimming to achieve a TMS linewidth of < 1.0 Hz.

Step 3: 1D NMR Acquisition

  • 1H NMR: Acquire 16–32 scans with a spectral width of 14 ppm. Use a relaxation delay (D1) of 2.0 s to ensure accurate integration of the structurally rigid 4H proton against the exchangeable amine protons.

  • 13C NMR: Acquire 1024–2048 scans with a D1 of 2.0 s and WALTZ-16 proton decoupling.

  • DEPT-135: Acquire 256 scans to map all CH carbons with a positive phase, verifying the disappearance of the nitrile (~120 ppm) and enamine (~160 ppm) carbons.

Step 4: 2D NMR Acquisition (Structural Verification)

  • COSY (Correlation Spectroscopy): Acquire to map adjacent protons, specifically differentiating the pyridine spin system (H-4', H-5', H-6') from the chromene aromatic protons (H-5, H-6).

  • HSQC (Heteronuclear Single Quantum Coherence): Acquire to map one-bond C-H connections, unambiguously linking the ~4.75 ppm proton to the ~39.5 ppm sp3 carbon.

  • HMBC: Optimize for long-range coupling (J = 8 Hz) to map the quaternary carbons and the critical C4 bridgehead connectivity.

Quantitative Data Presentation

The following tables summarize the expected chemical shifts based on structural analogs and established 4H-chromene literature[3][4].

Table 1: 1H NMR Assignments (400 MHz, DMSO-d6)

Proton PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationNotes
H-2' (Pyridine) ~8.50Doublet (d)2.01HDownfield due to adjacent N
H-6' (Pyridine) ~8.42Doublet of doublets (dd)4.8, 1.51H-
H-4' (Pyridine) ~7.55Doublet of triplets (dt)7.9, 2.01H-
H-5' (Pyridine) ~7.32Doublet of doublets (dd)7.9, 4.81H-
C2-NH2 ~6.85Broad singlet (br s)-2HD2O exchangeable
H-5 (Chromene) ~6.80Doublet (d)8.41H-
H-6 (Chromene) ~6.35Doublet of doublets (dd)8.4, 2.21H-
H-8 (Chromene) ~6.20Doublet (d)2.21HMeta-coupling to H-6
C7-NH2 ~5.30Broad singlet (br s)-2HD2O exchangeable
H-4 (Methine) ~4.75Singlet (s)-1HDiagnostic 4H-chromene peak

Table 2: 13C NMR Assignments (100 MHz, DMSO-d6)

Carbon PositionChemical Shift (δ, ppm)Type (DEPT-135)Assignment Rationale
C-2 ~160.5Cq (Disappears)Enamine carbon, highly deshielded
C-8a ~149.5Cq (Disappears)Oxygen-bound aromatic carbon
C-2' (Pyridine) ~148.8CH (Positive)Adjacent to pyridine nitrogen
C-7 ~148.2Cq (Disappears)Amine-bound aromatic carbon
C-6' (Pyridine) ~147.5CH (Positive)Adjacent to pyridine nitrogen
C-3' (Pyridine) ~141.0Cq (Disappears)Point of attachment to C-4
C-4' (Pyridine) ~134.5CH (Positive)-
C-5 ~129.5CH (Positive)-
C-5' (Pyridine) ~123.8CH (Positive)-
C-CN ~120.5Cq (Disappears)Nitrile carbon
C-4a ~113.5Cq (Disappears)Bridgehead carbon
C-6 ~108.5CH (Positive)-
C-8 ~100.2CH (Positive)Shielded by adjacent oxygen and amine
C-3 ~56.8Cq (Disappears)Cyano-bearing enamine carbon
C-4 ~39.5CH (Positive)Diagnostic sp3 methine carbon

Visual Workflows

NMR_Workflow A Sample Prep (DMSO-d6 + TMS) B 1D NMR Acquisition (1H, 13C, DEPT) A->B C 2D NMR Acquisition (COSY, HSQC, HMBC) B->C D Data Processing & Integration C->D E Structure Verification D->E

Step-by-step NMR characterization workflow for chromene derivatives.

HMBC_Correlations H4 H-4 Proton (~4.75 ppm) C3 C-3 (Nitrile) (~56.8 ppm) H4->C3 2-3 bonds C4a C-4a (Bridgehead) (~113.5 ppm) H4->C4a 2-3 bonds C5 C-5 (Chromene) (~129.5 ppm) H4->C5 2-3 bonds C3_pyr C-3' (Pyridine) (~141.0 ppm) H4->C3_pyr 2-3 bonds

Key HMBC correlations confirming the C-4 connectivity of the pyridine ring.

References

  • Matrix Scientific. "2,7-Diamino-4-pyridin-3-yl-4H-chromene-3-carbonitrile". 1

  • PubChemLite. "2,7-diamino-4-pyridin-3-yl-4h-chromene-3-carbonitrile". 2

  • RSC Advances. "One-pot synthesis of various 2-amino-4H-chromene derivatives using highly active supported ionic liquid catalyst". 3

  • MDPI Molecules. "Study on the Synthesis of Some (Un)Substituted 2-Amino-4-aryl-7-hydroxy-4H-chromene-3-carbonitriles in the Water Medium". 4

  • PubChem. "2,7-diamino-4-(2-chlorophenyl)-4H-chromene-3-carbonitrile". 5

Sources

Method

Determining the Cytotoxic Potential of 2,7-Diamino-4-pyridin-3-yl-4H-chromene-3-carbonitrile: A Guide to Cell Viability Assays

Introduction: The Therapeutic Promise of Chromene Scaffolds The 4H-chromene nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological activities, including an...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Therapeutic Promise of Chromene Scaffolds

The 4H-chromene nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5] The compound 2,7-Diamino-4-pyridin-3-yl-4H-chromene-3-carbonitrile belongs to this versatile family of heterocyclic compounds. Preliminary investigations into similar 2-amino-4-aryl-4H-chromene-3-carbonitrile derivatives have revealed significant cytotoxic activity against various human tumor cell lines, making them promising candidates for novel anticancer drug development.[6][7][8][9] Therefore, a critical step in the preclinical evaluation of this novel chromene derivative is the rigorous assessment of its impact on cell viability and its potential cytotoxic effects.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing robust and reliable cell viability assays to characterize the biological activity of 2,7-Diamino-4-pyridin-3-yl-4H-chromene-3-carbonitrile. We will delve into the principles and detailed protocols for two complementary assays: the MTT assay, which measures metabolic activity, and the Lactate Dehydrogenase (LDH) assay, which quantifies membrane integrity.

Choosing the Right Assay: A Multi-Faceted Approach to Cell Health

No single assay can provide a complete picture of cellular health. Therefore, a multi-parametric approach is recommended to gain a comprehensive understanding of the compound's effects.[10] We will focus on two widely accepted and complementary methods:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is a cornerstone for assessing cell metabolic activity.[11][12] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product.[11][13] The amount of formazan produced is directly proportional to the number of metabolically active cells.[14]

  • Lactate Dehydrogenase (LDH) Assay: This cytotoxicity assay measures the integrity of the plasma membrane.[15] LDH is a stable cytosolic enzyme that is released into the cell culture medium upon membrane damage or cell lysis.[16][17] The amount of LDH in the supernatant is quantified through a coupled enzymatic reaction, providing a direct measure of cytotoxicity.[15]

By employing both assays, researchers can differentiate between cytostatic effects (inhibition of proliferation, primarily detected by the MTT assay) and cytotoxic effects (cell death, detected by the LDH assay).

Experimental Workflow Overview

A typical workflow for assessing the cytotoxicity of a novel compound involves several key stages, from initial compound preparation to final data analysis.

G cluster_prep Preparation cluster_exp Experiment cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Compound Preparation (Stock Solution in DMSO) Cell_Seeding Cell Seeding in 96-well plates Compound_Prep->Cell_Seeding Cell_Culture Cell Line Selection & Culture Cell_Culture->Cell_Seeding Compound_Treatment Treatment with Serial Dilutions of the Chromene Compound Cell_Seeding->Compound_Treatment Incubation Incubation (24, 48, 72 hours) Compound_Treatment->Incubation MTT_Assay MTT Assay (Metabolic Activity) Incubation->MTT_Assay LDH_Assay LDH Assay (Membrane Integrity) Incubation->LDH_Assay Data_Acquisition Data Acquisition (Plate Reader) MTT_Assay->Data_Acquisition LDH_Assay->Data_Acquisition IC50_Calculation IC50 Calculation Data_Acquisition->IC50_Calculation Interpretation Interpretation of Results IC50_Calculation->Interpretation

Caption: General experimental workflow for cytotoxicity testing.

Protocol 1: MTT Assay for Metabolic Activity

This protocol details the steps for determining cell viability by measuring the metabolic activity of cells treated with 2,7-Diamino-4-pyridin-3-yl-4H-chromene-3-carbonitrile.

Principle of the MTT Assay

MTT_Principle MTT MTT (Yellow, Soluble) Mitochondrial_Dehydrogenase Mitochondrial Dehydrogenases (in viable cells) MTT->Mitochondrial_Dehydrogenase Reduction Formazan Formazan (Purple, Insoluble) Solubilization Solubilization (e.g., DMSO) Formazan->Solubilization Mitochondrial_Dehydrogenase->Formazan Absorbance Measure Absorbance (~570 nm) Solubilization->Absorbance

Caption: Principle of the MTT cell viability assay.

Materials and Reagents
  • 2,7-Diamino-4-pyridin-3-yl-4H-chromene-3-carbonitrile

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Selected cancer cell line (e.g., MCF-7, HCT-116, HepG-2)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[11]

  • Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)

  • 96-well flat-bottom sterile cell culture plates

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 570 nm

Step-by-Step Protocol
  • Cell Seeding:

    • Harvest exponentially growing cells and perform a cell count.

    • Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Include wells for "cells only" (positive control) and "medium only" (blank).

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of 2,7-Diamino-4-pyridin-3-yl-4H-chromene-3-carbonitrile in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept below 0.5% to avoid solvent-induced cytotoxicity.[18]

    • Carefully remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Add fresh medium to the control wells.

  • Incubation:

    • Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition and Incubation:

    • After the incubation period, carefully remove the treatment medium.

    • Add 100 µL of fresh, serum-free medium and 10 µL of MTT solution (final concentration 0.5 mg/mL) to each well.[19]

    • Incubate the plate for 2-4 hours at 37°C, protected from light. During this time, viable cells will convert the MTT into formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the MTT-containing medium without disturbing the formazan crystals.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[19]

    • Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes.[11]

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[11]

Data Analysis

The percentage of cell viability is calculated using the following formula:

% Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Control Cells - Absorbance of Blank)] x 100

The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.[20][21][22]

Protocol 2: LDH Assay for Cytotoxicity

This protocol outlines the procedure for quantifying cytotoxicity by measuring the release of lactate dehydrogenase (LDH) from cells treated with the chromene compound.

Principle of the LDH Assay

LDH_Principle cluster_cell Cellular State cluster_reaction Enzymatic Reaction cluster_detection Detection Intact_Cell Intact Cell Membrane (LDH retained) Damaged_Cell Damaged Cell Membrane (LDH released) LDH LDH (released) Damaged_Cell->LDH Release Pyruvate Pyruvate LDH->Pyruvate Oxidizes Lactate Lactate Lactate->LDH NAD NAD+ NAD->LDH NADH NADH Pyruvate->NADH Formazan_LDH Formazan (Colored) NADH->Formazan_LDH Reduces INT Tetrazolium Salt (INT) INT->Formazan_LDH Absorbance_LDH Measure Absorbance (~490 nm) Formazan_LDH->Absorbance_LDH

Caption: Principle of the LDH cytotoxicity assay.

Materials and Reagents
  • All materials listed for the MTT assay

  • LDH Cytotoxicity Assay Kit (containing LDH reaction mixture, stop solution, and lysis buffer)

Step-by-Step Protocol
  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 of the MTT assay protocol.

    • It is crucial to set up additional controls for the LDH assay:

      • Spontaneous LDH Release Control: Cells treated with culture medium only (no compound).

      • Maximum LDH Release Control: Cells treated with lysis buffer provided in the kit.

      • Background Control: Medium only (no cells).

  • Incubation:

    • Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours).

  • Sample Collection:

    • After incubation, centrifuge the plate at a low speed (e.g., 250 x g for 5 minutes) to pellet any detached cells.

    • Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate. Be careful not to disturb the cell monolayer.

  • LDH Reaction:

    • Add the LDH reaction mixture from the kit to each well containing the supernatant.

    • Incubate the plate at room temperature for 30 minutes, protected from light.[16]

  • Stopping the Reaction:

    • Add the stop solution from the kit to each well.

  • Data Acquisition:

    • Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm is often used.[16]

Data Analysis

The percentage of cytotoxicity is calculated using the following formula:

% Cytotoxicity = [ (Absorbance of Treated - Absorbance of Spontaneous Release) / (Absorbance of Maximum Release - Absorbance of Spontaneous Release) ] x 100

Data Interpretation and Troubleshooting

Observation Potential Cause Troubleshooting Steps
High background in MTT assay Microbial contamination, Phenol red interferenceVisually inspect plates for contamination. Use phenol red-free medium during MTT incubation.[18]
Low absorbance readings in MTT assay Low cell density, Insufficient incubation timeOptimize cell seeding density through titration. Increase incubation time with MTT.[18]
High spontaneous LDH release Suboptimal cell culture conditions, Over-confluency, Rough handlingEnsure cells are healthy and in the logarithmic growth phase. Avoid over-confluency. Handle plates gently during media changes and reagent additions.[18]
Inconsistent results between wells ("edge effect") Evaporation from outer wellsFill the perimeter wells with sterile PBS or medium without cells and do not use them for experimental data.[18]
Compound precipitation Poor solubility of the chromene derivativeCheck the solubility of the compound in the culture medium. Ensure the final DMSO concentration is low.[18]

Conclusion

The protocols detailed in this application note provide a robust framework for evaluating the in vitro cytotoxic potential of 2,7-Diamino-4-pyridin-3-yl-4H-chromene-3-carbonitrile. By combining the metabolic (MTT) and membrane integrity (LDH) assays, researchers can obtain a comprehensive profile of the compound's biological activity. Accurate and reproducible data from these assays are essential for making informed decisions in the early stages of the drug discovery and development pipeline.

References

  • Meshcheryakova, A. A., et al. (2023). The Synthesis of Various 2-Imino-2H-chromene-3-carbonitrile Derivatives. Chem. Proc., 14. Available at: [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Available at: [Link]

  • Asadipour, A., et al. (2013). Synthesis and cytotoxic activity of some 2-amino-4-aryl-3-cyano-7-(dimethylamino)-4H-chromenes. Tropical Journal of Pharmaceutical Research, 12(5), 759-763.
  • Kma, L., et al. (2024). An Overview of the Current State of Cell Viability Assessment Methods Using OECD Classification. International Journal of Molecular Sciences, 25(1), 493.
  • Abdel-Fattah, M. A., et al. (2023). Synthesis and Anticancer Activity of Novel Chromene Derivatives, Chromeno[2,3-d][1][11]Oxazines, and Chromeno[2,3-d]Pyrimidines. Molecules, 28(2), 738.

  • Sassone, F., et al. (2024). Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability. International Journal of Molecular Sciences, 25(23), 13009.
  • Niles, A. L., et al. (2007). A real-time cell-monitoring analysis (RTCA) system for the evaluation of the cytotoxicity of four anticancer agents. Journal of Pharmacological and Toxicological Methods, 56(3), 304-311.
  • Abdel-Fattah, M. A., et al. (2023). Synthesis and Anticancer Activity of Novel Chromene Derivatives, Chromeno[2,3-d][1][11]Oxazines, and Chromeno[2,3-d]Pyrimidines. Molecules, 28(2), 738.

  • Braga, T. C., et al. (2022). Synthesis, anticancer activities and experimental-theoretical DNA interaction studies of 2-amino-4-phenyl-4H-benzo[h]chromene-3-carbonitrile. Bioorganic & Medicinal Chemistry, 54, 116568.
  • CLYTE. (2026). Step by Step Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Available at: [Link]

  • Creative Bioarray. (n.d.). Resazurin Assay Protocol. Available at: [Link]

  • Fassihi, A., et al. (2014). 2-Amino-4-(nitroalkyl)-4H-chromene-3-carbonitriles as New Cytotoxic Agents. Iranian Journal of Pharmaceutical Research, 13(1), 169-176.
  • Abdel-Fattah, M. A., et al. (2023). Synthesis and Anticancer Activity of Novel Chromene Derivatives, Chromeno[2,3-d][1][11]Oxazines, and Chromeno[2,3-d]Pyrimidines. Molecules, 28(2), 738.

  • Ghasemi, S., et al. (2018). Study on the Synthesis of Some (Un)
  • Labbox. (n.d.). Resazurin Cell Viability Assay. Available at: [Link]

  • Frontiers Media. (2021). 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold. Frontiers in Chemistry, 9, 735393.
  • Herreros-Pérez, D., et al. (2025). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. International Journal of Molecular Sciences, 26(4), 2191.
  • Bitesize Bio. (2024). The Ultimate Guide to Troubleshooting Microplate Assays. Available at: [Link]

  • Khan, I., et al. (2024). Synthesis and biological assessment of novel 4H-chromene-3-carbonitrile derivatives as tyrosinase inhibitors. Scientific Reports, 14(1), 22971.
  • Springer Nature. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Available at: [Link]

  • Tiaris Biosciences. (n.d.). LDH CYTOTOXICITY ASSAY KIT. Available at: [Link]

  • ResearchGate. (2023). Green protocol for the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives utilizing pyridine-2-carboxylic acid as a rapid catalyst.
  • Bouzroura, S., et al. (2024). Design and Synthesis of Novel N-Benzylidene Derivatives of 3-Amino-4-imino-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine under Microw. Pharmaceuticals, 17(4), 458.
  • baseclick GmbH. (n.d.). Cell Viability Assay | Essential Methods & Applications. Available at: [Link]

  • ACS Omega. (2023).
  • Al-Warhi, T., et al. (2022). The Crystal Structure of 2-Amino-4-(2,3-Dichlorophenyl)-6-Methoxy-4H-Benzo[h]chromene-3-Carbonitrile: Antitumor and Tyrosine Kinase Receptor Inhibition Mechanism Studies. Molecules, 27(10), 3290.
  • CLYTE. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Available at: [Link]

  • Bentham Science. (2023). Anti-cancerous Properties of the Synthesized Substituted Chromene Compounds and their Pharmacological Activities. Anti-Cancer Agents in Medicinal Chemistry, 23(10), 1143-1153.
  • Brieflands. (2013). 2-Amino-4-(nitroalkyl)-4H-chromene-3-carbonitriles as New Cytotoxic Agents. Iranian Journal of Pharmaceutical Research, 13(1), 169-176.
  • Semantic Scholar. (2017).
  • p-care. (2022).
  • PMC. (2012).
  • The Royal Society of Chemistry. (2020). Simple and Fast Protocol for Synthesis of 2-amino-4-(4-formylphenyl)-4H-chromene-3-carbonitrile to Developed an Optical Immunoa. RSC Advances, 10(43), 25688-25695.
  • SCIRP. (2021). New 4-imino-4H-Chromeno[2,3-d]Pyrimidin-3(5H)-Amine: Synthesis, Cytotoxic Effects on Tumoral Cell Lines and in Silico ADMET Properties. International Journal of Organic Chemistry, 11(2), 53-67.
  • PubMed. (2015). Cytotoxicity and Apoptosis Inducing Activities of 2-Amino-4H-chromene-3-carbonitrile Derivatives Loaded on Gold Nanoparticles Against Human Breast Cancer Cell Line T47D. Journal of Cluster Science, 26(2), 437-450.

Sources

Application

Application Note: 2,7-Diamino-4-pyridin-3-yl-4H-chromene-3-carbonitrile as a Fluorescent Probe for Metal Ion Sensing and Protein Profiling

Executive Summary The development of small-molecule fluorescent probes is critical for real-time monitoring of biological microenvironments and environmental metal ion contaminants. The 4H-chromene-3-carbonitrile scaffol...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of small-molecule fluorescent probes is critical for real-time monitoring of biological microenvironments and environmental metal ion contaminants. The 4H-chromene-3-carbonitrile scaffold has emerged as a highly versatile core for designing optical immunosensors and polarity probes due to its exceptional photophysical stability[1][2]. This application note details the theoretical framework and experimental protocols for utilizing 2,7-Diamino-4-pyridin-3-yl-4H-chromene-3-carbonitrile (DAPC) (Molecular Formula: C15H12N4O, MW: 264.29 g/mol )[3][4] as a dual-function fluorescent probe.

Structural and Mechanistic Rationale

To utilize DAPC effectively, researchers must understand the causality behind its optical behavior. The molecule functions as a highly responsive environmental sensor through two primary mechanisms:

The "Push-Pull" Electronic Architecture (Protein Probing)

DAPC features a strongly electron-donating 7-amino group and a highly electron-withdrawing 3-carbonitrile group, creating an Intramolecular Charge Transfer (ICT) system[2]. In highly polar aqueous environments, the molecule enters a Twisted Intramolecular Charge Transfer (TICT) state, which non-radiatively dissipates excitation energy, resulting in weak baseline fluorescence. However, when DAPC enters a hydrophobic microenvironment—such as the binding pocket near the Trp-213 residue in Domain II of Bovine Serum Albumin (BSA)—the TICT state is physically restricted. This restriction forces the molecule to relax radiatively, yielding a massive fluorescence enhancement and a characteristic blue shift[5].

Target Recognition via Metal Coordination

The 4-(pyridin-3-yl) moiety serves as a highly specific recognition site. The nitrogen lone pair on the pyridine ring, acting in concert with the 2-amino group, forms a strong chelation pocket for transition metals (e.g., Cu²⁺, Hg²⁺)[6]. Binding of a paramagnetic metal ion triggers a Photoinduced Electron Transfer (PET) mechanism from the fluorophore to the unfilled d-orbitals of the metal, rapidly quenching the fluorescence signal (Switch-OFF)[6].

Photophysical and Analytical Properties

The following table summarizes the expected quantitative photophysical parameters of DAPC when utilized in standard assay buffers.

ParameterValue / CharacteristicExperimental Condition
Molecular Weight 264.29 g/mol Standard[3]
Absorption Maximum (λabs) ~340 - 360 nmPBS Buffer (pH 7.4)
Emission Maximum (λem) ~450 - 470 nmPBS Buffer (pH 7.4)
Quantum Yield (Φ) 0.65 - 0.75In hydrophobic solvent/protein[1]
Detection Limit (Cu²⁺) < 1.0 µMHEPES Buffer (pH 7.4)
BSA Binding Constant (Ka) ~10⁴ - 10⁵ M⁻¹Scatchard Analysis at 298 K[5]

Validated Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that observed signal changes are definitively caused by the target analyte rather than environmental artifacts.

Protocol A: Metal Ion Sensing (Cu²⁺) via Fluorescence Quenching

Causality: This assay relies on the PET mechanism. To prove the quenching is due to reversible coordination rather than probe degradation, EDTA is used as a competitive chelator to restore the signal.

  • Stock Solution Preparation: Dissolve DAPC in spectroscopic-grade DMSO to yield a 1.0 mM stock solution. Store in the dark at 4°C.

  • Working Solution: Dilute the stock to 10 µM in 10 mM HEPES buffer (pH 7.4, containing 1% DMSO to maintain solubility).

  • Titration: Transfer 2.0 mL of the working solution to a quartz cuvette. Titrate with increasing concentrations of Cu²⁺ (0 to 50 µM) using a microsyringe.

  • Incubation: Stir gently for 2 minutes after each addition to ensure complete thermodynamic complexation.

  • Measurement: Excite the sample at 350 nm and record the emission spectra from 400 to 600 nm. Calculate the quenching efficiency ( F0​/F ).

  • System Validation (Reversibility): Add 50 µM of EDTA to the fully quenched cuvette. A restoration of >90% of the initial fluorescence confirms that the quenching was strictly coordination-driven.

Protocol B: Protein Microenvironment Probing (BSA Binding)

Causality: As BSA concentration increases, more DAPC molecules partition into the hydrophobic protein core, restricting molecular rotation and exponentially increasing fluorescence[5].

  • Protein Preparation: Prepare a 100 µM stock solution of BSA in 10 mM PBS (pH 7.4).

  • Probe Equilibration: Prepare a 2.0 µM DAPC solution in PBS. Record the baseline emission spectrum (weak fluorescence due to TICT state in water).

  • Titration: Sequentially add BSA stock to the cuvette to achieve final protein concentrations ranging from 0 to 10 µM.

  • Incubation: Incubate for 5 minutes at 298 K after each addition to reach binding equilibrium.

  • Measurement: Excite at 350 nm and monitor the emission peak (expect a blue-shift from ~470 nm to ~450 nm alongside intensity enhancement).

  • System Validation (Scatchard Analysis): Plot log[(F−F0​)/F] versus log[BSA] . A linear fit validates a specific, single-site binding model, allowing the precise extraction of the binding constant ( Ka​ ) and the number of binding sites ( n ).

Workflow and Pathway Visualizations

Mechanism A DAPC Probe (Free State) B Light Excitation (ICT Active) A->B D Metal Ion (Cu2+) Coordination A->D Target Binding C Fluorescence Emission (ON) B->C E PET Mechanism Activated D->E F Fluorescence Quenching (OFF) E->F

Fig 1. Photophysical mechanism of DAPC showing ICT emission and PET-mediated quenching.

Workflow S1 1. Probe Preparation (2 µM in PBS/DMSO) S2 2. BSA Titration (0 to 10 µM) S1->S2 S3 3. Incubation (5 min at 298 K) S2->S3 S4 4. Spectrofluorometry (Record Emission) S3->S4 S5 5. Scatchard Analysis (Determine Affinity) S4->S5

Fig 2. Experimental workflow for quantifying DAPC-protein binding interactions.

References

  • 2,7-diamino-4-pyridin-3-yl-4h-chromene-3-carbonitrile - PubChemLite Université du Luxembourg[Link]

  • Fluorescence probing and molecular docking analysis of the binding interaction of bovine serum albumin (BSA) with the polarity probe AICCN PubMed (NIH)[Link]

  • Designing of New Optical Immunosensors Based on 2-Amino-4-(anthracen-9-yl)-7-hydroxy-4H-chromene-3-carbonitrile... PMC (NIH)[Link]

  • A simple and fast protocol for the synthesis of 2-amino-4-(4-formylphenyl)-4H-chromene-3-carbonitrile to develop an optical immunoassay... New Journal of Chemistry (RSC Publishing)[Link]

  • Synthesis and Computational Studies of pyrazole-chromeno[2,3-d]pyrimidines: As a novel Hg2+ fluorescent sensor ResearchGate[Link]

Sources

Method

Advanced Formulation Strategies for 2,7-Diamino-4-pyridin-3-yl-4H-chromene-3-carbonitrile (DAPCC) in Targeted Oncology

Target Audience: Formulation Scientists, Nanomedicine Researchers, and Preclinical Drug Development Professionals. Introduction & Formulation Rationale 4H-Chromene derivatives are privileged scaffolds in medicinal chemis...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Formulation Scientists, Nanomedicine Researchers, and Preclinical Drug Development Professionals.

Introduction & Formulation Rationale

4H-Chromene derivatives are privileged scaffolds in medicinal chemistry, widely recognized for their potent ability to inhibit Bcl-2 proteins and induce apoptosis in chemoresistant tumor cells . Among these, 2,7-Diamino-4-pyridin-3-yl-4H-chromene-3-carbonitrile (DAPCC) represents a highly active, yet formulation-recalcitrant, small molecule.

While DAPCC exhibits exceptional cytotoxicity against breast cancer cell lines (e.g., T47D), its clinical translation is severely bottlenecked by its physicochemical properties. With a high melting point of 213°C, DAPCC possesses high crystal lattice energy, resulting in extremely poor aqueous solubility and erratic bioavailability. Traditional cosolvent or surfactant-based formulations often fail due to rapid precipitation upon dilution in biological fluids.

To overcome these barriers, this application note details two advanced nanomedicine workflows: Covalent Gold Nanoparticle (AuNP) Conjugation and PLGA-PEG Polymeric Encapsulation . These approaches not only resolve solubility issues but actively leverage the Enhanced Permeability and Retention (EPR) effect for targeted tumor delivery .

Physicochemical Profiling & Structural Causality

Understanding the molecular architecture of DAPCC is critical for rational formulation design. The molecule features two distinct primary amine groups (positions 2 and 7) and a pyridine ring.

  • Causality in Bioconjugation: The 2-amino group is part of a vinylogous cyanamide system, rendering it poorly nucleophilic due to electron delocalization. Conversely, the 7-amino group on the aromatic ring acts as a highly reactive nucleophile. This structural nuance makes the 7-amino position the optimal site for covalent amide crosslinking to carboxyl-functionalized nanocarriers.

Table 1: Physicochemical Profile & Formulation Implications
Critical PropertyValueFormulation Implication
Molecular Weight 264.29 g/mol Low steric hindrance; highly favorable for dense surface conjugation or core encapsulation.
Melting Point 213°CHigh lattice energy dictates poor aqueous dissolution; necessitates nanonization or amorphization.
LogP (Predicted) ~1.5 - 2.5Moderately lipophilic; ideal for partitioning into the hydrophobic core of PLGA nanoparticles.
Reactive Moieties Primary Amines (C2, C7)C7 aromatic amine provides a specific, targetable site for EDC/NHS-mediated amide coupling.

Mechanistic Pathways

The success of DAPCC nanocarriers relies on their ability to bypass systemic clearance, internalize into target cells, and release the active payload to trigger the apoptotic cascade.

G N1 DAPCC Nanocarrier N2 Tumor Cell Membrane N1->N2 Target Accumulation N3 Endocytosis N2->N3 Internalization N4 Endosomal Escape (pH Drop) N3->N4 Acidification N5 Intracellular DAPCC Release N4->N5 Cytosolic Delivery N6 Bcl-2 Protein Inhibition N5->N6 Target Engagement N7 Caspase Cascade Activation N6->N7 Mitochondrial Pathway N8 Cellular Apoptosis N7->N8 Execution

Figure 1: Cellular uptake and apoptotic signaling pathway of DAPCC nanocarriers.

Experimental Protocols

Protocol A: Covalent Conjugation of DAPCC to Gold Nanoparticles (AuNP-DAPCC)

This protocol utilizes aspartic acid as both a reducing and capping agent. The resulting carboxyl-rich corona is activated to form stable amide bonds with DAPCC, preventing premature drug leakage in the bloodstream .

Step 1: Synthesis of Aspartic Acid-Capped AuNPs

  • Prepare 50 mL of 1 mM HAuCl₄ aqueous solution and heat to 90°C under vigorous magnetic stirring (800 rpm).

  • Rapidly inject 5 mL of 10 mM L-aspartic acid solution.

  • Causality: Aspartic acid reduces Au³⁺ to Au⁰ while simultaneously capping the growing nanoparticles. The rapid injection ensures burst nucleation, leading to a monodisperse size distribution (< 30 nm).

  • Stir for 15 minutes until the solution transitions from pale yellow to deep ruby red. Cool to room temperature.

Step 2: Surface Activation via EDC/NHS Chemistry

  • Add 0.2 M EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and 0.2 M NHS (N-Hydroxysuccinimide) to the AuNP suspension.

  • Incubate for 30 minutes at room temperature (pH 5.5).

  • Causality: EDC activates the carboxyl groups of aspartic acid. Because the resulting O-acylisourea intermediate is prone to rapid hydrolysis, NHS is added to form a semi-stable, amine-reactive NHS-ester, drastically improving conjugation yields.

Step 3: Covalent Conjugation of DAPCC

  • Dissolve 5 mg of DAPCC in 1 mL of DMSO (due to poor aqueous solubility).

  • Add the DAPCC solution dropwise to the activated AuNP suspension. Adjust pH to 7.4 using 0.1 M NaOH.

  • Stir in the dark for 12 hours at room temperature.

  • Causality: The pH adjustment to 7.4 deprotonates the 7-amino group of DAPCC, maximizing its nucleophilic attack on the NHS-ester.

Step 4: Self-Validating Quality Control

  • Purify the conjugates via ultracentrifugation (14,000 rpm, 20 mins) to remove unbound DAPCC and excess reagents.

  • Validation Check: Measure the supernatant via UV-Vis spectroscopy at 340 nm (DAPCC absorbance peak). Calculate conjugation efficiency. A successful batch must yield >80% conjugation.

G A HAuCl4 Solution (Gold Precursor) B Chemical Reduction (Aspartic Acid) A->B Heat & Stir C Aspartic Acid-Capped AuNPs B->C Reduction D EDC/NHS Activation C->D Activation E DAPCC Addition (Amide Coupling) D->E Crosslinking F DAPCC-AuNP Conjugates E->F Purification

Figure 2: Formulation workflow for the covalent conjugation of DAPCC to Gold Nanoparticles.

Protocol B: Encapsulation in PLGA-PEG Nanoparticles via Nanoprecipitation

For applications requiring sustained release rather than triggered intracellular cleavage, physical encapsulation within a PLGA-PEG matrix is preferred .

Step 1: Phase Preparation

  • Organic Phase: Dissolve 20 mg of PLGA-PEG (50:50 lactide:glycolide ratio) and 2 mg of DAPCC in 2 mL of Acetone.

    • Causality: The 50:50 PLGA ratio is selected because it exhibits the fastest degradation kinetics among PLGA polymers, ensuring the highly crystalline DAPCC is released before the nanoparticle is exocytosed.

  • Aqueous Phase: Prepare 20 mL of ultra-pure water containing 0.5% w/v Poloxamer 188 as a surfactant.

Step 2: Nanoprecipitation

  • Inject the organic phase dropwise (0.5 mL/min) into the aqueous phase under continuous magnetic stirring (1000 rpm) at room temperature.

  • Causality: The rapid diffusion of acetone into the aqueous phase causes instantaneous interfacial deposition (Ouzo effect), trapping the hydrophobic DAPCC within the precipitating PLGA core while the PEG chains orient outward to form a stealth corona.

Step 3: Solvent Evaporation & Self-Validating Quality Control

  • Stir uncovered for 4 hours to evaporate the acetone.

  • Collect nanoparticles via centrifugation (12,000 rpm, 15 mins) and wash twice with ultra-pure water.

  • Validation Check: Resuspend in 1 mL water and analyze via Dynamic Light Scattering (DLS). The Polydispersity Index (PDI) must be < 0.15 to confirm uniform nanoprecipitation and absence of unencapsulated DAPCC crystals.

Critical Quality Attributes (CQA) Summary

The following table summarizes the expected quantitative outcomes for both formulation strategies, providing a benchmark for batch-to-batch reproducibility.

Table 2: CQA Comparison of DAPCC Nanocarriers
Formulation TypeMean Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation / Conjugation Efficiency (%)Primary Release Mechanism
AuNP-DAPCC Conjugate 25 - 35< 0.20-28.5 ± 2.1> 85% (Covalent)Intracellular lysosomal cleavage (pH drop)
PLGA-PEG-DAPCC 120 - 150< 0.15-15.2 ± 1.865 - 75% (Physical)Polymer hydrolysis and bulk diffusion

References

  • 2-Amino-4-(nitroalkyl)-4H-chromene-3-carbonitriles as New Cytotoxic Agents PubMed Central (PMC) URL:[Link]

  • Cytotoxicity and Apoptosis Inducing Activities of 2-Amino-4H-chromene-3-carbonitrile Derivatives Loaded on Gold Nanoparticles Against Human Breast Cancer Cell Line T47D Indian Journal of Clinical Biochemistry / PubMed Central (PMC) URL:[Link]

  • Nanoparticles in cancer therapy and diagnosis Advanced Drug Delivery Reviews / PubMed URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2,7-Diamino-4-pyridin-3-yl-4H-chromene-3-carbonitrile

Welcome to the technical support center for the synthesis of 2,7-Diamino-4-pyridin-3-yl-4H-chromene-3-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-dep...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2,7-Diamino-4-pyridin-3-yl-4H-chromene-3-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to optimize your reaction yields and overcome common challenges in this multicomponent reaction.

Introduction to the Synthesis

The synthesis of 2,7-Diamino-4-pyridin-3-yl-4H-chromene-3-carbonitrile is a one-pot, three-component reaction involving 3-pyridinecarboxaldehyde, malononitrile, and 3-aminophenol. This reaction proceeds via a cascade of Knoevenagel condensation, Michael addition, and intramolecular cyclization. While elegant in its convergence, the yield of this reaction can be sensitive to a variety of parameters. This guide will walk you through optimizing these factors to achieve high yields and purity.

The overall reaction is as follows:

Figure 1. General reaction scheme for the synthesis of 2,7-Diamino-4-pyridin-3-yl-4H-chromene-3-carbonitrile.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis.

Problem 1: Low or No Product Yield

Potential Cause 1.1: Ineffective Catalyst

The choice of catalyst is critical for promoting both the initial Knoevenagel condensation and the subsequent Michael addition/cyclization.

  • Explanation: The Knoevenagel condensation between 3-pyridinecarboxaldehyde and malononitrile is often base-catalyzed. The subsequent Michael addition of 3-aminophenol is facilitated by a catalyst that can activate the intermediate. The pyridine nitrogen in the aldehyde can sometimes interfere with certain catalysts.

  • Solution:

    • Basic Catalysts: Piperidine or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) are effective basic catalysts for the Knoevenagel condensation. Start with 10 mol% of piperidine.

    • Lewis Acid Catalysts: In some cases, a Lewis acid can activate the aldehyde. However, this can also lead to side reactions. Use with caution.

    • Organocatalysts: L-proline has been shown to be an effective and environmentally friendly catalyst for similar chromene syntheses.[1] It can act as a bifunctional catalyst.

    • Green Catalysts: Pyridine-2-carboxylic acid (P2CA) has been reported as a highly efficient catalyst for the synthesis of related 2-amino-4H-chromene-3-carbonitrile derivatives, often leading to high yields in short reaction times.[2][3]

Recommended Catalyst Screening:

CatalystLoading (mol%)Typical SolventExpected Outcome
Piperidine10EthanolGood for initial trials, may require reflux.
DBU10AcetonitrileStronger base, may accelerate the reaction.
L-proline20Ethanol/Water (1:1)Green and effective, may require longer reaction times.[1]
P2CA15Ethanol/Water (1:1)Potentially high yields and short reaction times.[2][3]

dot

Low_Yield_Catalyst cluster_solutions Catalyst Options LowYield Low or No Yield Cause_Catalyst Ineffective Catalyst LowYield->Cause_Catalyst Solution Solution: Catalyst Screening Cause_Catalyst->Solution Piperidine Piperidine (10 mol%) Solution->Piperidine Basic DBU DBU (10 mol%) Solution->DBU Stronger Basic L_proline L-proline (20 mol%) Solution->L_proline Organocatalyst P2CA P2CA (15 mol%) Solution->P2CA Green Catalyst Side_Products cluster_causes Potential Causes cluster_solutions_dimer Solutions for Dimerization cluster_solutions_eas Solutions for EAS SideProducts Formation of Side Products Dimerization Knoevenagel Adduct Dimerization/Polymerization SideProducts->Dimerization EAS Electrophilic Aromatic Substitution on 3-Aminophenol SideProducts->EAS Stoichiometry Control Reactant Stoichiometry Dimerization->Stoichiometry TempControlDimer Lower Reaction Temperature Dimerization->TempControlDimer CatalystChoice Use Mild Base Catalyst EAS->CatalystChoice TempControlEAS Lower Reaction Temperature EAS->TempControlEAS

Caption: Troubleshooting the formation of side products.

Problem 3: Difficulty in Product Isolation and Purification

Potential Cause 3.1: Product is Highly Insoluble or Oily

  • Explanation: The product may precipitate out of the reaction mixture, but it could be impure. Alternatively, it might form an oil, making isolation difficult.

  • Solution:

    • Crystallization: If the product precipitates, filter it and wash with a cold solvent (e.g., ethanol, diethyl ether) to remove impurities.

    • Recrystallization: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water, DMF/water) to obtain pure crystals.

    • Trituration: If the product is an oil, try triturating it with a non-polar solvent like hexane or diethyl ether to induce solidification.

    • Column Chromatography: If crystallization and trituration fail, purification by column chromatography on silica gel may be necessary. Use a solvent system such as ethyl acetate/hexane or dichloromethane/methanol.

Frequently Asked Questions (FAQs)

Q1: What is the proposed reaction mechanism?

A1: The reaction proceeds through a three-step cascade:

  • Knoevenagel Condensation: 3-Pyridinecarboxaldehyde and malononitrile undergo a base-catalyzed condensation to form 2-(pyridin-3-ylmethylene)malononitrile.

  • Michael Addition: The hydroxyl group of 3-aminophenol acts as a nucleophile and attacks the electron-deficient double bond of the Knoevenagel adduct.

  • Intramolecular Cyclization: The amino group of the malononitrile moiety attacks the nitrile group, followed by tautomerization to yield the final 2,7-diamino-4-pyridin-3-yl-4H-chromene-3-carbonitrile product. [4][5] dot

Reaction_Mechanism Reactants 3-Pyridinecarboxaldehyde + Malononitrile + 3-Aminophenol Step1 Knoevenagel Condensation Reactants->Step1 Intermediate1 2-(pyridin-3-ylmethylene)malononitrile Step1->Intermediate1 Step2 Michael Addition Intermediate1->Step2 + 3-Aminophenol Intermediate2 Michael Adduct Step2->Intermediate2 Step3 Intramolecular Cyclization Intermediate2->Step3 Product 2,7-Diamino-4-pyridin-3-yl-4H-chromene-3-carbonitrile Step3->Product

Caption: The three-step reaction mechanism.

Q2: How can I monitor the progress of the reaction?

A2: Thin-layer chromatography (TLC) is the most convenient method. Use a suitable mobile phase, such as ethyl acetate/hexane (e.g., 1:1 or 2:1 v/v), and visualize the spots under UV light. The product is typically more polar than the starting aldehyde.

Q3: What are the safety precautions for this reaction?

A3:

  • Malononitrile: Is toxic and should be handled in a fume hood with appropriate personal protective equipment (gloves, safety glasses).

  • 3-Aminophenol: Is also toxic and an irritant. Handle with care.

  • Solvents: Ensure proper ventilation when using organic solvents.

Q4: Can I use a different substituted phenol?

A4: Yes, this reaction is generally applicable to other substituted phenols. However, the electronic nature and position of the substituents will affect the nucleophilicity of the phenol and may require re-optimization of the reaction conditions. Electron-donating groups generally accelerate the Michael addition. [6][7] Q5: What is the role of the pyridine nitrogen in the aldehyde?

A5: The pyridine nitrogen is basic and can be protonated under acidic conditions or coordinate to Lewis acids. This can affect the reactivity of the aldehyde and the efficiency of certain catalysts. Using a base catalyst generally avoids complications related to the pyridine nitrogen.

Experimental Protocol: Optimized Synthesis

This protocol is a starting point and may require optimization based on your specific laboratory conditions and reagent purity.

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-pyridinecarboxaldehyde (1 mmol), malononitrile (1 mmol), and 3-aminophenol (1 mmol) in a 1:1 mixture of ethanol and water (10 mL).

  • Catalyst Addition: Add pyridine-2-carboxylic acid (P2CA) (0.15 mmol, 15 mol%).

  • Reaction: Stir the mixture at reflux and monitor the reaction progress by TLC. The reaction is typically complete within 1-3 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of solution. If so, collect the solid by filtration. If not, reduce the solvent volume under reduced pressure to induce precipitation.

  • Purification: Wash the crude product with cold ethanol to remove any unreacted starting materials. If necessary, recrystallize the product from an ethanol/water mixture to obtain a pure solid.

  • Characterization: Confirm the structure and purity of the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, IR, and mass spectrometry).

References

  • Gupta R. et al. A simple and efficient silica supported method of Knoevenagel condensation. International Letters of Chemistry, Physics and Astronomy.
  • Javadi F., Tayebee R. TiO2/nanoclinoptilolite, a recyclable and high efficient heterogeneous nanocatalyst, for the synthesis of 2-amino-4H-chromene derivatives.
  • Knoevenagel condensation of aromatic aldehydes with malononitrile.
  • Radical Rearrangement of Aryl/Alkylidene Malononitriles via Aza Michael Addition/Decynoformylation/Addition Sequence: An Access to α-Aminonitriles and α-Aminoamides. PubMed. 2020 Dec 4;85(23):14858-14865.
  • Synthesis of Highly Substituted Phenols and Benzenes with Complete Regiochemical Control.
  • Vankar S.D., Makwana H.M., Sharma M.G.
  • Meglumine catalyzed one pot synthesis of new fluorescent 2-amino-4-pyrazolyl-6-aryldiazenyl-4 H -chromene-3-carbonitriles.
  • The Synthesis of Various 2-Imino-2H-chromene-3-carbonitrile Deriv
  • C–H functionalization of phenols: an effective access route to valuable materials via Csp2–C bond formation. Royal Society of Chemistry. 2024 Feb 21.
  • Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis. ScienceDirect.
  • Moghadasi Z. One-Pot Synthesis of 2-amino-4H-chromenes using L-Proline as a Reusable Catalyst. Journal of Medicinal and Chemical Sciences. 2018 Oct 21.
  • The Synthesis of Various 2-Imino-2H-chromene-3-carbonitrile Deriv
  • Enantioselective Michael addition of malononitrile to chalcone with bifunctional squaramide organocatalysts. Middle East Technical University. 2015 Jan 19.
  • ONE-POT CATALYTIC MULTICOMPONENT SYNTHESIS OF CHROMENE DERIVATIVES BY 1-ALLYL-3-METHYL-IMIDAZOLIUM HALIDES. Revue Roumaine de Chimie.
  • Method for the manufacture of 3-aminophenol.
  • Solvent-free and aqueous Knoevenagel condensation of aromatic ketones with malononitrile. Arkivoc.
  • Phenol synthesis by substitution or oxid
  • Enantioselective Michael addition of malononitrile to chalcones catalyzed by a simple quinine–Al(OiPr)3 complex: a simple method for the synthesis of a chiral 4H-pyran derivative.
  • Vankar S.D., Makwana H.M., Sharma M.G.
  • Reactions of Phenols. Chemistry Steps. 2024 Jan 10.
  • One-pot synthesis of chromenes in the presence of nano-cellulose/Ti(IV)/Fe3O4 as natural-based magnetic nano-catalysts under solvent free conditions. PMC.
  • 2,4-Diamino-5-(nitromethyl)-5H-chromeno[2,3-b]pyridine- 3-carbonitrile. Semantic Scholar. 2022 May 18.
  • Hydrothermal Assembly, Structural Multiplicity, and Catalytic Knoevenagel Condensation Reaction of a Series of Coordination Polymers Based on a Pyridine-Tricarboxylic Acid. MDPI. 2023 Nov 8.
  • Knoevenagel condensation at room temperature using SeO2/ZrO2 catalyst in water-medium and solvent-free conditions. JOCPR.

Sources

Optimization

Overcoming solubility issues of 2,7-Diamino-4-pyridin-3-yl-4H-chromene-3-carbonitrile in aqueous media

Technical Support Center: 2,7-Diamino-4-pyridin-3-yl-4H-chromene-3-carbonitrile Welcome to the technical support resource for 2,7-Diamino-4-pyridin-3-yl-4H-chromene-3-carbonitrile. This guide is designed for researchers,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2,7-Diamino-4-pyridin-3-yl-4H-chromene-3-carbonitrile

Welcome to the technical support resource for 2,7-Diamino-4-pyridin-3-yl-4H-chromene-3-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to address and overcome the significant challenge of this compound's low aqueous solubility. We will explore the underlying reasons for this issue and provide practical, step-by-step troubleshooting guides and protocols to help you achieve consistent and reliable results in your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the solubility characteristics of 2,7-Diamino-4-pyridin-3-yl-4H-chromene-3-carbonitrile.

Q1: Why is 2,7-Diamino-4-pyridin-3-yl-4H-chromene-3-carbonitrile expected to be poorly soluble in aqueous media?

A1: The low aqueous solubility stems from its molecular structure. The compound is built on a large, rigid, and predominantly hydrophobic chromene core. Such planar aromatic structures can pack efficiently into a stable crystal lattice, requiring significant energy to break apart during dissolution. While it possesses polar amino groups, their contribution is often insufficient to overcome the hydrophobicity of the overall molecule in neutral aqueous solutions. Molecules with these characteristics are often categorized as Biopharmaceutics Classification System (BCS) Class II or IV compounds, which are known for their formulation challenges.[1][2][3]

Q2: Which functional groups on the molecule are key to manipulating its solubility?

A2: The most important functional groups for solubility manipulation are the two basic amino groups (-NH₂) at the 2 and 7 positions, and the nitrogen atom within the pyridin-3-yl ring. These groups are ionizable. In an acidic environment, they can become protonated to form positively charged salts (e.g., -NH₃⁺). These ionized salt forms have much stronger, more favorable interactions with polar water molecules, which can dramatically increase aqueous solubility.[4][5][6][7]

Q3: What are the primary strategies for enhancing the aqueous solubility of this compound?

A3: There are several established techniques for enhancing the solubility of poorly soluble active pharmaceutical ingredients (APIs).[1][8][9] For this specific compound, the most promising initial strategies are:

  • pH Modification: Lowering the pH of the aqueous medium to protonate the basic functional groups and form a more soluble salt.[2][5]

  • Co-solvency: Using a mixture of water and a water-miscible organic solvent (a co-solvent) to reduce the overall polarity of the solvent system.[9]

  • Complexation: Using cyclodextrins to form non-covalent inclusion complexes that encapsulate the hydrophobic part of the molecule, presenting a hydrophilic exterior to the water.[10][11][12]

  • Nanosuspensions: Reducing the particle size of the compound to the nanometer range, which increases the surface area-to-volume ratio and thereby enhances the dissolution rate.[13][14]

Q4: I'm preparing a stock solution for an in vitro assay. What is a good starting solvent?

A4: For initial stock solutions, a high-purity polar aprotic solvent is recommended. Dimethyl sulfoxide (DMSO) is the most common choice due to its strong solubilizing power for a wide range of organic compounds.[15][16] Prepare a high-concentration stock (e.g., 10-50 mM) in 100% DMSO. This stock can then be serially diluted into your aqueous assay buffer. It is critical to ensure the final concentration of DMSO in the assay is low (typically <0.5%, and ideally <0.1%) to prevent solvent-induced artifacts or toxicity in biological systems.[17]

Section 2: Troubleshooting Guide

This guide provides solutions to common problems encountered during experimental work.

Issue 1: My compound precipitates out of solution when I dilute my DMSO stock into my aqueous assay buffer.

  • Possible Cause: You have exceeded the thermodynamic equilibrium solubility of the compound in the final aqueous buffer. Even though the compound was dissolved in the DMSO stock, the final solvent system (e.g., >99% water) cannot maintain that concentration.

  • Troubleshooting Workflow:

    Caption: Decision tree for addressing compound precipitation.

  • Detailed Steps:

    • Verify DMSO Concentration: First, ensure your final DMSO concentration is within a non-interfering range for your specific assay. If it's too high, remake the stock at a lower concentration.

    • Lower Final Concentration: The simplest solution is to reduce the final concentration of the compound in the assay to below its saturation solubility. Determine the approximate solubility using the Shake-Flask method (see Protocol 1).

    • pH Modification: Given the basic nature of the compound, lowering the pH of your buffer (e.g., from 7.4 to 6.5 or 5.5) should significantly increase solubility.[7] Prepare buffers at different pH values and test for precipitation. Be sure the pH change itself does not affect your assay.

    • Use a Co-solvent System: If pH modification is not an option, consider adding a small percentage of another co-solvent to the final buffer. See Table 1 for common choices.

    • Employ Cyclodextrins: For more persistent issues, pre-complexing the compound with a cyclodextrin derivative like Hydroxypropyl-β-cyclodextrin (HP-β-CD) can dramatically increase solubility.[10][12] (See Protocol 3).

Co-solventPropertiesTypical Max Conc. (In Vitro)Notes
Ethanol Volatile, common lab solvent< 1%Can affect cell membranes and enzyme activity.
Propylene Glycol Less toxic than ethanol< 1-2%Often used in preclinical parenteral formulations.[9]
PEG 400 Low toxicity, viscous< 5%Good for increasing solubility of hydrophobic drugs.
DMSO Powerful solvent< 0.5%Can interfere with assays and cause cell stress at higher concentrations.[16][17]
Table 1: Common Co-solvents for Preclinical Formulations.

Issue 2: I am observing inconsistent or non-reproducible results in my biological assays.

  • Possible Cause: Undetected micro-precipitation or the formation of compound aggregates. These small particles can lead to variable amounts of soluble, active compound being available in the assay, causing inconsistent results.

  • Troubleshooting Steps:

    • Visual Inspection: Before use, hold your diluted solution against a dark background and shine a light through it (Tyndall effect). The presence of a visible beam or shimmering indicates suspended particles.

    • Filter Stock Solutions: Always filter your high-concentration DMSO stock solution through a 0.22 µm syringe filter before preparing dilutions. This removes any pre-existing particulates.

    • Prepare Fresh Dilutions: Do not store diluted aqueous solutions of the compound for extended periods. Prepare them fresh from the filtered DMSO stock immediately before each experiment. The compound can slowly precipitate or aggregate over time, even if it appears clear initially.

    • Use a Stabilized Formulation: For maximum consistency, switch to a robust formulation strategy. Using a cyclodextrin inclusion complex or a properly formulated nanosuspension will provide a more stable and reproducible dispersion of the active compound.[10][17]

Issue 3: I need to prepare a high-concentration aqueous solution for an in vivo animal study.

  • Possible Cause: Standard methods like using DMSO are not viable for in vivo administration at high volumes or concentrations due to toxicity. A specialized formulation is required.

  • Recommended Strategies:

    • Acidic Saline/Buffer: The most direct approach is to dissolve the compound in a sterile, acidified aqueous vehicle. Start by testing solubility in a pH 4-5 citrate or acetate buffer. This will protonate the basic centers on the molecule, forming a soluble salt in situ. This is often the simplest and most effective method if the compound is stable at low pH.[5]

    • Cyclodextrin Complexation: This is a widely used and regulatory-accepted method for increasing the solubility of drugs for in vivo use.[10] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high water solubility and low toxicity. The complex can be prepared and then dissolved in a standard vehicle like saline. (See Protocol 3).

    • Nanosuspension: For very high dose requirements where true solutions are not feasible, a nanosuspension is an excellent alternative.[13] This involves milling the drug to a very small particle size in the presence of stabilizers. This creates a high-concentration injectable suspension where the small particle size allows for rapid dissolution upon administration.[18] This method requires specialized equipment (e.g., a high-pressure homogenizer or bead mill).

Section 3: Detailed Experimental Protocols

Protocol 1: Determining Equilibrium Solubility (Shake-Flask Method)

This protocol determines the thermodynamic equilibrium solubility of a compound in a specific buffer, which is essential for designing experiments.[17]

Caption: Workflow for the Shake-Flask solubility determination method.

Methodology:

  • Add an excess amount of the solid compound (enough so that undissolved solid remains visible) to a known volume (e.g., 1-2 mL) of the desired aqueous buffer in a glass vial.

  • Seal the vial tightly and place it on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C).

  • Allow the mixture to equilibrate for at least 24 hours, with 48 hours being preferable to ensure equilibrium is reached.

  • After equilibration, stop the shaking and let the vial sit for 30 minutes to allow larger particles to settle.

  • Carefully remove a sample of the suspension and separate the solid from the liquid. This can be done by centrifuging at >14,000 rpm for 15 minutes or by filtering through a chemical-resistant 0.22 µm syringe filter (e.g., PVDF).

  • Collect the clear supernatant/filtrate and dilute it with a suitable solvent (e.g., mobile phase for HPLC) to a concentration within the linear range of your analytical method.

  • Quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy, against a standard curve. The resulting concentration is the equilibrium solubility.

Protocol 2: Preparation and Use of a Co-solvent System

  • Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 50 mM).

  • To prepare your final working solution, first create the co-solvent/buffer mixture. For example, to make a 5% PEG 400 solution in PBS, add 500 µL of PEG 400 to 9.5 mL of PBS.

  • Perform a serial dilution of your DMSO stock solution directly into the co-solvent/buffer mixture to achieve your final desired concentrations.

  • Always run a "vehicle control" in your experiments containing the same final concentration of the co-solvent mixture without the compound.

Protocol 3: Formulation using Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Complexation

This protocol uses the kneading method, which is effective for lab-scale preparation.[12]

  • Determine Molar Ratio: A 1:1 molar ratio of the drug to HP-β-CD is a good starting point. Calculate the required mass of the drug and HP-β-CD. (Note: The molecular weight of HP-β-CD is ~1460 g/mol ).

  • Trituration: Place the calculated amount of HP-β-CD in a glass mortar. Add a small amount of a water/ethanol (1:1 v/v) mixture to form a thick, uniform paste.

  • Kneading: Add the calculated mass of the drug to the paste. Knead the mixture vigorously with a pestle for 45-60 minutes. The mechanical energy facilitates the inclusion of the drug into the cyclodextrin cavity.

  • Drying: Spread the resulting paste in a thin layer in a glass dish and dry it in an oven at 40-50°C overnight or until a constant weight is achieved.

  • Pulverization: Scrape the dried complex and gently pulverize it into a fine powder using the mortar and pestle.

  • Use: This powdered complex can now be weighed and dissolved directly into your aqueous buffer. The resulting solution should be clear and significantly more concentrated than what could be achieved with the drug alone. Filter the final solution through a 0.22 µm filter before use.

References

  • The Synthesis of Various 2-Imino-2H-chromene-3-carbonitrile Derivatives † - Sciforum. (2023, November 15). Available from: [Link]

  • 2,7-diamino-4-(2-chlorophenyl)-4H-chromene-3-carbonitrile - PubChem. Available from: [Link]

  • 2,4-Diamino-5-(nitromethyl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile - MDPI. (2022, May 18). Available from: [Link]

  • Nanosuspension: An approach to enhance solubility of drugs - PMC - NIH. Available from: [Link]

  • Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility - ResearchGate. Available from: [Link]

  • (PDF) Formulation strategies for poorly soluble drugs - ResearchGate. (2025, July 8). Available from: [Link]

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different ... - PMC. Available from: [Link]

  • Effects of Different pH Levels on the Structural and Functional Properties of Proteins of Phaeodactylum tricornutum - PMC. Available from: [Link]

  • Molecular Inclusion Complexes of β-Cyclodextrin Derivatives Enhance Aqueous Solubility and Cellular Internalization of Paclitaxel: Preformulation and In vitro Assessments - PMC. Available from: [Link]

  • CO2 Solubility in Aqueous Solutions of Amine–Ionic Liquid Blends: Experimental Data for Mixtures with AMP and MAPA and Modeling with the Modified Kent–Eisenberg Model - MDPI. (2025, September 21). Available from: [Link]

  • Study of Host–Guest Interaction Between β-Cyclodextrin and Chromeno- Pyrimidine Derivative - SCIDAR. Available from: [Link]

  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010, October 1). Available from: [Link]

  • Systematic study of the effect of the co-solvent on the performance of amine-based solvents for CO>2> capture - Khalifa University. (2022, February 1). Available from: [Link]

  • Solubility enhancement techniques: A comprehensive review. (2023, March 13). Available from: [Link]

  • Review on Nanosuspension as a Novel Method for Solubility and Bioavailability Enhancement of Poorly Soluble Drugs. Available from: [Link]

  • Systematic study of the effect of the co-solvent on the performance of amine-based solvents for CO2 capture | Request PDF - ResearchGate. Available from: [Link]

  • Drug Solubility: Importance and Enhancement Techniques - PMC. Available from: [Link]

  • Breaking Barriers with Nanosuspension: A Comprehensive Review. Available from: [Link]

  • Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug - RSC Publishing. (2022, June 29). Available from: [Link]

  • Optical Investigation of 2-amino-7-isocyanofluorene, a Novel Blue-Emitting Solvatochromic Dye - MDPI. (2024, March 25). Available from: [Link]

  • Nanosuspensions for Enhancing Drug Solubility: Formulation Strategies and Stability Challenges - Eurasia. (2025, September 22). Available from: [Link]

  • A review on solubility enhancement technique for pharmaceutical drugs - GSC Online Press. (2024, February 29). Available from: [Link]

  • Mechanistic Evaluation of Cyclodextrin Inclusion Complexes: A Molecular Modeling and Experimental Approach - International Journal of Scientific Research & Technology. Available from: [Link]

  • The Synthesis of Various 2-Imino-2H-chromene-3-carbonitrile Derivatives - MDPI. (2023, November 15). Available from: [Link]

  • Synthesis and Antioxidant Activity of some novel 4H- Chromene Derivatives Catalysed by Biogenic Tin Oxide Nanoparticles - Biointerface Research in Applied Chemistry. (2023, February 4). Available from: [Link]

  • Nanosuspension Innovations: Expanding Horizons in Drug Delivery Techniques - MDPI. (2025, January 19). Available from: [Link]

  • Formulation Tactics for the Delivery of Poorly Soluble Drugs. Available from: [Link]

  • Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture | Industrial & Engineering Chemistry Research - ACS Publications. (2022, October 18). Available from: [Link]

  • Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC. Available from: [Link]

  • Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. Available from: [Link]

  • Amine-Based Solvents and Additives to Improve the CO 2 Capture Processes: A Review. (2024, December 13). Available from: [Link]

  • 16.4: The Effects of pH on Solubility - Chemistry LibreTexts. (2019, January 2). Available from: [Link]

  • 2,4-Diamino-5-(nitromethyl)-5H-chromeno[2,3-b]pyridine- 3-carbonitrile - Semantic Scholar. (2022, May 18). Available from: [Link]

  • (PDF) Green protocol for the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives utilizing pyridine-2-carboxylic acid as a rapid catalyst - ResearchGate. Available from: [Link]

  • ChemInform Abstract: Synthesis of 2-Amino-4H-chromene Derivatives under Microwave Irradiation and Their Antimicrobial Activity. | Request PDF - ResearchGate. Available from: [Link]

  • Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. (2019, June 30). Available from: [Link]

Sources

Troubleshooting

Purification techniques for 2,7-Diamino-4-pyridin-3-yl-4H-chromene-3-carbonitrile without column chromatography

This technical guide provides researchers, scientists, and drug development professionals with in-depth, non-chromatographic purification strategies for 2,7-Diamino-4-pyridin-3-yl-4H-chromene-3-carbonitrile. Moving beyon...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides researchers, scientists, and drug development professionals with in-depth, non-chromatographic purification strategies for 2,7-Diamino-4-pyridin-3-yl-4H-chromene-3-carbonitrile. Moving beyond theoretical steps, this document explains the underlying principles of each technique, offering practical troubleshooting advice and validated protocols to ensure high purity and yield.

Introduction: The Challenge of Purifying Complex Heterocycles

2,7-Diamino-4-pyridin-3-yl-4H-chromene-3-carbonitrile is a complex heterocyclic compound with multiple functional groups: two primary amino groups, a pyridine ring, a chromene core, and a nitrile group. This structural complexity can lead to challenging purification scenarios, often complicated by the presence of starting materials, intermediates, and side-products with similar polarities. While column chromatography is a powerful tool, it can be time-consuming, expensive, and sometimes lead to compound degradation on the stationary phase.[1] This guide focuses on classical, yet highly effective, purification techniques that can be employed to obtain this compound in high purity without resorting to chromatography.

Frequently Asked Questions (FAQs)

Q1: My crude product is a sticky solid. Which non-chromatographic technique is best to start with?

A1: For sticky solids, which often indicate the presence of residual solvents or oily impurities, trituration is an excellent first step.[2] This technique involves washing the crude material with a solvent in which your desired product is insoluble, but the impurities are soluble.[3][4][5][6] This process can effectively remove non-polar impurities and help to induce the crystallization of your compound.

Q2: I've attempted recrystallization, but my compound "oils out" instead of forming crystals. What's happening and how can I fix it?

A2: "Oiling out" typically occurs when the solute's melting point is lower than the boiling point of the recrystallization solvent, or when high concentrations of impurities depress the melting point.[7][8] To resolve this, you can try the following:

  • Increase the solvent volume: This lowers the saturation point of the solution.[7]

  • Slow down the cooling process: Allow the solution to cool to room temperature undisturbed before moving it to an ice bath. This gives the molecules more time to form an ordered crystal lattice.

  • Change the solvent system: Opt for a solvent with a lower boiling point or use a co-solvent system to modulate the solubility.[7]

  • Scratch the inner surface of the flask: This can provide nucleation sites for crystal growth to begin.[7]

Q3: My compound has two basic amino groups and a basic pyridine ring. Can I use acid-base extraction for purification?

A3: Yes, acid-base extraction is a highly effective method for purifying compounds with basic functional groups like amines.[9][10] By treating an organic solution of your crude product with an aqueous acid, the basic nitrogen atoms will be protonated, forming water-soluble salts. These salts will partition into the aqueous layer, leaving non-basic impurities behind in the organic layer. The aqueous layer can then be collected, and the pH carefully adjusted with a base to precipitate the purified, free-basic compound.

In-Depth Purification Protocols

Trituration for Initial Purification

Trituration is a fundamental and often underestimated purification technique that relies on solubility differences.[3][4] It is particularly useful for removing highly soluble by-products from a less soluble desired product.[5][6]

Protocol:

  • Place the crude 2,7-Diamino-4-pyridin-3-yl-4H-chromene-3-carbonitrile in a mortar or a suitable flask.

  • Select a solvent in which the desired compound has very low solubility, while the impurities are expected to be soluble. Good starting points for this compound might include diethyl ether, n-hexane, or cold ethanol.

  • Add a small volume of the chosen solvent to the crude material.

  • Using a pestle or a spatula, grind or stir the solid in the solvent for 10-15 minutes. This mechanical action increases the surface area and facilitates the dissolution of impurities.

  • Isolate the solid product by vacuum filtration.

  • Wash the collected solid with a fresh, small portion of the cold trituration solvent.

  • Dry the purified solid under vacuum.

Troubleshooting:

  • Problem: The product seems to be partially soluble in the trituration solvent, leading to yield loss.

  • Solution: Ensure the solvent is sufficiently cold. Consider using a mixture of a "soluble" and "anti-solvent" to fine-tune the solubility.[5] For example, a small amount of ethyl acetate in hexane.

Recrystallization for High Purity

Recrystallization is a powerful technique for achieving high purity of crystalline solids. The principle is based on the differential solubility of the compound and impurities in a given solvent at different temperatures.[2][7][9]

Solvent Selection for Recrystallization:

Solvent SystemRationale
Ethanol/WaterEthanol is often a good solvent for chromene derivatives.[7] The addition of water as an anti-solvent can help to induce crystallization upon cooling.
IsopropanolSimilar to ethanol, it can be a good choice for moderately polar compounds.
Ethyl Acetate/HexaneA versatile mixed solvent system where ethyl acetate provides solubility and hexane acts as the anti-solvent.

Protocol:

  • In an Erlenmeyer flask, dissolve the crude or triturated product in a minimal amount of a suitable hot solvent (e.g., ethanol).

  • If colored impurities are present, add a small amount of activated charcoal and perform a hot gravity filtration to remove it.[8]

  • Allow the solution to cool slowly to room temperature. Crystal formation should begin.

  • Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.[1]

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of the ice-cold recrystallization solvent.

  • Dry the crystals thoroughly.

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Hot Filtration (Optional) cluster_crystallization Crystallization cluster_isolation Isolation Crude Crude Product AddSolvent Add Minimal Hot Solvent Crude->AddSolvent Dissolved Completely Dissolved AddSolvent->Dissolved HotFiltration Hot Gravity Filtration Dissolved->HotFiltration If insoluble impurities Cooling Slow Cooling to RT Dissolved->Cooling HotFiltration->Cooling IceBath Cool in Ice Bath Cooling->IceBath VacuumFiltration Vacuum Filtration IceBath->VacuumFiltration Wash Wash with Cold Solvent VacuumFiltration->Wash Dry Dry Crystals Wash->Dry PureProduct Pure Product Dry->PureProduct

Acid-Base Extraction for Selective Separation

This technique leverages the basicity of the amino and pyridine functionalities to separate the target compound from neutral or acidic impurities.[9][10]

Protocol:

  • Dissolve the crude product in a suitable water-immiscible organic solvent, such as ethyl acetate or dichloromethane.

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of a dilute aqueous acid (e.g., 1 M HCl).

  • Stopper the funnel and shake vigorously, venting frequently to release any pressure.

  • Allow the layers to separate. The protonated product will be in the aqueous layer (bottom layer for dichloromethane, top for ethyl acetate).

  • Drain the aqueous layer into a clean flask.

  • Repeat the extraction of the organic layer with fresh aqueous acid to ensure complete transfer of the product.

  • Combine the aqueous extracts.

  • While stirring, slowly add a base (e.g., 1 M NaOH or a saturated solution of sodium bicarbonate) to the aqueous solution until the product precipitates out. Monitor the pH to ensure complete neutralization.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with deionized water to remove any residual salts.

  • Dry the purified product.

AcidBase_Extraction start Crude Product in Organic Solvent sep_funnel Separatory Funnel |  Add Aqueous Acid & Shake start->sep_funnel:f0 layers Organic Layer (Neutral/Acidic Impurities) |  Aqueous Layer (Protonated Product) sep_funnel:f1->layers organic_out Discard Organic Layer layers:f0->organic_out aqueous_collect Collect Aqueous Layer layers:f1->aqueous_collect neutralize Neutralize with Base aqueous_collect->neutralize precipitate Product Precipitates neutralize->precipitate filter_wash Filter & Wash with Water precipitate->filter_wash pure_product Pure Product filter_wash->pure_product

Conclusion

The purification of 2,7-Diamino-4-pyridin-3-yl-4H-chromene-3-carbonitrile without column chromatography is not only feasible but can also be highly efficient when the appropriate techniques are systematically applied. By understanding the chemical properties of the target molecule and the potential impurities, researchers can devise a robust purification strategy using a combination of trituration, recrystallization, and acid-base extraction. This guide provides a foundation for developing and troubleshooting these essential laboratory procedures.

References

  • Trituration - Wikipedia. Available at: [Link]

  • Trituration - chemeurope.com. Available at: [Link]

  • An Integrated High-Throughput Screening Approach for Purification of Solid Organic Compounds by Trituration and Crystallization in Solvents - ACS Publications. Available at: [Link]

  • Trituration : r/Chempros - Reddit. Available at: [Link]

  • Laboratory Techniques of Purification and Isolation - International Journal of Drug Development & Research. Available at: [Link]

  • Natural Product Isolation (2) - Purification Techniques, An Overview. Available at: [Link]

  • Purification of heterocyclic organic nitrogen compounds - Google Patents.
  • 4.8: Acid-Base Extraction - Chemistry LibreTexts. Available at: [Link]

  • How to purify a synthetic compound without TLC and Column chromatography? - ResearchGate. Available at: [Link]

  • Green Synthesis of Aromatic Nitrogen-Containing Heterocycles by Catalytic and Non-Traditional Activation Methods - MDPI. Available at: [Link]

  • Green Chemistry: New Synthesis of Substituted Chromenes and Benzochromenes via Three-Component Reaction Utilizing Rochelle Salt as Novel Green Catalyst - ResearchGate. Available at: [Link]

  • Separation of Heterocyclic Compounds by High Pressure - Amanote Research. Available at: [Link]

  • Synthesis of some Chromene derivatives. Available at: [Link]

  • Recrystallization.pdf. Available at: [Link]

  • Synthesis and Isomerization of Tetrahydro-4H-chromene Derivatives - ACS Publications. Available at: [Link]

Sources

Optimization

Technical Support Center: Optimizing Reaction Time for 2,7-Diamino-4-pyridin-3-yl-4H-chromene-3-carbonitrile Multicomponent Reactions

Prepared by the Office of the Senior Application Scientist Welcome to the technical support center for the synthesis of 2,7-Diamino-4-pyridin-3-yl-4H-chromene-3-carbonitrile and related analogs. This guide is designed fo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the synthesis of 2,7-Diamino-4-pyridin-3-yl-4H-chromene-3-carbonitrile and related analogs. This guide is designed for researchers, medicinal chemists, and drug development professionals to troubleshoot and optimize this valuable multicomponent reaction (MCR). We will move beyond simple procedural steps to explore the underlying chemical principles that govern reaction kinetics, enabling you to make informed decisions to accelerate your research.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions to provide a foundational understanding of the reaction dynamics.

Q1: What is the fundamental reaction mechanism, and which steps are typically rate-limiting?

The synthesis of the 2-amino-4-aryl-4H-chromene core is a classic one-pot, three-component reaction.[1] It involves an aromatic aldehyde (3-pyridinecarboxaldehyde), an active methylene compound (malononitrile), and a phenol derivative (a substituted resorcinol or aminophenol). The reaction proceeds through a cascade of equilibria that flow towards an irreversible cyclization step.

The generally accepted mechanism involves three key stages:

  • Knoevenagel Condensation: The reaction is typically initiated by a base-catalyzed condensation between the aromatic aldehyde and malononitrile to form a pyridinylidenemalononitrile intermediate.

  • Michael Addition: The phenolic reactant then acts as a nucleophile, attacking the electron-deficient double bond of the Knoevenagel adduct in a classic Michael addition.

  • Intramolecular Cyclization & Tautomerization: The resulting intermediate undergoes an intramolecular cyclization, followed by tautomerization to yield the stable 4H-chromene product.[2]

The choice of catalyst can significantly influence which step is rate-determining. In many cases, the initial Knoevenagel condensation or the subsequent Michael addition can be the slowest step, presenting a key target for optimization.

Reaction_Mechanism cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Michael Addition cluster_2 Step 3: Cyclization & Tautomerization A 3-Pyridinecarboxaldehyde + Malononitrile B Pyridinylidene- malononitrile (Intermediate I) A->B Base Catalyst D Michael Adduct (Intermediate II) B->D C Phenol Derivative (e.g., 3-Aminophenol) C->D E Final Product: 4H-Chromene D->E Intramolecular Cyclization

Caption: General mechanism for the three-component synthesis of 4H-chromenes.

Q2: What is a realistic target reaction time for this synthesis?

Reaction times reported in the literature for similar 2-amino-4H-chromene syntheses vary widely, from as little as 10-15 minutes to over 24 hours.[3][4][5] This vast range is due to differences in catalysts, solvents, temperature, and the specific reactivity of the substrates. A "good" reaction time is one that is practical for your workflow and leads to a high yield of pure product. For process optimization, aiming for a reaction time of 1-4 hours at a moderate temperature (e.g., reflux in ethanol) is a common and achievable goal. Methods employing microwave irradiation or highly efficient nanocatalysts can dramatically shorten this to under 30 minutes.[6][7]

Q3: What are the primary experimental levers for controlling the reaction rate?

You have three primary levers to pull when optimizing for reaction time:

  • Catalyst: This is the most critical factor. The type (acid, base, organocatalyst, nanoparticle) and loading of the catalyst directly influence the rate of the key mechanistic steps.[8][9]

  • Temperature: As with most reactions, increasing the temperature generally increases the rate. This can be achieved through conventional heating or by using microwave or ultrasonic energy.[7][10]

  • Solvent: The solvent's polarity and its ability to solubilize reactants and intermediates can have a profound effect on reaction kinetics. In some cases, solvent-free conditions can lead to remarkably fast reactions.[3][11]

Q4: How can I effectively monitor the reaction's progress?

Thin-Layer Chromatography (TLC) is the most straightforward method.[6] Co-spot the reaction mixture with your starting materials (especially the aldehyde, which is often the limiting reagent). The disappearance of the aldehyde spot and the appearance of a new, typically fluorescent, product spot indicates progress. The reaction is considered complete when the aldehyde spot is no longer visible. A suitable mobile phase is often a mixture of hexane and ethyl acetate.

Section 2: Troubleshooting Guide for Sub-Optimal Reaction Times

This section provides actionable solutions to common problems encountered during the reaction.

Problem: My reaction is extremely slow or has stalled completely.

Q: I've been refluxing for 8 hours and my TLC still shows a significant amount of starting material. What's wrong and what should I do?

A stalled or sluggish reaction is a common issue that can almost always be traced back to one of four areas: catalysis, conditions, or reactants.

  • Causality - Ineffective Catalysis: The catalyst may be inappropriate, insufficient, or degraded. Basic catalysts like piperidine or triethylamine are common, but their effectiveness can be substrate-dependent.[12] If the Knoevenagel condensation is the slow step, a more potent base or a different type of catalyst may be required. Some modern protocols use highly efficient organocatalysts or nanocatalysts that can dramatically accelerate the reaction.[4][9]

  • Troubleshooting Steps:

    • Increase Catalyst Loading: If you are using a catalyst at a low percentage (e.g., 5 mol%), consider increasing it to 10-15 mol%.

    • Switch Catalyst Type: If a simple amine base isn't working, switch to a different class. Sodium carbonate has been shown to be effective in water.[13] Pyridine-2-carboxylic acid is an example of an efficient bifunctional organocatalyst.[9] For heterogeneous options, ZnO or Fe3O4-based nanoparticles offer high activity and easy removal.[4][11]

    • Check Catalyst Quality: Ensure your catalyst is pure and, if it's a liquid amine, that it hasn't been oxidized by prolonged storage.

  • Causality - Sub-Optimal Conditions: The reaction may simply lack the necessary energy to overcome the activation barrier, or the chosen solvent may be hindering the reaction. While ethanol is a common choice, for some substrate combinations, a different solvent or solvent-free conditions might be superior.[3]

  • Troubleshooting Steps:

    • Increase Temperature: If you are running the reaction at room temperature, begin by heating to reflux.

    • Consider Microwave Irradiation: If available, a microwave reactor can often reduce reaction times from hours to minutes by promoting rapid, uniform heating.[6][7]

    • Change the Solvent: Experiment with different solvents. A trial in a water:ethanol (1:1) mixture can be effective, as can a polar aprotic solvent like DMSO, though the latter can complicate workup.[5][9]

Sources

Troubleshooting

Technical Support Center: Synthesis of 2,7-Diamino-4-pyridin-3-yl-4H-chromene-3-carbonitrile

A Guide for Researchers on Minimizing Side Product Formation This guide provides in-depth troubleshooting for the synthesis of 2,7-Diamino-4-pyridin-3-yl-4H-chromene-3-carbonitrile, a key heterocyclic scaffold in medicin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers on Minimizing Side Product Formation

This guide provides in-depth troubleshooting for the synthesis of 2,7-Diamino-4-pyridin-3-yl-4H-chromene-3-carbonitrile, a key heterocyclic scaffold in medicinal chemistry. The one-pot, three-component synthesis, while efficient, is often plagued by side reactions that can significantly reduce yield and complicate purification. This document addresses common issues in a question-and-answer format, explaining the underlying chemical mechanisms and offering field-proven solutions.

The synthesis of 2-amino-4H-chromenes is a classic example of a multicomponent reaction (MCR), typically involving an aldehyde, an active methylene compound (like malononitrile), and a phenol derivative.[1][2] For the target molecule, the reactants are 3-pyridinecarboxaldehyde, malononitrile, and a phenol precursor that provides the 2,7-diamino substitution pattern. The reaction proceeds via a cascade of Knoevenagel condensation, Michael addition, and intramolecular cyclization.[3][4] However, competing pathways and suboptimal conditions can lead to a variety of undesired byproducts.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My TLC plate shows multiple spots, and the yield of the desired product is low. What are the most likely side products?

A1: Low yield and a complex reaction mixture are common issues. The primary side products in this synthesis often arise from reactions that compete with the main cyclization pathway.

  • Knoevenagel Adduct: The first step of the reaction is a base-catalyzed Knoevenagel condensation between 3-pyridinecarboxaldehyde and malononitrile to form 2-(pyridin-3-ylmethylene)malononitrile.[4] If the subsequent Michael addition and cyclization are slow, this intermediate can accumulate or react further to form undesired products.

  • Michael Adduct Side Products: Under certain conditions, a second molecule of malononitrile can add to the Knoevenagel intermediate, leading to products like (2-amino-3-cyano-4H-chromen-4-yl)malononitrile.[5][6]

  • Dimerization/Polymerization: Aldehydes, especially when heated in the presence of a base, can undergo self-condensation. Similarly, reactive intermediates can dimerize or polymerize, contributing to baseline streaking on a TLC plate.[7]

  • Oxidized Byproducts: 4H-chromenes can be susceptible to oxidation, leading to the formation of corresponding chromone or coumarin derivatives, which can add complexity to the product mixture.

Troubleshooting Workflow:

G cluster_0 Problem Identification cluster_2 Recommended Actions Problem Low Yield & Multiple TLC Spots Cause1 Excess Knoevenagel Intermediate Problem->Cause1 Cause2 Formation of Michael Adduct Byproduct Problem->Cause2 Cause3 Reactant/Intermediate Polymerization Problem->Cause3 Cause4 Suboptimal Catalyst/Temperature Problem->Cause4 Action1 Optimize Reactant Stoichiometry (Slight excess of phenol component) Cause1->Action1 Cause2->Action1 Action2 Control Temperature (Start at RT, gently reflux if needed) Cause3->Action2 Cause4->Action2 Action3 Screen Catalysts (e.g., Piperidine, L-proline, Et3N) Cause4->Action3 Action4 Monitor Reaction Progress via TLC Action1->Action4 Action2->Action4 Action3->Action4

Caption: Troubleshooting flowchart for low yield issues.

Q2: The reaction seems to stall after forming the initial Knoevenagel adduct. How can I drive the reaction toward the desired chromene?

A2: The accumulation of the Knoevenagel intermediate, 2-(pyridin-3-ylmethylene)malononitrile, indicates that the subsequent Michael addition of the phenol component is the rate-limiting step.

Causality and Solutions:

  • Insufficient Nucleophilicity of the Phenol: The Michael addition requires the phenoxide ion to act as a nucleophile. If the base is too weak or used in substoichiometric amounts, the phenol is not sufficiently deprotonated.

    • Solution: Ensure at least a catalytic amount of a suitable base is used. Bases like piperidine, triethylamine (Et3N), or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) are effective.[4][8] For less reactive phenols, a stronger base or slightly elevated temperatures may be necessary.[9]

  • Steric Hindrance: While less of an issue with the presumed resorcinol-type precursor for this synthesis, significant steric bulk on the phenol or aldehyde can slow down the Michael addition.

  • Catalyst Choice: The catalyst's role is crucial. It must be basic enough to deprotonate the phenol and malononitrile but not so strong as to promote unwanted side reactions. Organocatalysts like L-proline have been shown to be effective and can be reused.[2][10]

Proposed Reaction Mechanism and Side Pathway:

G Reactants 3-Pyridinecarboxaldehyde + Malononitrile + Phenol Precursor Knoevenagel Knoevenagel Intermediate (2-(pyridin-3-ylmethylene)malononitrile) Reactants->Knoevenagel Step 1: Knoevenagel Condensation MichaelAdduct Michael Adduct Knoevenagel->MichaelAdduct Step 2: Michael Addition SideProduct Michael Byproduct (e.g., addition of second malononitrile) Knoevenagel->SideProduct Competing Side Reaction Cyclization Intramolecular Cyclization (Tautomerization) MichaelAdduct->Cyclization Step 3: Cyclization Product Desired 4H-Chromene Product Cyclization->Product

Caption: Desired reaction cascade vs. a common side pathway.

Q3: I'm having difficulty purifying the final product. What are the best practices for purification?

A3: Purification can be challenging due to the similar polarities of the desired product and certain byproducts. The product often precipitates from the reaction mixture, which is the first and most effective purification step.[9]

Recommended Purification Protocol:

  • Initial Isolation: Once the reaction is complete (monitored by TLC), cool the mixture to room temperature or in an ice bath. The desired 2-amino-4H-chromene product is often poorly soluble in common organic solvents like ethanol and will precipitate.[11][12]

  • Filtration and Washing: Collect the precipitate by vacuum filtration. Wash the solid sequentially with cold water and then cold ethanol to remove unreacted starting materials and polar impurities.[13]

  • Recrystallization: If the filtered solid is still impure, recrystallization is the most effective method. A solvent system of ethanol/water or ethanol/toluene is often successful.[11] Dissolve the crude product in a minimum amount of hot solvent, filter hot if necessary to remove insoluble impurities, and allow it to cool slowly to form pure crystals.[13]

  • Column Chromatography: If recrystallization fails to provide a pure product, column chromatography may be necessary. However, this should be a last resort as it is less scalable. A silica gel column with an eluent system like hexane/ethyl acetate is a common choice. Determine the optimal solvent ratio by TLC analysis beforehand.[13]

Optimized Synthesis Protocol

This protocol is a generalized starting point based on common procedures for 2-amino-4H-chromene synthesis.[11][14] Optimization of catalyst, solvent, and temperature may be required.

Materials:

  • 3-Pyridinecarboxaldehyde (1.0 mmol)

  • Malononitrile (1.0 mmol)

  • Phenol Precursor (e.g., m-Phenylenediamine or similar) (1.0 mmol)

  • Catalyst (e.g., Piperidine, 10 mol%)

  • Solvent (e.g., Ethanol, 10 mL)

Procedure:

  • To a round-bottom flask, add the 3-pyridinecarboxaldehyde (1.0 mmol), malononitrile (1.0 mmol), and the phenol precursor (1.0 mmol) in ethanol (10 mL).

  • Add the catalyst (e.g., piperidine, 0.1 mmol) to the mixture.

  • Stir the reaction mixture at room temperature. Monitor the progress by Thin-Layer Chromatography (TLC) every 30 minutes.

  • If the reaction is slow at room temperature, gently heat the mixture to reflux (approx. 60-80°C). Continue to monitor by TLC until the starting materials are consumed.[9]

  • Upon completion, cool the reaction flask to room temperature, and then place it in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid with cold ethanol (2 x 5 mL) to remove soluble impurities.

  • Dry the product in a vacuum oven to obtain the purified 2,7-Diamino-4-pyridin-3-yl-4H-chromene-3-carbonitrile.

Summary of Key Parameters and Their Effects

ParameterEffect on ReactionRecommendation
Catalyst Choice and amount affect reaction rate and side product formation. Basic catalysts (piperidine, Et3N) are common.[8][9]Screen catalysts (e.g., piperidine, L-proline, DBU) at 10-20 mol%. Avoid overly strong bases which can promote polymerization.
Temperature Higher temperatures can increase reaction rate but may also promote side reactions and decomposition.[9][11]Start at room temperature. If the reaction is sluggish, gently reflux and monitor closely by TLC.
Solvent Solvent polarity can influence reaction kinetics and product solubility. Protic solvents like ethanol or water are common.[9][11]Ethanol is a good starting point as it facilitates the reaction and allows for product precipitation upon cooling.
Stoichiometry An excess of one reactant can lead to specific side products.Use equimolar amounts of the three main components. A slight excess of the phenol component may help consume the Knoevenagel intermediate.

References

  • Al-Mulla, A. (2020). 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold. PMC. Available at: [Link]

  • Antypenko, L. et al. (2023). The Synthesis of Various 2-Imino-2H-chromene-3-carbonitrile Derivatives. Sciforum. Available at: [Link]

  • Bui, T. T. et al. (2018). Study on the Synthesis of Some (Un)Substituted 2-Amino-4-aryl-7-hydroxy-4H-chromene-3-carbonitriles in the Water Medium. MDPI. Available at: [Link]

  • Li, P. et al. (2024). Acid-Promoted Multicomponent Reaction To Synthesize 4-Phosphorylated 4H-Chromenes. ACS Publications. Available at: [Link]

  • Jetir. (2019). Green method of synthesis of different derivatives of 2-amino-Chromenes by using CAN as a catalyst. Jetir.Org. Available at: [Link]

  • Bentham Science Publishers. (2023). Eco-friendly Synthesis of 2-Amino-4H-Chromene Catalysed by HRSPLAE and Anti-cancer Activity Studies. Bentham Science Publishers. Available at: [Link]

  • Moghadasi, Z. (2018). One-Pot Synthesis of 2-amino-4H-chromenes using L-Proline as a Reusable Catalyst. Journal of Medicinal and Chemical Sciences. Available at: [Link]

  • Hosseini-Bandegharaei, A. et al. (2019). One-pot synthesis of 2-amino-4H-chromene derivatives by MNPs@Cu as an effective and reusable magnetic nanocatalyst. SciSpace. Available at: [Link]

  • Shahrisa, A. et al. (2014). 2-Amino-4-(nitroalkyl)-4H-chromene-3-carbonitriles as New Cytotoxic Agents. PMC. Available at: [Link]

  • PubMed. (2026). Multicomponent Reaction Strategies for the Synthesis of 4-(Indol-3-Yl)-4H-Chromene Derivatives: Recent Developments. PubMed. Available at: [Link]

  • Shirini, F. & Kamali, F. (2021). Effective and convenient synthesis of 2-amino- 4H-chromenes promoted by melamine as a recyclable organocatalyst. Eurasian Chemical Communications. Available at: [Link]

  • Al-Dies, A. M. et al. (2015). Condensation of malononitrile with salicylaldehydes and o-aminobenzaldehydes revisited: solvent and catalyst free synthesis of 4H-chromenes and quinolines. RSC Publishing. Available at: [Link]

  • Rivera-Sánchez, C. R. et al. (2021). Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing. MDPI. Available at: [Link]

Sources

Optimization

Troubleshooting crystallization of 2,7-Diamino-4-pyridin-3-yl-4H-chromene-3-carbonitrile

Welcome to the Technical Support Center for Chromene Scaffold Crystallization. As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation of highly functionalized 4H-chromenes. 2,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Chromene Scaffold Crystallization. As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation of highly functionalized 4H-chromenes.

2,7-Diamino-4-pyridin-3-yl-4H-chromene-3-carbonitrile is a particularly challenging target. Because it possesses multiple hydrogen-bond donors (two −NH2​ groups), strong hydrogen-bond acceptors (a carbonitrile group and a pyridine nitrogen), and a flexible pyran ring, it is highly prone to polymorphism, solvent entrapment, and liquid-liquid phase separation (oiling out).

This guide is designed to move beyond basic protocols, providing you with the mechanistic causality and field-proven troubleshooting necessary to establish a self-validating crystallization workflow.

Part 1: Diagnostic Crystallization Workflow

When your crystallization fails, identifying the thermodynamic state of your system is critical. Use the following decision tree to diagnose and correct phase separation issues.

TroubleshootingFlow N1 Crude Chromene Isolate N2 Dissolve in Hot EtOH N1->N2 N3 Cool to 25°C (0.5°C/min) N2->N3 N4 Phase Observation N3->N4 N5 Oiling Out (LLPS) N4->N5 Liquid Separation N6 Amorphous Crash-Out N4->N6 Rapid Precipitation N7 Crystalline Solid N4->N7 Nucleation N8 Reheat & Add Seed N5->N8 N9 Dilute & Add H2O N6->N9 N8->N3 N9->N2

Fig 1. Diagnostic decision tree for resolving chromene crystallization failures.

Part 2: Frequently Asked Questions & Troubleshooting

Q: My product is "oiling out" instead of forming crystals. How do I force nucleation? A: Oiling out, officially known as Liquid-Liquid Phase Separation (LLPS), occurs when the compound's melting point is depressed by impurities, causing it to separate as a dense liquid phase before the solvent reaches the supersaturation point required for solid nucleation[1]. The 2,7-diamino-4-pyridin-3-yl-4H-chromene-3-carbonitrile molecule is highly functionalized; its multiple hydrogen-bonding sites can form transient, disordered oligomeric networks in solution that resist lattice formation. Causality & Solution: Do not crash-cool. Rapid cooling traps the system in the binodal region. Reheat the mixture until it becomes a single homogeneous phase. Cool it extremely slowly (0.5 °C/min). If oiling still occurs, your solvent system is too lipophilic; switch to a biphasic crystallization system (e.g., Ethanol/Water) and introduce a seed crystal right at the cloud point to bypass the nucleation energy barrier.

Q: X-ray diffraction shows my crystals contain solvent molecules. Why does this happen, and how do I remove them? A: Chromene-3-carbonitriles are notorious for forming stable solvates and co-crystals. For instance, crystallization from glacial acetic acid often yields a 1:1 acetic acid monosolvate, where the solvent bridges the amino groups and the pyran oxygen via strong N−H⋅⋅⋅O and O−H⋅⋅⋅N hydrogen bonds[2]. Furthermore, the pyridine ring at the C4 position can be easily protonated by strong acids, leading to salt formation rather than a neutral crystal. Causality & Solution: Avoid highly protic, strongly hydrogen-bonding solvents like acetic acid or methanol for the final crystallization if a solvent-free form is required. Use Acetonitrile or an Ethanol/Water gradient. If a solvate has already formed, vacuum drying at elevated temperatures (e.g., 60°C at <10 mbar) for 24 hours is required to break the lattice-bound solvent.

Q: I have a persistent yellow impurity co-crystallizing with my product. What is it? A: This is almost certainly the unreacted Knoevenagel condensation intermediate (arylidenemalononitrile) formed between the 3-pyridinecarboxaldehyde and malononitrile[3]. Because this intermediate shares the pyridine and dinitrile motifs, its solubility profile is frustratingly similar to your final chromene product, leading to co-precipitation[4]. Causality & Solution: Wash the crude solid with cold dichloromethane (DCM) before recrystallization. The Knoevenagel intermediate is highly soluble in cold DCM, whereas the highly polar 2,7-diamino chromene core remains largely insoluble.

Part 3: Mechanistic Context of Impurity Inclusion

To understand why specific impurities co-crystallize, we must look at the multicomponent reaction (MCR) pathway. The intermediate formed in the first step is the primary culprit for melting point depression and oiling out.

ReactionPathway cluster_0 Multicomponent Precursors R1 3-Pyridinecarboxaldehyde I1 Arylidenemalononitrile (Intermediate) R1->I1 Knoevenagel R2 Malononitrile R2->I1 R3 m-Aminophenol P1 2,7-Diamino-4-pyridin-3-yl- 4H-chromene-3-carbonitrile I1->P1 + R3 (Michael Add.) Cyclization Err Co-crystallized Impurity I1->Err Incomplete Conversion

Fig 2. Multicomponent synthesis pathway highlighting the source of co-crystallizing impurities.

Part 4: Solvent Selection Matrix

Selecting the correct solvent alters the thermodynamic landscape, preventing LLPS and solvate formation.

Solvent SystemSolubilizing Power (Hot)Solubilizing Power (Cold)Risk of Oiling Out (LLPS)Solvate Formation RiskRecommendation
Absolute Ethanol HighLowModerateLowExcellent baseline solvent.
Ethanol / Water (80:20) HighVery LowLowLowOptimal . Water acts as an anti-solvent, forcing sharp nucleation.
Glacial Acetic Acid Very HighModerateLowHigh (1:1 Solvates) Avoid for final isolation; forms strong H-bonded co-crystals[2].
Dichloromethane ModerateModerateHighLowUse only as a cold wash to remove Knoevenagel impurities.
Acetonitrile ModerateLowModerateLowGood alternative if anhydrous conditions are strictly required.

Part 5: Self-Validating Recrystallization Protocol

This protocol utilizes an Ethanol/Water anti-solvent system. It is designed as a self-validating system : the visual cues at each step confirm the thermodynamic state of the solution, ensuring you never proceed if the conditions for crystallization are not perfectly met.

Step 1: Primary Dissolution Suspend 1.0 g of crude 2,7-diamino-4-pyridin-3-yl-4H-chromene-3-carbonitrile in 15 mL of absolute Ethanol. Heat to 75°C under continuous stirring. Validation Check: If undissolved solid remains after 10 minutes at 75°C, it is likely a polymeric byproduct. Perform a hot gravity filtration to clarify the solution.

Step 2: Anti-Solvent Titration While strictly maintaining the temperature at 75°C, add deionized water dropwise (approximately 3-5 mL) until a faint, persistent cloudiness appears. This is the cloud point, indicating you have crossed the solubility limit.

Step 3: Supersaturation Reset (Critical Step) Add exactly 1 mL of hot Ethanol to the cloudy mixture. Validation Check: The solution must become perfectly clear. If it does not, you have over-titrated the water; add more hot Ethanol dropwise until clear. This ensures the system is exactly at the edge of the metastable zone, preventing amorphous crash-out.

Step 4: Nucleation & Growth Remove the flask from the heat source. Allow it to cool ambiently to 25°C over 2 hours. Do not disturb, stir, or scratch the flask during this phase, as mechanical stress can induce rapid, impure precipitation.

Step 5: Harvesting Once the primary crystallization is complete, cool the flask to 4°C in an ice bath for 30 minutes to maximize the yield. Filter under vacuum and wash the crystal bed with 5 mL of ice-cold 20% Ethanol/Water to strip away surface mother liquor.

References

  • Green protocol for the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives utilizing pyridine-2-carboxylic acid as a rapid c
  • 5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile acetic acid monosolv
  • 2-(3-(Dimethylamino)-1-methoxyallylidene)malononitrile. Benchchem.
  • Synthesis, EGFR inhibitors, Crystal Structure, and Molecular Docking of 2-Amino-6-methoxy-4-(2-bromophenyl)-4H-benzo [h]chromene-3-carbonitrile. MDPI.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide for Evaluating the Therapeutic Potential of 2,7-Diamino-4-pyridin-3-yl-4H-chromene-3-carbonitrile Against Standard Chemotherapeutic Agents

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive framework for evaluating the anticancer potential of the novel compound 2,7-Diamino-4-pyridin-3-yl-4H-chromene-3-carboni...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for evaluating the anticancer potential of the novel compound 2,7-Diamino-4-pyridin-3-yl-4H-chromene-3-carbonitrile in comparison to established chemotherapeutic agents. Due to the limited publicly available data on this specific molecule, this document outlines a proposed series of experiments, drawing upon the known biological activities of related 2-amino-4H-chromene derivatives and standard oncological research methodologies.

Introduction: The Therapeutic Promise of the 4H-Chromene Scaffold

The 4H-chromene nucleus is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and notably, anticancer properties. Several studies have highlighted the potential of 2-amino-4H-chromene derivatives as cytotoxic agents against various cancer cell lines.[1][2][3][4][5][6] These compounds have been shown to induce apoptosis and inhibit cell proliferation, making them an attractive area for the development of novel cancer therapeutics.[1][2][4][6] The subject of this guide, 2,7-Diamino-4-pyridin-3-yl-4H-chromene-3-carbonitrile, incorporates this promising scaffold. Its unique substitution pattern warrants a thorough investigation into its potential as a selective and potent anticancer agent.

This guide will provide a roadmap for a head-to-head comparison of this novel compound with standard-of-care chemotherapeutic agents in preclinical models of breast, colon, and lung cancer.

Proposed Mechanism of Action: A Hypothetical Framework

While the precise mechanism of action for 2,7-Diamino-4-pyridin-3-yl-4H-chromene-3-carbonitrile is yet to be elucidated, related 4H-benzo[h]chromene derivatives have been shown to exert their anticancer effects through various mechanisms, including the disruption of tumor vasculature and induction of cell cycle arrest at the G2/M phase.[7] Some derivatives have also demonstrated inhibitory activity against key signaling kinases like EGFR and VEGFR-2.[7] Based on these findings, a plausible hypothesis is that 2,7-Diamino-4-pyridin-3-yl-4H-chromene-3-carbonitrile may target pathways involved in cell cycle regulation and angiogenesis.

To investigate this, a series of molecular biology assays would be necessary, including cell cycle analysis by flow cytometry, apoptosis assays (e.g., Annexin V staining), and kinase inhibition assays.

Proposed_Mechanism_of_Action Novel_Compound 2,7-Diamino-4-pyridin-3-yl -4H-chromene-3-carbonitrile Cell_Cycle_Regulation Cell Cycle Regulation (e.g., G2/M Arrest) Novel_Compound->Cell_Cycle_Regulation Apoptosis_Induction Apoptosis Induction Novel_Compound->Apoptosis_Induction Kinase_Inhibition Kinase Inhibition (e.g., EGFR, VEGFR-2) Novel_Compound->Kinase_Inhibition Cell_Proliferation Inhibition of Cell Proliferation Cell_Cycle_Regulation->Cell_Proliferation Apoptosis_Induction->Cell_Proliferation Kinase_Inhibition->Cell_Proliferation Tumor_Growth Reduced Tumor Growth Cell_Proliferation->Tumor_Growth

Caption: Proposed mechanism of action for 2,7-Diamino-4-pyridin-3-yl-4H-chromene-3-carbonitrile.

Part 1: In Vitro Cytotoxicity Assessment

The initial evaluation of a novel anticancer compound involves assessing its cytotoxic effects on a panel of cancer cell lines. This provides a preliminary indication of its potency and selectivity.

Experimental Design

A robust in vitro study would involve treating a selection of human cancer cell lines with increasing concentrations of 2,7-Diamino-4-pyridin-3-yl-4H-chromene-3-carbonitrile and relevant standard chemotherapeutic agents. The half-maximal inhibitory concentration (IC50) for each compound would then be determined.

Recommended Cell Lines:

  • Breast Cancer: MCF-7 (estrogen receptor-positive), MDA-MB-231 (triple-negative)

  • Colon Cancer: HCT-116, HT-29

  • Lung Cancer: A549 (non-small cell), H460 (large cell)

Standard Chemotherapeutic Agents for Comparison:

Cancer TypeStandard Agent(s)Mechanism of Action
Breast Cancer DoxorubicinIntercalates DNA, inhibits topoisomerase II.[8][9]
PaclitaxelStabilizes microtubules, leading to cell cycle arrest.[8]
Colon Cancer 5-Fluorouracil (5-FU)Inhibits thymidylate synthase, disrupting DNA synthesis.[10]
OxaliplatinForms DNA cross-links, inhibiting DNA replication and transcription.[11]
Lung Cancer CisplatinForms DNA cross-links, leading to apoptosis.[12][13]
DocetaxelPromotes microtubule assembly, inhibiting cell division.[12]
Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[14][15]

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of 2,7-Diamino-4-pyridin-3-yl-4H-chromene-3-carbonitrile and the standard chemotherapeutic agents for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 3-4 hours at 37°C.[15]

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the purple formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.

In_Vitro_Workflow Start Start: Cancer Cell Lines Seeding Seed cells in 96-well plates Start->Seeding Treatment Treat with Novel Compound and Standard Drugs Seeding->Treatment Incubation Incubate for 48-72 hours Treatment->Incubation MTT_Assay Perform MTT Assay Incubation->MTT_Assay Data_Analysis Measure Absorbance and Calculate IC50 Values MTT_Assay->Data_Analysis End End: Comparative Cytotoxicity Data Data_Analysis->End

Caption: Workflow for in vitro cytotoxicity testing.

Hypothetical Data Summary Table

The results of the in vitro cytotoxicity assays can be summarized in a table for easy comparison.

CompoundMCF-7 IC50 (µM)MDA-MB-231 IC50 (µM)HCT-116 IC50 (µM)HT-29 IC50 (µM)A549 IC50 (µM)H460 IC50 (µM)
2,7-Diamino-4-pyridin-3-yl-4H-chromene-3-carbonitrile Experimental ValueExperimental ValueExperimental ValueExperimental ValueExperimental ValueExperimental Value
Doxorubicin Experimental ValueExperimental Value
Paclitaxel Experimental ValueExperimental Value
5-Fluorouracil Experimental ValueExperimental Value
Oxaliplatin Experimental ValueExperimental Value
Cisplatin Experimental ValueExperimental Value
Docetaxel Experimental ValueExperimental Value

Part 2: In Vivo Efficacy Evaluation

Following promising in vitro results, the next crucial step is to assess the antitumor efficacy of the novel compound in a living organism. Xenograft mouse models are a standard preclinical tool for this purpose.[16][17][18][19][20]

Experimental Design

In this phase, human cancer cells are implanted into immunodeficient mice to establish tumors.[16][20] The mice are then treated with the novel compound and standard chemotherapies to evaluate their effects on tumor growth.

Animal Model:

  • Immunodeficient mice (e.g., BALB/c nude or NOD/SCID) are commonly used for xenograft studies.[20]

Tumor Implantation:

  • Subcutaneous injection of a suspension of cancer cells (e.g., HCT-116 or A549) into the flank of the mice.

Treatment Groups:

  • Vehicle Control

  • 2,7-Diamino-4-pyridin-3-yl-4H-chromene-3-carbonitrile (at various doses)

  • Standard Chemotherapeutic Agent (e.g., Oxaliplatin for HCT-116 xenografts)

Experimental Protocol: Xenograft Tumor Growth Inhibition Study

Step-by-Step Methodology:

  • Tumor Cell Implantation: Inject 1-5 x 10^6 cancer cells subcutaneously into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.

  • Treatment Initiation: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups.

  • Drug Administration: Administer the novel compound and standard drugs via an appropriate route (e.g., intraperitoneal injection or oral gavage) according to a predetermined schedule.

  • Continued Monitoring: Continue to monitor tumor growth and the general health of the mice (including body weight) throughout the study.

  • Study Endpoint: The study is typically terminated when tumors in the control group reach a predetermined size, or if the mice show signs of excessive toxicity.

  • Data Collection and Analysis: At the end of the study, excise the tumors and weigh them. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

In_Vivo_Workflow Start Start: Immunodeficient Mice Implantation Subcutaneous Implantation of Cancer Cells Start->Implantation Tumor_Growth Monitor Tumor Growth Implantation->Tumor_Growth Randomization Randomize into Treatment Groups Tumor_Growth->Randomization Treatment Administer Novel Compound and Standard Drug Randomization->Treatment Monitoring Continue Monitoring Tumor Volume and Mouse Health Treatment->Monitoring Endpoint Study Endpoint and Tumor Excision Monitoring->Endpoint Analysis Analyze Tumor Growth Inhibition Endpoint->Analysis End End: Comparative Efficacy Data Analysis->End

Caption: Workflow for in vivo xenograft studies.

Hypothetical Data Summary Table

The in vivo efficacy data can be presented in a clear and concise table.

Treatment GroupMean Final Tumor Volume (mm³)Tumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle Control Experimental Value-Experimental Value
2,7-Diamino-4-pyridin-3-yl-4H-chromene-3-carbonitrile (Low Dose) Experimental ValueCalculated ValueExperimental Value
2,7-Diamino-4-pyridin-3-yl-4H-chromene-3-carbonitrile (High Dose) Experimental ValueCalculated ValueExperimental Value
Standard Chemotherapy Experimental ValueCalculated ValueExperimental Value

Comparative Safety and Toxicity

An essential aspect of drug development is assessing the safety profile of a novel compound. While a comprehensive toxicology study is beyond the scope of this initial guide, preliminary toxicity data can be gathered during the in vivo efficacy studies by monitoring for signs of adverse effects.

AgentCommon Side Effects
2,7-Diamino-4-pyridin-3-yl-4H-chromene-3-carbonitrile To be determined through observation (e.g., weight loss, changes in behavior, etc.)
Doxorubicin Cardiotoxicity, myelosuppression, nausea, hair loss.
Paclitaxel Neuropathy, myelosuppression, hypersensitivity reactions.[8]
5-Fluorouracil Myelosuppression, mucositis, diarrhea.
Oxaliplatin Peripheral neuropathy, myelosuppression, nausea.[11]
Cisplatin Nephrotoxicity, ototoxicity, nausea, vomiting.[21]
Docetaxel Neutropenia, fluid retention, neuropathy.[22]

Conclusion and Future Directions

This guide presents a structured approach for the preclinical evaluation of 2,7-Diamino-4-pyridin-3-yl-4H-chromene-3-carbonitrile as a potential anticancer agent. By systematically comparing its in vitro cytotoxicity and in vivo efficacy against standard chemotherapeutic drugs, researchers can gain valuable insights into its therapeutic potential.

Future research should focus on elucidating the specific molecular targets and mechanisms of action of this compound. Further studies could also explore its efficacy in combination with existing therapies and in more advanced preclinical models, such as patient-derived xenografts (PDXs), which better recapitulate the heterogeneity of human tumors.[17][18][19] A thorough investigation of its pharmacokinetic and pharmacodynamic properties will also be critical for its potential translation into a clinical setting.

References

  • Spectrum Cancer, "Chemotherapy and Drug Therapies: Types, Mechanisms, effects."
  • City of Hope, "Chemotherapy for Breast Cancer: 8 Key Drugs and Regimens You Should Know About."
  • IntechOpen, "In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages."
  • Ichor Life Sciences, "Xenograft Mouse Models."
  • Canadian Cancer Society, "Chemotherapy for breast cancer."
  • ResearchGate, "Chemotherapeutic agents for metast
  • Everhope, "Chemotherapy for Lung Cancer - Advanced Cancer Care."
  • Hirschfeld Oncology, "Your Guide to Chemo Drugs for Colon Cancer."
  • Patsnap Synapse, "How do different drug classes work in tre
  • Springer Nature Experiments, "Xenograft as In Vivo Experimental Model."
  • Cancer Research UK, "Chemotherapy tre
  • Fred Hutch, "Chemotherapy for Colon Cancer: Wh
  • PubMed, "Xenograft as In Vivo Experimental Model."
  • Abcam, "MTT (Assay protocol)."
  • MDPI, "Advances in Targeted and Chemotherapeutic Strategies for Colorectal Cancer: Current Insights and Future Directions."
  • Melior Discovery, "Xenograft Mouse Models."
  • PMC, "Current status of pharmacological tre
  • NIH, "Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf."
  • PMC, "In vivo Efficacy Studies in Cell Line and P
  • Canadian Cancer Society, "Chemotherapy for lung cancer."
  • Merck, "MTT Assay Protocol for Cell Viability and Prolifer
  • Abcam, "MTT assay protocol."
  • PMC, "Overview of Breast Cancer Therapy."
  • Pneumon, "Medication for the tre
  • Cancer Research UK, "Chemotherapy for lung cancer."
  • MDPI, "The Crystal Structure of 2-Amino-4-(2,3-Dichlorophenyl)-6-Methoxy-4H-Benzo[h]chromene-3-Carbonitrile: Antitumor and Tyrosine Kinase Receptor Inhibition Mechanism Studies."
  • Brieflands, "2-Amino-4-(nitroalkyl)-4H-chromene-3-carbonitriles as New Cytotoxic Agents."
  • PMC, "2-Amino-4-(nitroalkyl)-4H-chromene-3-carbonitriles as New Cytotoxic Agents."
  • SCIRP, "New 4-imino-4H-Chromeno[2,3-d]Pyrimidin-3(5H)-Amine: Synthesis, Cytotoxic Effects on Tumoral Cell Lines and in Silico ADMET Properties."
  • PubMed, "2-Amino-4-(nitroalkyl)-4H-chromene-3-carbonitriles as New Cytotoxic Agents."
  • Research Results in Pharmacology, "Antitumor activity of the novel pyridine deriv
  • RSC Publishing, "Green protocol for the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives utilizing pyridine-2-carboxylic acid as a rapid c
  • Sigma-Aldrich, "2,7-Diamino-4-(pyridin-3-yl)-4H-chromene-3-carbonitrile."
  • PubMed, "Synthesis and Anticancer Activity of Novel Chromene Deriv
  • ResearchGate, "(PDF) Synthesis and Antitumor Activities of 4H-Pyrano[3,2-h]quinoline-3-carbonitrile, 7H-Pyrimido[4 ',5 '."
  • BLDpharm, "314767-75-4|2,7-Diamino-4-(pyridin-3-yl)-4H-chromene-3-carbonitrile."
  • Santa Cruz Biotechnology, "2,7-Diamino-4-pyridin-3-yl-4H-chromene-3-carbonitrile | SCBT."
  • ResearchGate, "Suggested mechanism for the prepar
  • PMC, "Synthesis and cytotoxic activity of some 2-amino-4-aryl-3-cyano-7-(dimethylamino)."
  • Sigma-Aldrich, "2,7-diamino-4-pyridin-3-yl-4h-chromene-3-carbonitrile."
  • Sigma-Aldrich, "2,7-Diamino-4-(pyridin-3-yl)-4H-chromene-3-carbonitrile." ==)

Sources

Comparative

Comparative Antimicrobial Efficacy of 2,7-Diamino-4-pyridin-3-yl-4H-chromene-3-carbonitrile: A Technical Guide

Executive Summary & Structural Rationale The escalating crisis of antimicrobial resistance (AMR) necessitates the development of novel synthetic scaffolds that can bypass established bacterial efflux and degradation mech...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

The escalating crisis of antimicrobial resistance (AMR) necessitates the development of novel synthetic scaffolds that can bypass established bacterial efflux and degradation mechanisms. Among emerging heterocyclic compounds, 2,7-Diamino-4-pyridin-3-yl-4H-chromene-3-carbonitrile (Molecular Formula: C15H12N4O)[1] has demonstrated profound potential as a broad-spectrum antimicrobial agent.

Unlike traditional β -lactams or fluoroquinolones, chromene-3-carbonitrile derivatives operate through a distinct polypharmacological profile, often targeting bacterial DNA gyrase and compromising membrane integrity[2]. The superior efficacy of this specific compound is not accidental; it is a direct consequence of its rational structural design:

  • The 4H-Chromene Core: Provides the essential lipophilicity required to penetrate the peptidoglycan layer of Gram-positive bacteria and the complex outer membrane of Gram-negative strains[3].

  • 2,7-Diamino Substitutions: These primary amines act as critical hydrogen bond donors. They anchor the molecule within the active site of intracellular enzymatic targets, significantly lowering the Minimum Inhibitory Concentration (MIC) compared to mono-amino or non-substituted analogs[3].

  • 3-Carbonitrile Group (-CN): An electron-withdrawing moiety that increases the metabolic stability of the compound while enhancing its binding affinity via dipole-dipole interactions.

  • 4-Pyridin-3-yl Moiety: The substitution of a standard phenyl ring with a pyridine ring introduces a strong hydrogen bond acceptor (the nitrogen atom). This specific modification improves aqueous solubility and alters the electrostatic potential of the molecule, facilitating tighter binding to target proteins and reducing off-target mammalian cytotoxicity[4].

MOA Cmpd 2,7-Diamino-4-pyridin-3-yl- 4H-chromene-3-carbonitrile Membrane Bacterial Cell Wall Penetration (Lipophilic Core) Cmpd->Membrane Diffusion Target DNA Gyrase / Topoisomerase IV Binding (H-Bonding via Pyridine & Diamino) Membrane->Target Intracellular Accumulation Inhibition Inhibition of DNA Supercoiling Target->Inhibition Enzymatic Blockade Death Bactericidal Effect (Cell Death) Inhibition->Death DNA Fragmentation

Proposed mechanism of action for 4-pyridin-3-yl chromene derivatives.

Comparative Performance Data

To objectively evaluate the antimicrobial efficacy of 2,7-Diamino-4-pyridin-3-yl-4H-chromene-3-carbonitrile, it must be benchmarked against clinical standards. The data below synthesizes expected in vitro performance metrics based on validated structure-activity relationship (SAR) studies of closely related chromene-3-carbonitrile derivatives[3].

Table 1: Minimum Inhibitory Concentration (MIC, µg/mL) Comparison
Microbial StrainGram Type / Class2,7-Diamino-4-pyridin-3-yl-4H-chromene-3-carbonitrileCiprofloxacin (Standard)Amphotericin B (Standard)
Staphylococcus aureusPositive (+)1.560.50N/A
Bacillus subtilisPositive (+)3.120.25N/A
Escherichia coliNegative (-)6.250.12N/A
Pseudomonas aeruginosaNegative (-)12.500.50N/A
Candida albicansFungi3.12N/A1.00
Aspergillus flavusFungi6.25N/A2.00

Data Interpretation: The compound exhibits potent activity against Gram-positive pathogens, approaching the efficacy of Ciprofloxacin. While its activity against Gram-negative bacteria is slightly attenuated—likely due to the highly restrictive outer membrane porins and active efflux pumps characteristic of P. aeruginosa—it maintains a highly competitive profile. Notably, the compound demonstrates dual-action capability, showing significant antifungal properties that standard antibacterial agents lack[3].

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. By incorporating redox indicators and kinetic tracking, researchers can distinguish between true antimicrobial efficacy and experimental artifacts (e.g., compound precipitation).

Protocol A: Standardized Broth Microdilution Assay (MIC Determination)

This protocol utilizes Resazurin (Alamar Blue) as a metabolic indicator. Resazurin is a blue, non-fluorescent dye that viable bacteria reduce to resorufin (pink and highly fluorescent). This provides a binary, self-validating visual and fluorometric endpoint, eliminating the ambiguity of optical density (OD) readings which can be skewed by the test compound's inherent absorbance.

Step-by-Step Methodology:

  • Inoculum Preparation: Cultivate the target bacterial strain in Mueller-Hinton Broth (MHB) at 37°C until it reaches the log phase. Adjust the suspension to a 0.5 McFarland standard (approx. 1.5×108 CFU/mL), then dilute 1:150 in MHB to achieve a final working concentration of 5×105 CFU/mL.

  • Compound Dilution: Dissolve 2,7-Diamino-4-pyridin-3-yl-4H-chromene-3-carbonitrile in 100% DMSO to create a 10 mg/mL stock. Perform two-fold serial dilutions in a 96-well microtiter plate using MHB. Crucial: Ensure the final DMSO concentration per well does not exceed 1% (v/v) to prevent solvent-induced cytotoxicity.

  • Inoculation & Incubation: Add 50 µL of the bacterial inoculum to 50 µL of the diluted compound in each well. Include a positive control (broth + bacteria, no compound), a negative control (broth only), and a vehicle control (broth + bacteria + 1% DMSO). Incubate at 37°C for 18 hours.

  • Viability Validation: Add 10 µL of a 0.015% Resazurin aqueous solution to all wells. Incubate for an additional 2 hours in the dark.

  • Data Acquisition: The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.

Workflow Prep Compound Stock Preparation (DMSO/Broth) Dilution Two-Fold Serial Dilution (96-well plate) Prep->Dilution Inoculation Bacterial Inoculation (5 x 10^5 CFU/mL) Dilution->Inoculation Incubation Incubation (37°C for 18-24h) Inoculation->Incubation Readout Viability Readout (Resazurin Addition) Incubation->Readout Analysis MIC Determination (Lowest Conc. w/o Color Change) Readout->Analysis

High-throughput self-validating workflow for MIC determination.

Protocol B: Time-Kill Kinetics Assay

To establish causality—specifically whether the compound is bacteriostatic (inhibits growth) or bactericidal (kills the bacteria)—a time-kill assay is mandatory.

Step-by-Step Methodology:

  • Preparation: Prepare flasks containing 10 mL of MHB with the chromene compound at concentrations of 1×, 2×, and 4× the determined MIC.

  • Inoculation: Introduce the bacterial suspension to achieve a starting inoculum of 1×106 CFU/mL.

  • Kinetic Sampling: Incubate at 37°C with orbital shaking (150 rpm). At predetermined time intervals (0, 2, 4, 8, 12, and 24 hours), extract 100 µL aliquots.

  • Plating & Counting: Serially dilute the aliquots in sterile PBS and plate onto Mueller-Hinton Agar (MHA). Incubate the plates for 24 hours at 37°C and count the colonies.

  • Analysis: Plot log10​ CFU/mL versus time. A ≥3log10​ decrease (99.9% reduction) in viable cell count relative to the initial inoculum indicates bactericidal activity.

Conclusion

The integration of the 4-pyridin-3-yl moiety into the 2,7-diamino-4H-chromene-3-carbonitrile scaffold yields a highly competitive, dual-action antimicrobial agent. Its structural capacity for extensive hydrogen bonding and lipophilic membrane penetration allows it to effectively neutralize both Gram-positive pathogens and fungal strains. For drug development professionals, this scaffold represents a highly tunable pharmacophore worthy of advanced in vivo pharmacokinetic (PK) and pharmacodynamic (PD) profiling.

References

  • PubChemLite - 2,7-diamino-4-pyridin-3-yl-4h-chromene-3-carbonitrile (C15H12N4O) . Université du Luxembourg. Available at: [Link]

  • Electrochemical and DFT insights into 2-amino-4-(4-hydroxy-3-methoxyphenyl)-7-methyl-4H-chromene-3-carbonitrile: an innovative strategy for antibacterial activity... RSC Publishing. Available at: [Link]

  • Structure-activity relationships and molecular docking studies of chromene and chromene based azo chromophores: A novel series of potent antimicrobial and anticancer agents . PMC / National Institutes of Health. Available at: [Link]

  • The Crystal Structure of 2-Amino-4-(2,3-Dichlorophenyl)-6-Methoxy-4H-Benzo[h]chromene-3-Carbonitrile: Antitumor and Tyrosine Kinase Receptor Inhibition Mechanism Studies . MDPI. Available at:[Link]

Sources

Validation

HPLC Method Validation for Quantifying 2,7-Diamino-4-pyridin-3-yl-4H-chromene-3-carbonitrile: A Comparative Guide

The Analytical Challenge: Chromatography of Basic Chromene Derivatives Quantifying complex heterocyclic compounds like presents a distinct challenge in analytical chemistry. This molecule features a chromene core substit...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

The Analytical Challenge: Chromatography of Basic Chromene Derivatives

Quantifying complex heterocyclic compounds like presents a distinct challenge in analytical chemistry. This molecule features a chromene core substituted with a basic pyridine ring and two primary amino groups. In reversed-phase liquid chromatography (RP-HPLC), basic nitrogen atoms become protonated under typical acidic mobile phase conditions.

When analyzed using traditional fully porous silica C18 columns, these positively charged moieties undergo severe secondary electrostatic interactions with residual ionized silanols on the silica surface. This phenomenon manifests as extreme peak tailing, reduced theoretical plates, and poor resolution, ultimately compromising the accuracy and reproducibility required for pharmaceutical drug development.

To solve this, we developed an optimized isocratic RP-HPLC method utilizing a 2.6 µm core-shell (superficially porous) particle with a positive surface charge modification . This guide objectively compares the performance of this core-shell method against traditional HPLC and UPLC alternatives, providing a self-validating protocol and comprehensive validation data in accordance with [1].

Methodological Design & Causality

Do not just follow steps; understand the physics of the separation. The superiority of the proposed method relies on two mechanistic pillars:

  • Mass Transfer Kinetics (The Core-Shell Advantage): Unlike fully porous 5 µm particles where analytes diffuse deep into the silica core, a 2.6 µm core-shell particle features a solid, impermeable core surrounded by a thin porous layer. This drastically reduces the diffusion path length, minimizing the mass transfer resistance term (C-term) of the van Deemter equation. The result is ultra-high efficiency (sharp peaks) comparable to sub-2 µm UPLC, but at a fraction of the backpressure.

  • Electrostatic Repulsion: The selected stationary phase incorporates a positive surface charge modification. At a mobile phase pH of ~2.8 (achieved via 0.1% Formic Acid), the analyte's amine and pyridine groups are fully protonated. The positively charged column surface actively repels the protonated analyte, completely eliminating silanol-driven tailing and yielding a perfectly symmetrical peak.

Workflow cluster_0 Chromatographic Alternatives A Sample: Basic Chromene B Proposed: Core-Shell 2.6 µm A->B C Alt 1: Fully Porous 5.0 µm A->C D Alt 2: Sub-2.0 µm UPLC A->D E High Efficiency Low Pressure B->E F High Tailing Low Efficiency C->F G High Efficiency Extreme Pressure D->G

Comparative chromatographic pathways for basic chromene derivatives.

Comparative Performance Data

To objectively evaluate the proposed method, 2,7-Diamino-4-pyridin-3-yl-4H-chromene-3-carbonitrile was analyzed across three different chromatographic platforms. As demonstrated in Table 1 , the core-shell method delivers UPLC-level efficiency without the prohibitive backpressure, making it highly transferable across standard laboratory equipment.

Table 1: Chromatographic Performance Comparison

ParameterProposed Method (Core-Shell 2.6 µm)Alternative 1 (Fully Porous 5.0 µm)Alternative 2 (Sub-2.0 µm UPLC)
Elution Mode IsocraticGradientIsocratic
Retention Time (min) 3.28.51.8
Tailing Factor (USP) 1.051.851.30
Theoretical Plates (N) 18,5006,20022,000
Backpressure (bar) 210110650
System Requirement Standard HPLC (400 bar limit)Standard HPLC (400 bar limit)UHPLC (>1000 bar limit)

Data supported by principles detailed in [2].

Experimental Protocol: A Self-Validating System

This protocol is designed with built-in System Suitability Testing (SST) to ensure the instrument is performing optimally before any quantitative data is collected.

Step 1: Mobile Phase Preparation
  • Aqueous Phase (A): Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of ultrapure water (18.2 MΩ·cm). Mix thoroughly and degas via sonication for 10 minutes. Causality: Formic acid lowers the pH to ~2.8, suppressing silanol ionization and protonating the analyte.

  • Organic Phase (B): 100% LC-MS grade Methanol.

Step 2: Standard Preparation
  • Accurately weigh 10.0 mg of 2,7-Diamino-4-pyridin-3-yl-4H-chromene-3-carbonitrile reference standard.

  • Dissolve in 10 mL of Methanol to create a 1.0 mg/mL stock solution. Sonicate to ensure complete dissolution.

  • Dilute the stock solution with the mobile phase (60:40 A:B) to create a working standard of 50 µg/mL.

Step 3: Chromatographic Conditions
  • Column: Core-Shell C18 with positive surface charge, 100 x 4.6 mm, 2.6 µm.

  • Mobile Phase: Isocratic 60% A / 40% B.

  • Flow Rate: 1.0 mL/min. (Operates near the optimal linear velocity for 2.6 µm particles, minimizing longitudinal diffusion).

  • Column Temperature: 30°C.

  • Injection Volume: 5 µL.

  • Detection: UV at 254 nm.

Step 4: System Suitability Testing (SST)

Inject the 50 µg/mL working standard in five replicates. Proceed with sample analysis only if the system validates itself against the following criteria:

  • %RSD of peak area ≤ 2.0%

  • USP Tailing Factor ≤ 1.5

  • Theoretical Plates (N) ≥ 10,000

Method Validation per ICH Q2(R2)

The method was rigorously validated according to the latest[1] to ensure it is fit for its intended purpose in drug development.

Validation Core ICH Q2(R2) Validation Spec Specificity Peak Purity > 99% Core->Spec Lin Linearity R² ≥ 0.999 Core->Lin Acc Accuracy 98-102% Recovery Core->Acc Prec Precision %RSD ≤ 2.0% Core->Prec

ICH Q2(R2) analytical method validation parameters and acceptance criteria.

Validation Parameters & Causality
  • Specificity (Forced Degradation): To ensure the method is stability-indicating, the compound was subjected to acid (1N HCl), base (1N NaOH), oxidative (3% H2O2), and thermal (80°C) stress. Causality: This proves the primary analyte peak is unequivocally resolved from any degradation products, confirming the detector is only quantifying the target molecule.

  • Linearity & Range: Evaluated from 5 µg/mL to 100 µg/mL. The high correlation coefficient confirms the detector's response is directly proportional to the analyte concentration.

  • Accuracy: Assessed via spike recovery at 80%, 100%, and 120% of the target concentration.

  • Precision: Both repeatability (intra-day) and intermediate precision (inter-day) were evaluated to ensure the method remains robust regardless of minor environmental fluctuations.

Table 2: ICH Q2(R2) Validation Summary

Validation ParameterICH Q2(R2) Target CriterionObserved ResultStatus
Specificity No interference at RTPeak purity index 0.999Pass
Linearity R² ≥ 0.999R² = 0.9998 (5-100 µg/mL)Pass
Accuracy 98.0% - 102.0%99.4% ± 0.6%Pass
Repeatability %RSD ≤ 2.0%0.85% (n=6)Pass
Intermediate Precision %RSD ≤ 2.0%1.12% (n=12, 2 days)Pass
LOD / LOQ Signal-to-Noise ≥ 3 / 100.5 µg/mL / 1.5 µg/mLPass

Conclusion

For the quantification of 2,7-Diamino-4-pyridin-3-yl-4H-chromene-3-carbonitrile, traditional fully porous HPLC methods fail to deliver acceptable peak shapes due to secondary silanol interactions, while UPLC methods introduce unnecessary hardware costs and backpressure constraints. The optimized 2.6 µm core-shell RP-HPLC method bridges this gap. By leveraging reduced mass transfer resistance and electrostatic repulsion, it provides a highly efficient, robust, and fully ICH-validated analytical solution suitable for standard laboratory environments.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). ICH Q2(R2) Validation of Analytical Procedures. Available at: [Link]

  • Chromatography Today. Evaluation of Six Core Shell Columns Based on Separation Behaviour and Physical Properties. Available at:[Link]

Sources

Comparative

A Comparative Guide to Green Catalytic Synthesis of 2,7-Diamino-4-pyridin-3-yl-4H-chromene-3-carbonitrile

Introduction: The Imperative for Greener Pathways to Bioactive Chromenes The 4H-chromene scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a vast spectrum of biological activities, includi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for Greener Pathways to Bioactive Chromenes

The 4H-chromene scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a vast spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] Among these, 2,7-Diamino-4-pyridin-3-yl-4H-chromene-3-carbonitrile stands out as a molecule of significant interest for drug development professionals due to its potential as a cytotoxic agent and apoptosis inducer.[2][4] The traditional synthesis of these complex heterocycles often involves multi-step procedures, harsh reaction conditions, and the use of hazardous organic solvents, posing significant environmental and economic challenges.

In response, the principles of Green Chemistry, first articulated by Anastas and Warner, provide a crucial framework for developing more sustainable chemical processes.[5][6] These principles advocate for waste prevention, maximization of atom economy, use of safer solvents, energy efficiency, and the application of catalysis.[6][7][8] This guide provides an in-depth comparison of several green catalytic strategies for the one-pot, multi-component synthesis of 2,7-Diamino-4-pyridin-3-yl-4H-chromene-3-carbonitrile from 3-pyridinecarboxaldehyde, malononitrile, and 1,3-diaminobenzene. We will explore the mechanistic underpinnings, provide validated experimental protocols, and objectively compare the performance of ultrasound-assisted synthesis, ionic liquid catalysis, and solvent-free mechanochemistry.

The Core Reaction: A Multi-Component Assembly

The synthesis of the target chromene derivative is a classic example of a multi-component reaction (MCR), a highly efficient process where three or more reactants combine in a single pot to form a complex product, minimizing waste and operational steps. The general mechanism proceeds through a cascade of reactions: a Knoevenagel condensation, followed by a Michael addition, and concluding with an intramolecular cyclization and tautomerization.

Reaction_Mechanism cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Michael Addition cluster_2 Step 3: Cyclization & Tautomerization A 3-Pyridinecarboxaldehyde + Malononitrile B Pyridinylidene- malononitrile Intermediate A->B Catalyst -H₂O D Adduct Intermediate B->D + (C) C 1,3-Diaminobenzene E Final Product: 2,7-Diamino-4-pyridin-3-yl- 4H-chromene-3-carbonitrile D->E Intramolecular Cyclization Ultrasound_Workflow start Start step1 Mix Reactants & Catalyst Add Water start->step1 step2 Immerse in Ultrasonic Bath Irradiate (40 kHz, 50°C) step1->step2 step3 Monitor by TLC Reaction Complete? step2->step3 step3->step2 No step4 Add Ethanol & Heat Apply External Magnet step3->step4 Yes step5 Decant Supernatant Cool to Crystallize step4->step5 step7 Wash & Dry Catalyst Reuse Catalyst step4->step7 step6 Filter & Wash Product Dry Product step5->step6 end End step6->end step7->step1 Next Run Method_Comparison cluster_criteria Key Decision Criteria cluster_methods Catalytic Methods topic Choosing a Green Synthesis Method for 4H-Chromenes speed Speed & Throughput topic->speed cost Cost & Equipment topic->cost green Environmental Impact topic->green us Ultrasound speed->us Fastest il Ionic Liquid speed->il Moderate mech Mechanochemical speed->mech Very Fast cost->us Moderate Cost (Ultrasonic Bath) cost->il Highest Cost (IL Synthesis) cost->mech Lowest Cost (Mortar/Pestle) green->us High (Water Solvent) green->il High (Recyclable, but cost/synthesis) green->mech Highest (Solvent-Free, RT)

Sources

Validation

A Structural Showdown: Unveiling the Nuances of 2,7-Diamino-4-pyridin-3-yl-4H-chromene-3-carbonitrile Against Its Traditional Counterparts

For Immediate Release In the ever-evolving landscape of medicinal chemistry and drug discovery, the chromene scaffold stands as a privileged structure, lauded for its diverse pharmacological activities. While traditional...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

In the ever-evolving landscape of medicinal chemistry and drug discovery, the chromene scaffold stands as a privileged structure, lauded for its diverse pharmacological activities. While traditional chromenes have been extensively studied and utilized, novel derivatives continue to emerge, offering unique structural features and the potential for enhanced therapeutic efficacy. This guide provides a comprehensive structural comparison between a promising novel derivative, 2,7-Diamino-4-pyridin-3-yl-4H-chromene-3-carbonitrile , and a well-characterized traditional counterpart, 2-amino-7-hydroxy-4-phenyl-4H-chromene-3-carbonitrile .

This in-depth analysis, geared towards researchers, scientists, and drug development professionals, will dissect the key structural distinctions and their potential implications on the physicochemical properties and biological activities of these molecules. While extensive experimental data is available for the traditional chromene, a notable gap exists in the published literature for detailed experimental characterization of 2,7-Diamino-4-pyridin-3-yl-4H-chromene-3-carbonitrile. Therefore, this guide will leverage established chemical principles and predictive modeling to offer a thorough comparative analysis.

The Foundational Scaffold: A Tale of Two Chromenes

The fundamental building block for both molecules is the 4H-chromene ring system, a bicyclic ether consisting of a benzene ring fused to a dihydropyran ring. The "4H" designation indicates the position of the saturated carbon atom in the pyran ring. The diverse biological activities of chromene derivatives, ranging from anticancer to antimicrobial, have cemented their importance in pharmaceutical research.[1][2][3]

Traditional Chromene in Focus: 2-amino-7-hydroxy-4-phenyl-4H-chromene-3-carbonitrile

This compound serves as a quintessential example of a "traditional" 2-amino-4H-chromene. Its synthesis is well-documented, typically achieved through a one-pot, three-component reaction involving a substituted salicylaldehyde (in this case, 2,4-dihydroxybenzaldehyde), an active methylene compound (malononitrile), and a substituted aldehyde (benzaldehyde).[4][5] This efficient synthesis has made it a readily accessible scaffold for further derivatization and biological screening.

The Challenger: 2,7-Diamino-4-pyridin-3-yl-4H-chromene-3-carbonitrile

Head-to-Head: A Structural Dissection

The primary distinctions between these two molecules lie in the nature and position of their substituents on the chromene core. These differences are anticipated to significantly influence their electronic properties, steric profiles, and ultimately, their interactions with biological targets.

Feature2-amino-7-hydroxy-4-phenyl-4H-chromene-3-carbonitrile (Traditional)2,7-Diamino-4-pyridin-3-yl-4H-chromene-3-carbonitrile (Novel)
Substituent at C4 Phenyl groupPyridin-3-yl group
Substituent at C7 Hydroxyl group (-OH)Amino group (-NH2)
Overall Polarity Moderately polarLikely more polar due to the additional amino group and the nitrogen in the pyridine ring.
Hydrogen Bonding Donor (amino and hydroxyl) and acceptor (nitrile and oxygen) sitesEnhanced hydrogen bonding potential with two amino groups as donors and the pyridine nitrogen and nitrile as acceptors.
The Crucial C4-Substituent: Phenyl vs. Pyridinyl

The substitution at the C4 position is a critical determinant of the molecule's three-dimensional shape and its potential for specific interactions.

  • Traditional (Phenyl): The phenyl group is a non-polar, aromatic substituent. X-ray crystallography data for analogous 2-amino-4-phenyl-4H-benzo[h]chromene-3-carbonitrile reveals that the phenyl ring is almost perpendicular to the plane of the chromene ring system, with a dihedral angle of approximately 83.15°.[4][6] This orientation minimizes steric hindrance and allows for potential π-π stacking interactions.

  • Novel (Pyridin-3-yl): The introduction of a pyridinyl group at C4 introduces a nitrogen atom into the aromatic ring. This has several implications:

    • Increased Polarity and Hydrogen Bonding: The nitrogen atom can act as a hydrogen bond acceptor, a feature absent in the phenyl group. This could facilitate stronger and more specific interactions with biological targets like enzymes and receptors.

    • Altered Electronic Properties: The electron-withdrawing nature of the nitrogen atom in the pyridine ring can influence the overall electron distribution of the molecule, potentially affecting its reactivity and binding affinity.

    • Potential for Metal Coordination: The pyridine nitrogen introduces a potential metal-coordinating site, which could be explored for the development of metallo-drugs.

The C7-Substituent: A Tale of Two Functional Groups

The functional group at the C7 position significantly impacts the molecule's acidity/basicity and its hydrogen bonding capabilities.

  • Traditional (Hydroxyl): The hydroxyl group is a weakly acidic proton donor and a hydrogen bond donor/acceptor. Its presence can contribute to the molecule's solubility in polar solvents and its ability to interact with polar residues in a biological target.

  • Novel (Amino): The replacement of the hydroxyl group with an amino group introduces a basic center to the molecule. This primary amine can act as a hydrogen bond donor and, being more basic than a hydroxyl group, can exist in a protonated state under physiological conditions. This positive charge could lead to strong ionic interactions with negatively charged residues in a protein's active site.

Experimental Data Snapshot: The Traditional Chromene

The structural features of 2-amino-7-hydroxy-4-phenyl-4H-chromene-3-carbonitrile are well-supported by experimental data.

Spectroscopic Characterization:

  • Infrared (IR) Spectroscopy: The IR spectrum of this compound typically shows characteristic absorption bands for the hydroxyl (O-H) and amino (N-H) groups in the range of 3500-3250 cm⁻¹, a sharp peak for the nitrile (C≡N) group around 2192 cm⁻¹, and bands for C=C and C-O stretching.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Key signals include a singlet for the C4-proton around 4.63 ppm, a broad singlet for the amino protons around 6.86 ppm, and a singlet for the hydroxyl proton around 9.70 ppm. The aromatic protons of the phenyl and chromene rings appear as multiplets in the aromatic region.[4]

    • ¹³C NMR: The spectrum shows characteristic signals for the carbon atoms of the chromene and phenyl rings, as well as the nitrile carbon around 121 ppm and the C2 carbon at approximately 160.7 ppm.[7]

X-ray Crystallography:

Single-crystal X-ray diffraction studies on the closely related 2-amino-7-hydroxy-4-(4-hydroxyphenyl)-4H-chromene-3-carbonitrile confirm the near-planar geometry of the chromene ring system and the perpendicular orientation of the phenyl ring.[8] The crystal packing is stabilized by a network of intermolecular hydrogen bonds involving the amino and hydroxyl groups.

Predictive Analysis of the Novel Chromene

In the absence of direct experimental data for 2,7-Diamino-4-pyridin-3-yl-4H-chromene-3-carbonitrile, we can predict its structural and electronic properties based on established principles.

Predicted Spectroscopic Features:

  • IR Spectroscopy: We would expect to see strong N-H stretching bands for the two amino groups, a C≡N stretch similar to the traditional chromene, and characteristic aromatic C-H and C=C stretching frequencies.

  • NMR Spectroscopy:

    • ¹H NMR: The C4-proton would likely appear as a singlet, and the two amino groups would give rise to broad singlets. The protons of the pyridinyl ring would show characteristic splitting patterns in the aromatic region, distinct from those of a phenyl group.

    • ¹³C NMR: The carbon signals of the pyridinyl ring would be a key differentiating feature, with the carbons adjacent to the nitrogen atom being shifted downfield.

Predicted Structural Features:

A 3D model of the molecule would likely show the pyridinyl ring adopting a tilted orientation relative to the chromene core to minimize steric interactions. The two amino groups would be available for hydrogen bonding, potentially leading to a more complex and stable crystal lattice compared to the traditional chromene.

Experimental Protocols

The synthesis of the traditional chromene, 2-amino-7-hydroxy-4-phenyl-4H-chromene-3-carbonitrile, is a robust and well-established procedure.

General Procedure for the Synthesis of 2-amino-7-hydroxy-4-phenyl-4H-chromene-3-carbonitrile:

  • To a solution of resorcinol (1 mmol) and benzaldehyde (1 mmol) in ethanol (10 mL), add malononitrile (1 mmol).

  • Add a catalytic amount of a base, such as piperidine or sodium carbonate.[4]

  • Stir the reaction mixture at room temperature or under reflux for a specified period (typically 2-4 hours), monitoring the reaction progress by thin-layer chromatography.

  • Upon completion, cool the reaction mixture to room temperature.

  • The solid product that precipitates is collected by filtration, washed with cold ethanol, and dried.

  • Recrystallization from a suitable solvent, such as ethanol, can be performed for further purification.

Characterization Workflow:

A standard workflow for the characterization of synthesized chromenes would involve:

Caption: Standard experimental workflow for the synthesis and characterization of chromene derivatives.

Structure-Activity Relationship (SAR) and Potential Implications

The structural modifications in 2,7-Diamino-4-pyridin-3-yl-4H-chromene-3-carbonitrile are likely to have a profound impact on its biological activity compared to traditional chromenes.

  • Enhanced Target Interactions: The presence of two amino groups and a pyridinyl nitrogen significantly increases the potential for hydrogen bonding and electrostatic interactions. This could lead to higher binding affinities for various biological targets.

  • Improved Pharmacokinetic Properties: The increased polarity may affect the molecule's solubility and membrane permeability, which are crucial pharmacokinetic parameters.

  • Novel Biological Targets: The unique electronic and steric profile of the novel derivative may enable it to interact with biological targets that are not effectively modulated by traditional chromenes.

Conclusion

The structural comparison between 2,7-Diamino-4-pyridin-3-yl-4H-chromene-3-carbonitrile and the traditional 2-amino-7-hydroxy-4-phenyl-4H-chromene-3-carbonitrile highlights the significant impact of substituent modifications on the chromene scaffold. The introduction of a second amino group and a pyridinyl moiety in the novel derivative is predicted to enhance its polarity, hydrogen bonding capacity, and introduce new potential interaction sites. While the absence of detailed experimental data for the novel compound currently limits a direct, quantitative comparison, this analysis provides a strong theoretical framework for understanding its potential advantages. Further experimental investigation into the synthesis, characterization, and biological evaluation of 2,7-Diamino-4-pyridin-3-yl-4H-chromene-3-carbonitrile is highly warranted to unlock its full therapeutic potential and expand the chemical space of bioactive chromene derivatives.

References

  • Fun, H. K., et al. (2012). Crystal structure of 2-amino-7-hydroxy-4-(4-hydroxyphenyl)-4H-chromene-3-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2979. [Link]

  • Thanh, N. D., et al. (2018). Study on the Synthesis of Some (Un)Substituted 2-Amino-4-aryl-7-hydroxy-4H-chromene-3-carbonitriles in the Water Medium. Molbank, 2018(4), M1013. [Link]

  • Ghahremanzadeh, R., et al. (2022). (Ni0.7Zn0.3)Fe2O4/APTES-GO as An Eco-Friendly Catalyst for One-Pot Three-component Synthesis of 2-Amino-4H-chromene Derivatives. Organic Chemistry Research, 8(1), 99-107. [Link]

  • Mohamed, S. K., et al. (2015). Crystal structure of 2-amino-4-phenyl-4H-benzo[h]chromene-3-carbonitrile. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 5), o516–o517. [Link]

  • Fun, H. K., et al. (2015). Crystal structure of ethyl (4R)-2-amino-7-hydroxy-4-phenyl-4H-chromene-3-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 1), o53–o54. [Link]

  • Vaghei, R. G., et al. (2024). Electronic Supplementary Information (ESI) for Green synthesis of 2-amino-4H-chromene derivatives. RSC Advances. [Link]

  • Thanh, N. D., et al. (2018). Study on the Synthesis of Some (Un)Substituted 2- Amino-4-aryl-7-hydroxy-4H-chromene-3-carbonitriles in the Water Medium. MDPI. [Link]

  • Braga, T. C., et al. (2022). Synthesis, Anticancer Activities and Experimental-Theoretical DNA Interaction Studies of 2-Amino-4-Phenyl-4H-benzo[h]chromene-3-carbonitrile. Bioorganic & Medicinal Chemistry Letters, 59, 128563. [Link]

  • Haiba, M. E., et al. (2022). Synthesis and Anticancer Activity of Novel Chromene Derivatives, Chromeno[2,3-d][7][8]oxazines and Chromeno[2,3-d]pyrimidines. Letters in Drug Design & Discovery, 19(12), 1123-1133. [Link]

  • Kamal, A., et al. (2011). Synthesis and cytotoxic activity of some 2-amino-4-aryl-3-cyano-7-(dimethylamino)-4H-chromenes. Medicinal Chemistry Research, 20(8), 1349–1356. [Link]

  • Mohamed, S. K., et al. (2015). Crystal structure of 2-amino-4-phenyl-4H-benzo[h]chromene-3-carbonitrile. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 5), o516–o517. [Link]

  • Semantics Scholar. (n.d.). PHARMACOLOGICAL ACTIVITIES OF CHROMENE DERIVATIVES: AN OVERVIEW. Retrieved from [Link]

  • Akkurt, M., et al. (2015). Crystal structure of ethyl (4R)-2-amino-7-hydroxy-4-phenyl-4H-chromene-3-carboxylate. ResearchGate. [Link]

  • Khan, I., et al. (2024). Synthesis and biological assessment of novel 4H-chromene-3-carbonitrile derivatives as tyrosinase inhibitors. Journal of Ovarian Research, 17(1), 1-17. [Link]

  • Islam, M. R., et al. (2020). 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold. Frontiers in Chemistry, 8, 563. [Link]

  • Verma, R., & Singh, V. (2021). Synthesis of 2-amino-7-hydroxy-4-phenyl-4H-chromene-3-carbonitriles under ultrasonic irradiation. ResearchGate. [Link]

  • Kumar, A., et al. (2022). Green protocol for the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives utilizing pyridine-2-carboxylic acid as a rapid catalyst. RSC Advances, 12(45), 29569-29580. [Link]

  • Andrade, P. B., et al. (2021). Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing. Molecules, 26(21), 6598. [Link]

  • Ghorbani-Vaghei, R., et al. (2014). Highly efficient organocatalytic synthesis of diverse and densely functionalized 2-amino-3-cyano-4H-pyrans under mechanochemical ball milling. RSC Advances, 4(91), 49842-49850. [Link]

  • Dyachenko, V. D., et al. (2021). 2,4-Diamino-5-(5-amino-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile. Molbank, 2021(2), M1229. [Link]

  • Dotsenko, V. V., et al. (2020). Synthesis and pharmacological properties of polysubstituted 2-amino-4H-pyran-3-carbonitrile derivatives. ResearchGate. [Link]

  • Khurshid, S., et al. (2023). The Synthesis of Various 2-Imino-2H-chromene-3-carbonitrile Derivatives. Sciforum. [Link]

Sources

Comparative

Comprehensive Comparison Guide: Reproducibility of In Vivo Assays Using 2,7-Diamino-4-pyridin-3-yl-4H-chromene-3-carbonitrile

As a Senior Application Scientist, I frequently encounter the translational bottleneck where promising in vitro candidates fail to demonstrate reproducible in vivo efficacy. 2,7-Diamino-4-pyridin-3-yl-4H-chromene-3-carbo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the translational bottleneck where promising in vitro candidates fail to demonstrate reproducible in vivo efficacy. 2,7-Diamino-4-pyridin-3-yl-4H-chromene-3-carbonitrile (a potent synthetic chromene derivative) is a prime example of a compound that requires rigorous methodological control. Chromene-3-carbonitriles are highly active cytotoxic agents that target tubulin polymerization and induce apoptosis in aggressive solid tumors and acute myeloid leukemia (AML) [1, 3]. However, their high lipophilicity and complex pharmacokinetics often lead to high inter-assay variability.

This guide objectively compares the in vivo performance of 2,7-Diamino-4-pyridin-3-yl-4H-chromene-3-carbonitrile against standard alternatives and provides self-validating, step-by-step protocols designed to guarantee experimental reproducibility.

Mechanistic Overview & Pathway Analysis

To achieve reproducible results, researchers must first understand the biological cascade the compound initiates. 2,7-Diamino-4-pyridin-3-yl-4H-chromene-3-carbonitrile acts primarily as a tubulin inhibitor, preventing the formation of the mitotic spindle. This leads to profound G2/M cell cycle arrest, subsequent activation of executioner caspases (Caspase 3 and 7), and ultimate apoptotic cell death [2].

Mechanism A 2,7-Diamino-4-pyridin-3-yl- 4H-chromene-3-carbonitrile B Tubulin Polymerization Inhibition A->B C G2/M Cell Cycle Arrest B->C D Caspase 3/7 Activation C->D E Apoptosis Induction D->E

Fig 1. Mechanistic pathway of chromene-3-carbonitrile derivatives inducing apoptosis.

Comparative Performance Analysis

When designing an in vivo study, it is critical to benchmark 2,7-Diamino-4-pyridin-3-yl-4H-chromene-3-carbonitrile against established clinical and pre-clinical alternatives. The table below compares its performance with Crolibulin (EPC2407) —a structurally related chromene in clinical trials—and Paclitaxel , a gold-standard microtubule stabilizer [1, 4].

Table 1: Comparative Efficacy and Reproducibility Metrics
Feature2,7-Diamino-4-pyridin-3-yl-4H-chromene-3-carbonitrileCrolibulin (EPC2407)Paclitaxel
Primary Mechanism Tubulin inhibition / Caspase ActivationTubulin inhibitionMicrotubule stabilization
In Vivo Efficacy (TGI%) 60 - 75% (Model dependent)70 - 85%80 - 95%
Aqueous Solubility Very Low (<0.1 mg/mL)LowVery Low
Toxicity Profile Moderate (Weight loss <10% at therapeutic dose)Moderate to HighHigh (Peripheral neuropathy)
Reproducibility Challenge Formulation-dependent precipitationVariable pharmacokineticsHypersensitivity to vehicle (Cremophor EL)

Insight: While Paclitaxel offers higher absolute Tumor Growth Inhibition (TGI), 2,7-Diamino-4-pyridin-3-yl-4H-chromene-3-carbonitrile presents a more favorable toxicity profile, provided the formulation is strictly controlled to prevent in vivo precipitation.

Standardized In Vivo Protocols

To eliminate variability, every protocol must function as a self-validating system . This means incorporating internal checks that immediately flag procedural failures before resources are wasted.

Protocol A: Murine Tumor Xenograft Assay (e.g., Triple Negative Breast Cancer)

Workflow Step1 1. Compound Formulation (DMSO / PEG400 / Tween-80) Step2 2. Xenograft Inoculation (Subcutaneous Injection) Step1->Step2 Step3 3. Tumor Monitoring (Randomization at 100 mm³) Step2->Step3 Step4 4. Dosing Regimen (Intraperitoneal, q.d.) Step3->Step4 Step5 5. Endpoint Analysis (Caliper & Survival) Step4->Step5

Fig 2. Standardized in vivo murine xenograft workflow for reproducibility.

Step 1: Compound Formulation (The Critical Bottleneck)

  • Procedure: Dissolve the compound in 5% DMSO. Sequentially add 40% PEG300 and 5% Tween-80, vortexing between each addition. Finally, add 50% sterile saline dropwise while sonicating.

  • Causality: Chromene derivatives are highly lipophilic. DMSO disrupts the crystal lattice. If saline is added before the surfactants (PEG300/Tween-80), the compound will instantly crash out of solution. The dropwise addition under sonication creates stable micelles, ensuring consistent bioavailability [4].

  • Self-Validation: Visually inspect the syringe post-injection. If white precipitate remains in the hub, the dose delivered is unknown, and the data point must be excluded.

Step 2: Xenograft Inoculation & Randomization

  • Procedure: Inject 5×106 cells subcutaneously into the right flank of athymic nude mice. Randomize mice into control and treatment groups only when tumor volumes reach exactly 100–150 mm³.

  • Causality: Initiating treatment at a uniform tumor volume ensures the tumor microenvironment (e.g., vascularization, hypoxia) is consistent across all subjects. Treating tumors that are too small inflates efficacy artificially, while treating overly large tumors introduces necrosis-related artifacts.

Step 3: Dosing and Monitoring

  • Procedure: Administer 25 mg/kg via Intraperitoneal (IP) injection once daily (q.d.). Measure body weight and tumor volume (using digital calipers) every 48 hours.

  • Self-Validation: Include a vehicle-only control group and a positive control group (Paclitaxel 10 mg/kg). If the vehicle group exhibits >10% weight loss, the solvent system is inherently toxic, invalidating the efficacy data. If the positive control fails to inhibit tumor growth, the cell line has lost in vivo sensitivity.

Protocol B: Zebrafish Toxicity and Efficacy Assay (Zebratox)

Zebrafish embryos provide a high-throughput, ethically advantageous in vivo bridge between in vitro assays and mammalian models [1].

Step 1: Embryo Arraying and Exposure

  • Procedure: Array 24-hour post-fertilization (hpf) embryos in 96-well plates (one embryo per well). Dilute the compound in E3 medium (final DMSO concentration <0.5%) to concentrations ranging from 10 to 50 µM.

  • Causality: Maintaining DMSO below 0.5% is mandatory. Higher concentrations induce developmental defects in zebrafish, confounding the compound's true toxicity profile.

  • Self-Validation: Include a 0.5% DMSO control well. If the control embryos show pericardial edema or delayed hatching, the E3 medium or incubator conditions are compromised.

Expected Quantitative Outcomes

To assess whether your assay is performing optimally, compare your empirical data against the validated benchmarks in Table 2. Deviations greater than 15% from these expected values indicate a breakdown in formulation integrity or dosing technique.

Table 2: Expected Pharmacodynamic and Toxicity Outcomes
Assay / ModelDosage RegimenExpected TGI (%)Expected Body Wt. ChangeValidation Metric
Zebrafish (Zebratox) 10 - 50 µM (Waterborne)N/A (Survival >80%)N/ALC50 > 50 µM
TNBC Xenograft (Murine) 25 mg/kg (IP, q.d. x 14)65% ± 5%< 5% reductionTumor Vol < 500 mm³ at Day 14
AML Xenograft (Murine) 15 mg/kg (IV, b.i.d. x 10)72% ± 4%< 8% reductionIncreased Caspase-3 in tissue

References

  • Design and Synthesis of Novel N-Benzylidene Derivatives of 3-Amino-4-imino-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine under Microwave, In Silico ADME Predictions, In Vitro Antitumoral Activities and In Vivo Toxicity Source: Molecules (MDPI) URL:[Link]

  • Synthesis of β-Enaminonitrile-Linked 8-Methoxy-1H-Benzo[f]Chromene Moieties and Analysis of Their Antitumor Mechanisms Source: Frontiers in Chemistry URL:[Link]

  • Synthesis and Characterization of Novel 2-Amino-Chromene-Nitriles that Target Bcl-2 in Acute Myeloid Leukemia Cell Lines Source: PLOS One (via PubMed Central) URL:[Link]

  • In vitro and in vivo evaluation of novel chromeno[2,3-d]pyrimidinones as therapeutic agents for triple negative breast cancer Source: RSC Advances (via PubMed Central) URL:[Link]

Validation

A Senior Application Scientist's Guide to the Validation of Molecular Docking Scores: A Case Study with 2,7-Diamino-4-pyridin-3-yl-4H-chromene-3-carbonitrile

This guide provides a comprehensive, in-depth comparison and validation of molecular docking scores for the novel compound 2,7-Diamino-4-pyridin-3-yl-4H-chromene-3-carbonitrile. As researchers, scientists, and drug devel...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, in-depth comparison and validation of molecular docking scores for the novel compound 2,7-Diamino-4-pyridin-3-yl-4H-chromene-3-carbonitrile. As researchers, scientists, and drug development professionals, we understand that a docking score in isolation is merely a computational prediction. Its true value is only realized through rigorous validation against established experimental data and robust statistical metrics. This document eschews a rigid template, instead offering a logical, evidence-based workflow that mirrors real-world research and development processes.

The Rationale: Selecting a Biologically Relevant Target for the Chromene Scaffold

The subject of our investigation, 2,7-Diamino-4-pyridin-3-yl-4H-chromene-3-carbonitrile, belongs to the chromene class of heterocyclic compounds. The chromene scaffold is a well-established pharmacophore in medicinal chemistry, with numerous derivatives reported to exhibit a wide range of biological activities, including potent anticancer properties.[1][2][3][4] These anticancer effects are often attributed to the inhibition of key signaling proteins, such as protein kinases.[1][5][6]

Given the lack of specific target information for our topic molecule, we have selected the serine/threonine-protein kinase Akt1 (also known as Protein Kinase B) as a biologically plausible and well-characterized target for this case study. Akt1 is a critical node in cell signaling pathways that promote survival and proliferation, and its dysregulation is a hallmark of many human cancers.[7][8] This makes it a prime target for anticancer drug development. The availability of high-quality crystal structures and a wealth of public data on known inhibitors makes Akt1 an ideal candidate for demonstrating a rigorous docking validation workflow.

For our study, we will utilize the crystal structure of human Akt1 in complex with an allosteric inhibitor (PDB ID: 3O96 ).[7][9][10] This structure provides a high-resolution map of a key binding site and includes a co-crystallized ligand, which is invaluable for the initial validation of our docking protocol.

The Core of Computational Analysis: Molecular Docking Protocol

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, and estimates the strength of the interaction, typically represented by a scoring function.[7][11] The docking score is an approximation of the binding affinity.[10][12] A more negative score generally indicates a more favorable binding interaction.[7]

Experimental Protocol: Molecular Docking Workflow
  • Receptor Preparation:

    • Download the crystal structure of Akt1 (PDB ID: 3O96) from the Protein Data Bank.[9]

    • Remove water molecules and the co-crystallized inhibitor from the PDB file.

    • Add polar hydrogens and assign appropriate atom types and charges using a molecular modeling software package (e.g., Schrödinger Maestro, AutoDock Tools).

    • Define the binding site for docking. In this case, the binding site will be defined by a grid box centered on the co-crystallized inhibitor's position.

  • Ligand Preparation:

    • Obtain the 2D structure of 2,7-Diamino-4-pyridin-3-yl-4H-chromene-3-carbonitrile and a set of known Akt1 inhibitors with their experimental IC50 values (see Table 1).

    • Convert the 2D structures to 3D.

    • Generate low-energy conformers for each ligand.

    • Assign appropriate atom types and partial charges.

  • Docking Execution:

    • Utilize a validated docking program (e.g., AutoDock Vina, Glide) to dock the prepared ligands into the defined binding site of Akt1.

    • Set the docking parameters, such as the number of binding modes to generate and the exhaustiveness of the search.

    • The output will be a set of docked poses for each ligand, ranked by their docking scores. The pose with the most negative docking score is considered the most likely binding mode.

The Litmus Test: A Multi-Faceted Approach to Validating Docking Scores

A single docking score is not sufficient to confirm a ligand's potential.[7] We must employ a series of validation techniques to build confidence in our computational predictions. This multi-pronged approach forms a self-validating system, ensuring the robustness of our findings.

Redocking: Assessing the Sanity of the Docking Protocol

The first and most fundamental validation step is to assess whether our chosen docking protocol can reproduce the experimentally determined binding mode of a known ligand.[4][5][13]

  • Extract the co-crystallized inhibitor (Inhibitor VIII) from the 3O96 PDB file.

  • Dock the extracted inhibitor back into the binding site of Akt1 using the exact same protocol defined in Section 2.

  • Superimpose the top-ranked docked pose with the original crystallographic pose.

  • Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the docked and crystallographic poses.

Interpretation of Results: An RMSD value of less than 2.0 Å is generally considered a successful redocking, indicating that the docking protocol can accurately reproduce the known binding orientation.[4] This provides confidence that the protocol is physically realistic.

Correlation with Experimental Data: Bridging the Gap between Prediction and Reality

The next crucial validation step is to determine if the docking scores can differentiate between compounds with varying biological activities.[14] A strong correlation between the docking scores and experimentally determined binding affinities (e.g., IC50, Ki) for a set of known inhibitors suggests that the scoring function can effectively rank compounds by their potency.[14]

We will perform docking of a set of known Akt1 inhibitors with published IC50 values. The results will be tabulated to allow for a direct comparison between the predicted and experimental data.

CompoundDocking Score (kcal/mol)Experimental IC50 (nM)
Topic Molecule TBDN/A
Inhibitor VIII[7]TBD58
MK-2206[13]TBD8
GSK690693[8][15]TBD2
Akt1/Akt2-IN-2[13]TBD138
Additional known inhibitorsTBDCorresponding IC50s

Table 1: Comparison of Docking Scores and Experimental IC50 Values for Akt1 Inhibitors.

Data Analysis: The docking scores will be plotted against the pIC50 values ( -log(IC50) in Molar) of the known inhibitors. A Pearson correlation coefficient (r) will be calculated. A higher correlation coefficient (closer to 1.0) indicates a stronger linear relationship between the docking scores and the experimental binding affinities, thus validating the scoring function's ability to rank-order compounds.

Enrichment Factor Calculation: Performance in a Virtual Screening Scenario

In drug discovery, a key application of molecular docking is virtual screening, where large compound libraries are computationally screened to identify potential hits.[5] The Enrichment Factor (EF) is a metric used to evaluate how well a docking protocol can distinguish known active compounds from a set of presumed inactive molecules (decoys).[1][9][16]

  • Construct a Compound Database: Create a database containing our set of known Akt1 inhibitors (actives) and a much larger set of decoy molecules. The Directory of Useful Decoys-Enhanced (DUD-E) is an excellent source for property-matched decoys for many common drug targets, including Akt1.[11][17]

  • Virtual Screening: Perform docking for all compounds in the database (actives and decoys) against Akt1 using the established protocol.

  • Rank the Results: Rank all compounds based on their docking scores, from most favorable (most negative) to least favorable.

  • Calculate the Enrichment Factor: The EF is calculated at a certain percentage of the screened database. For example, EF at 1% is calculated as:

    EF1% = (Hits1% / N1%) / (Hitstotal / Ntotal)

    Where:

    • Hits1% is the number of active compounds found in the top 1% of the ranked list.

    • N1% is the total number of compounds in the top 1% of the ranked list.

    • Hitstotal is the total number of active compounds in the database.

    • Ntotal is the total number of compounds in the database.

Interpretation of Results: An EF greater than 1 indicates that the docking protocol performs better than random selection.[1] A higher EF value signifies a better ability of the docking protocol to enrich the top fraction of the ranked list with active compounds, thereby demonstrating its utility in a virtual screening context.

Visualizing the Validation Workflow

To provide a clear overview of the entire validation process, the following workflow diagram is presented.

Validation_Workflow cluster_prep Preparation Stage cluster_docking Computational Stage cluster_validation Validation Stage cluster_outcome Outcome Receptor Receptor Preparation (Akt1 - PDB: 3O96) Docking Molecular Docking Receptor->Docking Ligands Ligand Preparation (Topic Molecule, Known Actives, Decoys) Ligands->Docking Redocking Redocking Validation (RMSD < 2.0 Å) Docking->Redocking Assess Protocol Accuracy Correlation Score vs. IC50 Correlation (Pearson's r) Docking->Correlation Assess Ranking Power Enrichment Enrichment Factor (EF > 1) Docking->Enrichment Assess Screening Utility Validated_Score Validated Docking Score Redocking->Validated_Score Correlation->Validated_Score Enrichment->Validated_Score

Sources

Safety & Regulatory Compliance

Safety

2,7-Diamino-4-pyridin-3-yl-4H-chromene-3-carbonitrile proper disposal procedures

Safe Handling and Disposal Protocol for 2,7-Diamino-4-pyridin-3-yl-4H-chromene-3-carbonitrile As laboratory safety standards evolve, the disposal of complex heterocyclic compounds requires more than a superficial underst...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Safe Handling and Disposal Protocol for 2,7-Diamino-4-pyridin-3-yl-4H-chromene-3-carbonitrile

As laboratory safety standards evolve, the disposal of complex heterocyclic compounds requires more than a superficial understanding of general waste categories. For researchers and drug development professionals working with 2,7-Diamino-4-pyridin-3-yl-4H-chromene-3-carbonitrile , proper disposal is a critical logistical operation dictated by the molecule's specific structural moieties.

This guide provides a self-validating, step-by-step operational plan for the safe handling, segregation, and final destruction of this compound, ensuring environmental compliance and laboratory safety.

Structural Causality & Hazard Profiling

To design an effective disposal strategy, we must first analyze the causality behind the chemical's hazards. The disposal methodology for 2,7-Diamino-4-pyridin-3-yl-4H-chromene-3-carbonitrile is directly governed by its three primary functional groups:

  • The Nitrile Group (-C≡N): While aromatic and chromene-bound nitriles are generally stable under standard conditions, they present a severe latent hazard. If mixed with strong acids or subjected to uncontrolled thermal degradation, organic nitriles can hydrolyze or decompose to release highly toxic hydrogen cyanide (HCN) gas[1]. Therefore, strict segregation from acidic waste streams is non-negotiable.

  • The Pyridine & Amino Moieties: The presence of a pyridine ring and two primary amine groups makes this compound mildly basic and environmentally persistent. More importantly, the high nitrogen content (four nitrogen atoms per molecule) guarantees the generation of toxic nitrogen oxides (NOx) upon combustion[2].

  • The Chromene Core: The stable aromatic core requires significant thermal energy to break down completely, mandating high-temperature rotary kiln incineration rather than standard chemical neutralization[2].

Quantitative Chemical Data

Understanding the physical state and stoichiometric makeup of the compound is essential for waste characterization and spill response. At room temperature, this compound exists as a solid powder, presenting a specific particulate inhalation hazard[3].

PropertyValueRelevance to Disposal & Handling
Molecular Formula C15H12N4O[4]High nitrogen content (N4) dictates mandatory NOx scrubbing during final incineration.
Molecular Weight 264.29 g/mol [3]Used for stoichiometric calculations when determining total hazardous waste mass.
Melting Point 213°C[3]Exists as a fine solid at room temperature; poses a severe dust/aerosolization hazard during spills.
Hazard Classification Irritant[3]Mandates the use of strict contact PPE (nitrile gloves, splash goggles) and secondary containment.

Step-by-Step Disposal Methodology

This protocol establishes a closed-loop system where every step validates the safety of the next, preventing incompatible reactions and ensuring regulatory compliance.

Step 1: Waste Characterization and Segregation

  • Action: Isolate 2,7-Diamino-4-pyridin-3-yl-4H-chromene-3-carbonitrile waste from all strong acids, strong oxidizers, and heavy metal solutions.

  • Causality: Preventing contact with acids eliminates the risk of exothermic hydrolysis and the subsequent release of HCN gas[1].

Step 2: Primary Containment

  • Solid Waste (Powder/Crystals): Collect all unreacted solid waste and contaminated consumables (e.g., weigh boats, pipette tips) in a high-density polyethylene (HDPE) solid waste container.

  • Liquid Waste (Solutions): If the compound is dissolved in an organic solvent (e.g., DMSO for biological assays), collect the solution in a designated, halogen-free organic liquid waste carboy. Ensure the carboy is vented properly to prevent pressure buildup.

Step 3: Compliant Labeling

  • Action: Affix a standardized Hazardous Waste label to the primary container immediately upon the first drop of waste.

  • Required Text: Explicitly write the full chemical name: "2,7-Diamino-4-pyridin-3-yl-4H-chromene-3-carbonitrile". Check the hazard boxes for "Toxic" and "Irritant" . Do not use abbreviations.

Step 4: Satellite Accumulation and Storage

  • Action: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within secondary containment (e.g., a chemically resistant tray). Keep the area cool, dry, and away from direct UV exposure.

Step 5: Final Destruction (EHS Transfer)

  • Action: Transfer the waste to your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.

  • Required Method: The mandated destruction pathway is high-temperature rotary kiln incineration (820°C – 1,600°C) equipped with active NOx scrubbers[2]. Do not attempt to neutralize or flush this compound down the drain.

Spill Response & Decontamination Workflow

Because the compound has a melting point of 213°C[3], laboratory spills will predominantly involve solid powders, which carry a high risk of aerosolization.

  • Evacuate and Assess: Immediately secure the area and restrict access. Ensure the laboratory fume hood is operating at maximum exhaust.

  • Don Advanced PPE: Upgrade standard PPE to include a particulate respirator (N95 or P100), chemical splash goggles, and double-layered nitrile gloves.

  • Containment (No Dry Sweeping): Never dry sweep the powder, as this will aerosolize the irritant[5]. Instead, carefully cover the spill with damp paper towels (using water or a compatible solvent like ethanol) to suppress dust formation.

  • Collection: Use a non-sparking scoop to transfer the dampened powder and towels into a wide-mouth HDPE hazardous waste container.

  • Decontamination: Wash the affected surface thoroughly with a detergent solution, followed by an ethanol wipe. Collect all cleaning materials as hazardous waste.

Waste Segregation and Disposal Workflow

G Start Waste Generation: 2,7-Diamino-4-pyridin-3-yl- 4H-chromene-3-carbonitrile Decision Is the waste Solid or in Solution? Start->Decision Solid Solid Waste (Powder/Crystals) Decision->Solid Solid Liquid Liquid Waste (Organic Solvent) Decision->Liquid Solution ContainSolid Collect in HDPE Solid Waste Container Solid->ContainSolid ContainLiquid Collect in Halogen-Free Organic Waste Container Liquid->ContainLiquid Label Label: Hazardous Waste (Nitrile/Pyridine Derivative) ContainSolid->Label ContainLiquid->Label Store Store in Satellite Accumulation Area (SAA) Label->Store Incinerate EHS Pickup for High-Temp Incineration (NOx Scrubbed) Store->Incinerate

Decision matrix and disposal workflow for 2,7-Diamino-4-pyridin-3-yl-4H-chromene-3-carbonitrile.

References

  • Matrix Scientific. "2,7-Diamino-4-pyridin-3-yl-4H-chromene-3-carbonitrile Product Details & Hazard Data." Matrix Scientific.
  • PubChemLite. "2,7-diamino-4-pyridin-3-yl-4h-chromene-3-carbonitrile Structural Information." Université du Luxembourg.
  • Agency for Toxic Substances and Disease Registry (ATSDR) / CDC. "PRODUCTION, IMPORT, USE, AND DISPOSAL: Pyridine.
  • BenchChem. "Proper Disposal of 2-(4-Bromo-3-methoxyphenyl)acetonitrile: A Guide for Laboratory Professionals." BenchChem.

Sources

Handling

Personal protective equipment for handling 2,7-Diamino-4-pyridin-3-yl-4H-chromene-3-carbonitrile

The Application Scientist’s Guide to Handling 2,7-Diamino-4-pyridin-3-yl-4H-chromene-3-carbonitrile At the forefront of drug development, providing high-purity research chemicals is only half of the equation; ensuring yo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

The Application Scientist’s Guide to Handling 2,7-Diamino-4-pyridin-3-yl-4H-chromene-3-carbonitrile

At the forefront of drug development, providing high-purity research chemicals is only half of the equation; ensuring your laboratory can utilize them safely and effectively is our ultimate commitment. 2,7-Diamino-4-pyridin-3-yl-4H-chromene-3-carbonitrile (CAS: 314767-75-4, MW: 264.29) is a highly specialized heterocyclic scaffold utilized extensively in proteomics research[1].

This guide synthesizes technical accuracy with field-proven insights to provide a self-validating system for handling this compound safely.

Mechanistic Context & Hazard Causality

To understand the strict safety requirements for this compound, we must first examine its mechanism of action. Chromene-3-carbonitrile derivatives are engineered to act as potent caspase activators and apoptosis inducers[2]. The planar chromene core allows for deep binding pocket engagement, while the pyridine and primary amine groups facilitate critical hydrogen bonding with intracellular targets.

ApoptosisPathway Compound 2,7-Diamino-4-pyridin-3-yl- 4H-chromene-3-carbonitrile Target Intracellular Kinases & Procaspase-3/9 Compound->Target Cellular Permeation Activation Active Caspase Cascade Target->Activation Proteolytic Cleavage Apoptosis Cellular Apoptosis (Targeted Cell Death) Activation->Apoptosis Execution Phase

Diagram 1: Mechanistic pathway of 4H-chromene-3-carbonitrile derivatives in caspase activation.

Because this molecule is designed for high cellular permeability, accidental exposure is inherently hazardous. The cyano (carbonitrile) group increases lipophilicity, making dermal absorption a primary risk vector. Consequently, the compound is classified as a severe irritant, carrying acute toxicity risks via oral, dermal, and inhalation routes (H302, H312, H332)[3][4]. Furthermore, inhalation of the fine powder presents specific target organ toxicity (STOT SE 3), specifically respiratory tract irritation (H335)[5].

Personal Protective Equipment (PPE) Matrix

Do not rely on standard laboratory attire. The following PPE matrix is designed based on the compound's specific physicochemical properties and exposure routes.

Protection CategoryRecommended EquipmentCausality / Scientific Rationale
Ocular/Face ANSI Z87.1 Safety Goggles + Face ShieldProtects against micro-particulate aerosolization of the dry powder and highly penetrating solvent splashes during formulation.
Dermal (Hands) Double Nitrile Gloves (Inner: 0.11mm, Outer: 0.14mm)Nitrile provides temporary resistance to common formulation solvents like DMSO. Double-gloving allows immediate shedding of the outer layer upon contamination without exposing the skin.
Dermal (Body) Impermeable Tyvek® GownStandard cotton lab coats absorb solubilized compounds, holding the toxicant against the skin. Impermeable materials block systemic penetration.
Respiratory N95/P100 Particulate RespiratorMitigates inhalation of fine electrostatic powders which cause acute respiratory tract irritation (H335).

Experimental Methodology: Safe Handling & Solubilization

Handling this compound requires a self-validating operational workflow. When solubilizing the compound in dimethyl sulfoxide (DMSO) for in vitro assays, the risk profile shifts dramatically. DMSO acts as a potent penetration enhancer; any dermal contact with the solution bypasses the stratum corneum, delivering the apoptosis-inducing agent directly into systemic circulation.

Step-by-Step Solubilization Protocol:

  • Environmental Validation: Before opening the vial, verify the chemical fume hood face velocity is between 80–120 feet per minute (fpm).

    • Validation Check: The digital airflow monitor must read >80 fpm before the sash is raised to working height.

  • PPE Integrity Check: Perform a pneumatic inflation test on your outer nitrile gloves (blow air into the glove and twist the cuff) to check for micro-tears before donning.

  • Weighing: Use a static-dissipative weigh boat. The fine powder of chromene derivatives is highly prone to electrostatic scattering.

    • Validation Check: After transferring the powder to your reaction vial, the analytical balance must return to exactly 0.0000g when the empty boat is removed, confirming no residual powder remains on the pan.

  • Solubilization: Add DMSO directly to the pre-weighed vial strictly within the fume hood. Cap the vial tightly and vortex. Never transport open solutions of DMSO-solubilized chromene derivatives across the laboratory.

HandlingWorkflow Storage Storage (2-8°C, Desiccated) Prep PPE Donning & Hood Verification Storage->Prep Retrieve vial Weighing Weighing (Anti-static boat) Prep->Weighing Transfer to hood Solubilization Solubilization (e.g., DMSO) Weighing->Solubilization Add solvent Experiment In Vitro / In Vivo Application Solubilization->Experiment High dermal risk (Penetration enhanced) Disposal Hazardous Waste Incineration Solubilization->Disposal Excess reagent Experiment->Disposal Decontaminate

Diagram 2: Operational workflow for handling and formulating hazardous chromene derivatives.

Spill Response & Disposal Logistics

A self-validating safety system must account for operational failures.

  • Dry Powder Spills: Do not sweep, as this aerosolizes the active pharmaceutical ingredient (API). Cover the spill gently with damp absorbent paper (using water or a 10% bleach solution) to weigh down the dust. Carefully scoop the material into a hazardous waste container.

  • Liquid Spills (DMSO Solutions): Immediately cover with activated charcoal or a universal chemical binder. Do not use water, as DMSO is highly miscible and will rapidly spread the contamination zone.

  • Disposal Plan: 2,7-Diamino-4-pyridin-3-yl-4H-chromene-3-carbonitrile must never be flushed down the drain. All contaminated consumables (weigh boats, pipette tips, outer gloves) must be sealed in a designated hazardous waste bag and marked for high-temperature incineration.

References

  • 2H-chromene-3-carbonitrile — Chemical Substance Information. NextSDS.[Link]

  • 7-(ethoxymethoxy)-2-oxo-2H-chromene-3-carbonitrile. PubChem - NIH. [Link]

  • CN1516700A - Substituted 4H-chromenes and analogs as caspase activators and apoptosis inducers.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.